(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Descripción
Structure
3D Structure
Propiedades
Número CAS |
2733014-03-2 |
|---|---|
Fórmula molecular |
C4H8FNO3S |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m1/s1 |
Clave InChI |
ZVNFFXDFDRIAOV-SCSAIBSYSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)S(=O)(=O)F |
SMILES canónico |
C1CN(CC1O)S(=O)(=O)F |
Pureza |
95 |
Origen del producto |
United States |
Spectroscopic and Synthetic Elucidation of (3R)-3-hydroxypyrrolidine-1-sulfonyl Fluoride: A Technical Guide for Researchers
Introduction
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique combination of a stereodefined hydroxyl group, a reactive sulfonyl fluoride warhead, and a pyrrolidine scaffold makes it a valuable precursor for the synthesis of novel therapeutic agents. The sulfonyl fluoride moiety, in particular, has gained prominence as a versatile covalent modifier of biological targets, reacting with nucleophilic residues such as serine, threonine, tyrosine, and lysine.[1][2][3] This guide provides an in-depth analysis of the spectroscopic characteristics of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, alongside a plausible synthetic route and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of this and related compounds.
Molecular Structure and Key Features
The structure of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (CAS No. 2733014-03-2) incorporates several key features that dictate its chemical reactivity and spectroscopic properties.[4] The chiral center at the C3 position of the pyrrolidine ring introduces stereospecificity, which is crucial for targeted interactions with biological macromolecules. The hydroxyl group provides a site for further functionalization or hydrogen bonding interactions. The N-sulfonyl fluoride group is a key reactive handle, enabling covalent bond formation with target proteins through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[2][5]
Caption: Molecular structure of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Spectroscopic Characterization: A Predictive Analysis
Direct experimental spectra for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride are not widely published. However, a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be extrapolated from the extensive literature on related pyrrolidine derivatives, sulfonyl fluorides, and alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing sulfonyl fluoride group and the hydroxyl substituent. The protons on carbons adjacent to the nitrogen (C2 and C5) and the carbon bearing the hydroxyl group (C3) will be deshielded.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H on C2 & C5 | 3.2 - 3.8 | Multiplet | |
| H on C3 | 4.0 - 4.5 | Multiplet | |
| H on C4 | 1.8 - 2.4 | Multiplet | |
| OH | Variable (broad singlet) | Broad Singlet |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitrogen and oxygen atoms will appear at lower field (higher ppm values).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 & C5 | 45 - 55 |
| C3 | 65 - 75 |
| C4 | 30 - 40 |
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in the sulfonyl fluoride group.[6] The chemical shift of this signal can be indicative of the electronic environment around the sulfur atom.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| S-F | +40 to +70 (relative to CFCl₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is expected to show characteristic absorption bands for the O-H, C-H, S=O, and S-F bonds.
| Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 2960 | Medium to Strong |
| S=O stretch (sulfonyl) | 1350 - 1400 and 1150 - 1200 | Strong |
| S-F stretch | 700 - 850 | Strong |
| C-N stretch | 1020 - 1250 | Medium |
The broadness of the O-H stretch is due to hydrogen bonding.[7][8][9] The two distinct S=O stretching bands are characteristic of the sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, electrospray ionization (ESI) would likely be used.
Molecular Ion: The molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed, confirming the molecular weight of the compound (C₄H₈FNO₃S, Molecular Weight: 169.17 g/mol ). Due to the presence of a single nitrogen atom, the molecular ion in electron ionization would have an odd mass-to-charge ratio, according to the nitrogen rule.[10]
Fragmentation Pattern: The fragmentation of the pyrrolidine ring is expected to be a dominant process.[11][12] Common fragmentation pathways for cyclic amines include the loss of small molecules and ring cleavage. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation for amines.[10][13]
Caption: Predicted major fragmentation pathways in mass spectrometry.
Synthetic Approach and Experimental Protocols
A plausible synthetic route to (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride can be adapted from methods for the synthesis of chiral 3-hydroxypyrrolidines and the formation of sulfonyl fluorides.[14][15]
Proposed Synthesis
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The Chemical Dynamics and SuFEx Reactivity of (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride
Executive Summary
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (CAS: 2733014-03-2)[1] represents a highly versatile molecular building block that bridges the gap between chiral conformational restraint and next-generation click chemistry. By merging the rigid, stereospecific scaffold of a 3-hydroxypyrrolidine derivative with the bio-orthogonal reactivity of a sulfur(VI) fluoride exchange (SuFEx) hub, this compound offers unprecedented utility in covalent drug discovery and modular synthesis[2][3]. This technical guide provides an in-depth analysis of its chemical properties, thermodynamic stability, and self-validating experimental protocols for SuFEx ligation.
Structural Causality: The Chiral Core and The SuFEx Hub
The molecular architecture of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is bipartite, with each structural domain contributing specific physicochemical properties that dictate its behavior in synthetic and biological environments:
-
The (3R)-3-Hydroxypyrrolidine Core: Pyrrolidine rings are privileged scaffolds in medicinal chemistry due to their ability to impart conformational rigidity, which minimizes the entropic penalty upon target binding[3]. The stereospecific (3R)-hydroxyl group provides a highly directional vector for hydrogen bonding, crucial for precise interactions within enzyme active sites or for further synthetic derivatization[3].
-
The Sulfonyl Fluoride (-SO₂F) Hub: Unlike traditional electrophiles (e.g., maleimides or acrylamides) that rely on the limited availability of cysteine residues, sulfonyl fluorides exhibit broad, yet controllable, reactivity with various nucleophilic amino acids (Tyr, Lys, His, Ser, Thr)[4]. The strong electronegativity of fluorine heavily biases the electron cloud toward the halogen, ensuring that the cleavage of the S-F bond is entirely heterolytic[4]. This prevents the generation of active radical intermediates, rendering the functional group highly resistant to reduction and stable in biological environments rich in glutathione (GSH)[4][5].
Logical framework of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in drug design.
Thermodynamic Stability vs. Reactivity
The defining characteristic of the SuFEx reaction is the delicate balance between thermodynamic stability and latent reactivity[2][5]. Sulfonyl fluorides are inherently stable to thermolysis and hydrolysis, exhibiting inert reactivity even in refluxing aniline[5]. This stability is rooted in the homolytic bond dissociation energy of the S-F bond.
Quantitative Data: Halide Comparison
Table 1: Thermodynamic and Kinetic Parameters of Sulfonyl Halides
| Property | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) |
| Bond Dissociation Energy | 90.5 ± 4.3 kcal/mol[4] | 46 ± 4 kcal/mol[4] |
| Cleavage Mechanism | Exclusively Heterolytic[4] | Homolytic / Heterolytic[4] |
| Stability in Reductive Media | Highly Stable (e.g., GSH)[4] | Unstable (Prone to reduction)[5] |
| Chemoselectivity | Exclusive reaction at sulfur[5] | Prone to side reactions[5] |
During nucleophilic substitution, the stability of the fluoride ion is paramount. When F⁻ acts as a leaving group in aqueous or protic environments, it captures a proton to form a symmetric [F-H-F]⁻ ion (a 4-electron-3-center bond). This unique structural stabilization suppresses backward nucleophilic attack by F⁻ and drives the reaction forward[4][5].
Experimental Methodologies: Self-Validating Protocols
To leverage (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in modular synthesis, researchers employ Accelerated SuFEx Click Chemistry (ASCC)[6]. The following protocol details the coupling of this compound with an aryl silyl ether.
Causality Checkpoint: Aryl silyl ethers are selected over free phenols because the formation of the ultra-strong Si-F bond (~135 kcal/mol) provides an overwhelming thermodynamic driving force. This ensures near-quantitative yields while preventing unwanted side reactions that often occur under harsher basic conditions[6].
Protocol: Accelerated SuFEx Coupling via DBU Catalysis
-
Substrate Preparation: Dissolve 1.0 equivalent of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride and 1.1 equivalents of the target aryl silyl ether in anhydrous acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent that stabilizes the charged transition states during heterolytic S-F cleavage without acting as a competing nucleophile.
-
-
Catalyst Addition: Introduce 5.0 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture[6].
-
Causality: Classical SuFEx often requires high catalyst loadings. However, DBU acts as a highly efficient amidine base that activates the silyl ether and facilitates the transition of fluoride from a stable covalent bond to a leaving group[6].
-
-
Reaction Activation & Monitoring: Stir the mixture at room temperature. Monitor the reaction via LC-MS. Under ASCC conditions, reactions typically reach completion within 5 to 30 minutes[6].
-
Product Isolation: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the stable S-O linked sulfonate derivative.
-
Validation: The protocol is self-validating. The complete disappearance of the -SO₂F peak (~ +140 ppm in ¹⁹F NMR) and the emergence of the desired product mass in LC-MS confirm the successful heterolytic exchange.
-
Step-by-step workflow for Accelerated SuFEx coupling using DBU catalysis.
Applications in Drug Discovery
The integration of the (3R)-3-hydroxypyrrolidine moiety with a sulfonyl fluoride hub provides a powerful vector for covalent drug discovery. By acting as a "molecular Lego"[4], this compound enables the rapid assembly of complex, biologically orthogonal structures[2][4]. Recent advancements in SuFEx technology have utilized similar sulfonyl fluoride reagents to develop potent covalent inhibitors targeting specific enzymes (e.g., tyrosyl-DNA phosphodiesterase 1) by selectively modifying inaccessible nucleophilic residues[4]. Furthermore, the chiral nature of the pyrrolidine ring ensures that the resulting peptidomimetics or bioactive compounds maintain high stereochemical fidelity, which is critical for target specificity and reduced off-target toxicity[3].
References
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Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm. 4
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SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck. 5
-
Accelerated SuFEx Click Chemistry For Modular Synthesis. NIH/PMC. 6
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Sulfur Fluoride Exchange (SuFEx). Monash University. 2
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(3R)-3-hydroxypyrrolidine-1-sulfonylfluoride - CAS号2733014-03-2. Molaid. 1
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Cas no 567-35-1 ((2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid). Chem960.3
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Sulfonyl Fluorides in Chemical Biology: From Legacy Protease Inhibitors to Precision Chemoproteomic Probes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
As application scientists navigating the complex landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), we constantly seek electrophiles that perfectly balance aqueous stability with target reactivity. For decades, the field relied heavily on cysteine-reactive warheads (e.g., acrylamides, chloroacetamides). However, the rarity of targetable cysteines in the proteome necessitated an expansion of our chemical toolkit.
Enter the sulfonyl fluoride (SF) . Long known to biochemists as the reactive group in legacy protease inhibitors like PMSF, the sulfonyl fluoride has undergone a renaissance. Catalyzed by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in 2014, SFs are now recognized as "privileged warheads" capable of targeting tyrosine, lysine, histidine, and serine residues in a highly context-dependent manner. This whitepaper explores the history, mechanistic causality, and practical laboratory workflows for deploying sulfonyl fluoride probes in modern chemical biology.
The Historical Arc: From Serendipity to Rational Design
The utility of the sulfur-fluorine bond in biology was appreciated long before the modern era of chemoproteomics. In the 1950s and 60s, pioneering work by Myer, Kemp, Fahrney, and Gold established aryl sulfonyl fluorides as potent inhibitors of serine proteases[1]. Reagents like phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) became ubiquitous in lysis buffers to prevent protein degradation.
However, the true mechanistic beauty of the SF group was first articulated by B.R. Baker in 1969 during his studies on dihydrofolate reductase. Baker observed a phenomenon that would become the cornerstone of modern SF probe design: the sulfonyl fluoride moiety is remarkably inert to hot water, alcohols, and standard nucleophiles, but becomes highly reactive when complexed within the specific microenvironment of a protein binding pocket[1].
The paradigm shifted permanently in August 2014 when K.B. Sharpless and co-workers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as the new generation of click chemistry[2]. They demonstrated that the S(VI)-F bond possesses exceptional hydrolytic stability and requires precise spatial or catalytic activation to undergo nucleophilic substitution[3]. This conceptual framework transformed the SF group from a promiscuous protease poison into a precision tool for "beyond-cysteine" covalent targeting[4].
Caption: Historical evolution of sulfonyl fluoride probes from early protease inhibitors to modern chemoproteomic tools.
Mechanistic Insights: The Causality of Context-Dependent Reactivity
As application scientists, we must understand why a probe reacts, not just that it reacts. The sulfonyl fluoride is a privileged electrophile because it operates via proximity-driven activation[5].
Unlike acrylamides, which rely on the intrinsic high nucleophilicity of a deprotonated cysteine thiolate, the S-F bond is highly resistant to spontaneous cleavage. In a bulk aqueous environment, the high bond dissociation energy of the S-F bond prevents non-specific hydrolysis and off-target reactions with abundant cellular nucleophiles like glutathione (GSH)[4].
The Causality of Activation: When an SF probe binds to a protein pocket, two critical phenomena occur:
-
Desolvation: The exclusion of water lowers the dielectric constant of the microenvironment, strengthening electrostatic interactions.
-
General Base Catalysis / Hydrogen Bonding: Proximal residues (e.g., a neighboring histidine or structured water network) hydrogen-bond with the fluorine atom or the sulfonyl oxygens. This pulls electron density away from the sulfur center, lowering the LUMO energy and making the S(VI) atom highly susceptible to nucleophilic attack by a properly oriented Tyrosine (-OH), Lysine (-NH2), or Histidine (-NH)[4][6].
This explains why SF probes like XO44 can selectively label the conserved catalytic lysine in the ATP-binding pocket of over 130 endogenous kinases without indiscriminately alkylating the rest of the proteome[6].
Quantitative Profiling: Electrophile Comparison
To rationally select a warhead for your probe design, you must weigh intrinsic reactivity against hydrolytic stability. The table below synthesizes the quantitative and qualitative differences between common electrophiles used in chemical biology.
| Electrophile Class | Primary Target Residues | Hydrolytic Stability (pH 7.4) | Intrinsic Reactivity | GSH Cross-Reactivity | Primary Application |
| Sulfonyl Fluorides (SF) | Tyr, Lys, His, Ser, Thr | High (Days) | Low (Context-dependent) | Very Low | Broad kinome/proteome profiling, beyond-cysteine TCIs |
| Fluorosulfates (FS) | Tyr, His (minimal Lys) | Very High (Weeks) | Very Low | Negligible | Highly selective inverse drug discovery, SuFEx |
| Acrylamides | Cys | High | Moderate | Moderate | Targeted covalent kinase inhibitors (e.g., Ibrutinib) |
| Chloroacetamides | Cys, Lys (high conc.) | Moderate (Hours to Days) | High | High | Broad cysteine-reactive ABPP |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic rationale (the why) to empower researchers to troubleshoot and adapt.
Protocol A: Synthesis of an Alkyne-Functionalized Sulfonyl Fluoride Probe
Objective: Convert a commercially available sulfonyl chloride building block into a SuFEx-ready sulfonyl fluoride probe.
-
Reagent Preparation: Dissolve the alkyne-functionalized sulfonyl chloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v).
-
Fluoride Exchange: Add Potassium Bifluoride (KHF₂ or a saturated KF/KHF₂ solution, 3.0 eq) to the reaction mixture. Stir vigorously at room temperature for 6-12 hours.
-
Causality: Why KHF₂? Unlike harsh fluorinating agents (e.g., DAST) which might degrade the alkyne handle, the bifluoride anion [HF₂]⁻ provides a mild, aqueous-compatible nucleophile that cleanly exchanges the highly reactive S-Cl bond for the stable S-F bond without side reactions[5].
-
-
Workup & Validation: Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Self-Validation: Confirm the product via ¹⁹F NMR. A successful synthesis will show a distinct singlet around +50 to +60 ppm (relative to CFCl₃), confirming the presence of the S(VI)-F species.
-
Protocol B: Activity-Based Protein Profiling (ABPP) in Cell Lysates
Objective: Identify the protein targets of your SF-alkyne probe using a tandem orthogonal proteolysis (TOP) or standard click-chemistry workflow[7][8].
-
Proteome Preparation: Lyse cells in native buffer (e.g., PBS with 0.1% NP-40, without PMSF or AEBSF). Clarify by centrifugation at 14,000 x g.
-
Causality: Native conditions are mandatory. Because SF reactivity is proximity-driven, the protein must remain folded to form the binding pocket that activates the S-F bond. Furthermore, legacy protease inhibitors like PMSF are themselves sulfonyl fluorides and will competitively block your probe.
-
-
Probe Incubation: Add the SF-alkyne probe (typically 10–50 µM) to 1 mg/mL of proteome. Incubate for 1-4 hours at 37°C.
-
CuAAC Click Chemistry: To the labeled lysate, add a click mixture containing Biotin-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.
-
Causality: The Cu(I) catalyst, stabilized by THPTA, drives the cycloaddition between the probe's alkyne and the biotin-azide, appending an affinity tag to the covalently modified proteins[9].
-
-
Protein Precipitation & Washing: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 1.2% SDS in PBS with heating.
-
Causality: Precipitation removes excess unreacted Biotin-Azide. Resuspending in SDS completely denatures the proteins, destroying non-covalent interactions.
-
-
Streptavidin Enrichment: Incubate the denatured proteome with Streptavidin-agarose beads for 1.5 hours. Wash beads sequentially with 1% SDS, 6M Urea, and PBS.
-
Causality: Why 6M Urea? Because the SF probe forms an irreversible covalent bond, we can use highly stringent washes. Urea disrupts any remaining non-covalent protein-protein interactions, ensuring that only the directly labeled target proteins remain on the beads[8].
-
-
On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (IAA), and digest the bead-bound proteins with Trypsin. Elute the resulting peptides and analyze via high-resolution LC-MS/MS[7].
Caption: Step-by-step chemoproteomic workflow for target identification using sulfonyl fluoride probes.
Conclusion
The evolution of sulfonyl fluorides from blunt-force protease inhibitors to precision surgical tools in chemical biology is a testament to the power of understanding chemical reactivity in biological microenvironments. By leveraging the unique stability and proximity-driven activation of the SuFEx reaction, researchers can now confidently map the "ligandable" proteome beyond cysteine. As we continue to refine these probes, the SF warhead will undoubtedly remain a cornerstone in the discovery of novel targeted covalent therapeutics and functional proteomic annotations.
References
- AccessScience Editors. "New click chemistry reaction: sulfur fluoride exchange." McGraw Hill's AccessScience, 2014.
- Dong, J., Krasnova, L., et al. "Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry." Angewandte Chemie, 2014.
- Zhao, Q., Ouyang, X., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society, 2017.
- Narayanan, A., Jones, L.H. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015.
- Smedley, C.J., et al. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." ACS Chemical Biology, 2023.
- Moses, J.E., et al. "Bio-SuFEx: Applications of SuFEx Click Chemistry in Chemical Biology and Drug Discovery." Chemical Society Reviews, 2019.
- Cravatt, B.F., et al. "Activity-based protein profiling: A graphical review." Journal of Proteomics, 2023.
- BenchChem Protocols. "Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites." BenchChem, 2023.
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In-Silico Modeling of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride Protein Binding: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The resurgence of covalent inhibitors in drug discovery necessitates robust computational methodologies to predict and analyze their behavior. Sulfonyl fluorides, acting as versatile electrophilic "warheads," have gained prominence for their ability to target a range of nucleophilic amino acid residues beyond cysteine.[1][2] This guide provides an in-depth, technically-grounded framework for the in-silico modeling of protein binding for ligands incorporating the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride scaffold. We move beyond a simple recitation of steps, delving into the causality behind methodological choices to provide a self-validating and authoritative workflow. This document outlines a multi-scale computational strategy, commencing with system preparation and covalent docking to predict the initial binding pose, followed by all-atom molecular dynamics (MD) simulations to assess the stability of the covalent complex, and culminating with an overview of advanced Quantum Mechanics/Molecular Mechanics (QM/MM) methods for elucidating the reaction mechanism.
The Chemistry of Covalent Engagement: The SuFEx Reaction
The foundation of this work lies in understanding the unique reactivity of the sulfonyl fluoride moiety. This functional group participates in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions noted for their specific and context-dependent reactivity.[3]
The Sulfonyl Fluoride Warhead: A Privileged Electrophile
Unlike more common warheads like acrylamides that primarily target cysteine, sulfonyl fluorides exhibit a broader reactivity profile.[4] Their stability in aqueous environments combined with sufficient reactivity makes them ideal for targeted covalent inhibition.[2][5] Proximity-enabled reactivity is key; the initial non-covalent binding of the ligand brings the sulfonyl fluoride group into close contact with a nucleophilic residue, dramatically increasing the effective molarity and driving the covalent bond formation.[6][7]
Key targetable residues for sulfonyl fluorides include:
-
Tyrosine: The phenolic hydroxyl group can be targeted, often facilitated by nearby basic residues like lysine or histidine that deprotonate the tyrosine.[8][9][10]
-
Lysine: The ε-amino group can act as a nucleophile, forming a stable sulfonamide linkage.[4][11]
-
Serine & Threonine: The hydroxyl groups of these residues, particularly when activated within an enzyme's active site, are common targets.[1][8]
-
Histidine: The imidazole side chain can also be targeted.[1][12]
This broad targeting capability significantly expands the "ligandable" proteome, allowing for the design of inhibitors for proteins that lack an accessible cysteine.[13]
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride: A Versatile Scaffold
The specific molecule of interest, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, serves as a functionalized building block.[14] The pyrrolidine ring provides a three-dimensional scaffold that can be modified to achieve specific interactions within a protein's binding pocket, while the sulfonyl fluoride acts as the reactive handle for covalent bond formation.[14] The design of a successful inhibitor involves optimizing the scaffold for high-affinity non-covalent binding to position the sulfonyl fluoride for an efficient reaction with a nearby nucleophile.
The Computational Strategy: A Multi-Scale Approach
Modeling a covalent interaction is a multi-step process that cannot be adequately captured by a single method.[15] We employ a funneling approach, starting with computationally efficient methods to generate plausible binding poses and progressing to more rigorous, computationally intensive techniques to refine and analyze the system's dynamics and reactivity. The overall workflow is a self-validating system where the output of each stage serves as the input for the next, more detailed analysis.
Figure 1: A high-level overview of the multi-scale computational workflow for modeling covalent inhibitors.
Protocol I: System Preparation
The axiom "garbage in, garbage out" is paramount in computational chemistry. The quality of your starting structures directly dictates the reliability of all subsequent results.
Experimental Protocol: Protein and Ligand Preparation
-
Protein Structure Acquisition: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with bound ligands to ensure the binding pocket is in a relevant conformation.
-
Initial Protein Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any pre-existing ligands. If the protein is a multimer, retain only the biologically relevant unit.
-
Protonation and Optimization: Use a dedicated protein preparation tool (e.g., Schrödinger's Protein Preparation Wizard, Amber's pdb4amber) to add hydrogen atoms, assign correct bond orders, predict the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4), and perform a restrained energy minimization to relieve any steric clashes in the crystal structure. This step is critical as hydrogen atom positions are often not resolved in X-ray structures.
-
Ligand Structure Generation: Generate a 3D conformation of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride using a molecular editor (e.g., ChemDraw, Avogadro).
-
Ligand Parameterization (Initial): Calculate partial charges for the ligand atoms using a quantum mechanical method (e.g., AM1-BCC) and assign initial atom types from a generalized force field like GAFF (General Amber Force Field). This prepares the ligand for the initial docking phase.
Protocol II: Covalent Docking
Covalent docking aims to predict the geometry of the final covalent complex. Unlike non-covalent docking, it must account for the formation of a new chemical bond.[16] Most covalent docking programs operate on a two-step principle that mirrors the biological reality of the inhibition mechanism.[17]
Figure 2: Workflow for a typical covalent docking experiment.
Experimental Protocol: Covalent Docking using CovDock This protocol uses Schrödinger's CovDock as a representative example, but the principles are applicable to other tools like MOE, GOLD, or AutoDock.[18][19][20]
-
Define the Reaction Type: Specify the reaction as a "Sulfonylation" or a custom reaction targeting the side chain of the chosen nucleophilic residue (e.g., Tyrosine OH, Lysine NZ).
-
Identify the Reactive Residue: Explicitly define the target residue on the protein (e.g., TYR-143 or LYS-745).
-
Grid Generation: Define the docking search space by generating a grid box centered on the binding site, typically guided by a known co-crystallized ligand or predicted binding sites.
-
Initial Non-Covalent Docking: The software first performs a non-covalent docking simulation to generate a diverse set of initial binding poses.[19] This step prioritizes poses where the sulfonyl fluoride warhead is in close proximity and correctly oriented towards the target nucleophile.
-
Covalent Bond Formation: For the top-ranked non-covalent poses, the software computationally forms the covalent bond between the ligand's sulfur atom and the nucleophilic atom of the residue side chain.
-
Minimization and Scoring: The resulting covalent complex is subjected to a restrained energy minimization to optimize the local geometry.[19] Poses are then scored based on a combination of non-covalent interaction energies and conformational strain.
-
Pose Analysis: Visually inspect the top-ranked poses. A credible pose should satisfy key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the binding pocket and exhibit a chemically reasonable geometry for the newly formed sulfonamide or sulfonate ester bond.
Protocol III: Molecular Dynamics (MD) Simulation
A static docked pose is a snapshot in time. MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess its stability and characterize the interactions over time in a simulated physiological environment.[21][22]
Figure 3: Standard workflow for setting up and running an MD simulation of a protein-ligand complex.
Experimental Protocol: MD Simulation using AMBER This protocol uses the AMBER simulation package as an example; similar workflows exist for GROMACS, NAMD, or CHARMM.[22]
-
Covalent Adduct Parameterization: This is the most critical step. The standard force fields do not contain parameters for the novel covalent bond between the ligand and the protein residue.
-
Create a new "residue" in the force field library that represents the ligand covalently attached to the amino acid side chain.
-
Use tools like AMBER's antechamber and parmchk2 to generate missing force field parameters (bond lengths, angles, dihedrals) for the ligand portion.
-
Calculate new partial atomic charges for the entire modified residue using a quantum mechanical approach (e.g., RESP fitting) to accurately model the electrostatics after bond formation.
-
-
System Solvation: Place the parameterized complex in a box of explicit water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[23]
-
Minimization: Perform a series of energy minimization steps, first with the protein and ligand restrained and only relaxing water and ions, then gradually releasing the restraints to remove any steric clashes before starting the dynamics.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of density equilibration at constant pressure (NPT ensemble). This ensures the system is at the correct temperature and pressure before the production run.
-
Production MD: Run the simulation for a sufficient length of time (typically 100-500 nanoseconds) to observe the system's stable behavior. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
MD Trajectory Analysis
Analysis of the MD trajectory provides quantitative insights into the stability and interactions of the complex.
| Metric | Description | Indication of a Stable Complex |
| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein backbone or ligand atoms from their initial position over time. | The RMSD value should plateau after an initial equilibration period, indicating the system has reached a stable state. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Low RMSF values for the ligand and binding site residues suggest they are well-ordered and tightly bound. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds observed throughout the simulation highlight key stabilizing interactions. |
| Binding Free Energy Calculation | Methods like MM/GBSA or MM/PBSA estimate the free energy of binding from the simulation snapshots. | Provides a quantitative estimate of binding affinity to compare different ligands or binding modes. |
Protocol IV: Advanced Methods - QM/MM Simulation
While MD uses classical mechanics (force fields), it cannot model the electronic rearrangements involved in bond formation and breaking. For this, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is required.[11]
Figure 4: Conceptual diagram of a QM/MM simulation setup.
In a QM/MM simulation, the chemically active region—the sulfonyl fluoride warhead and the reacting amino acid side chain—is treated with high-accuracy quantum mechanics. The rest of the protein and solvent are treated with computationally efficient classical mechanics (MM).[11] This approach allows for the calculation of the reaction energy profile, identifying the transition state and the activation energy barrier for the covalent bond formation. This level of detail is crucial for understanding the intrinsic reactivity of the warhead within the specific microenvironment of the protein binding site.
Conclusion
The in-silico modeling of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, and sulfonyl fluorides in general, is a powerful strategy in modern drug discovery. The multi-scale workflow presented here—from system preparation and covalent docking to MD and QM/MM simulations—provides a robust framework for generating a validated hypothesis of a compound's binding mode, stability, and mechanism of action. By understanding the "why" behind each computational step and rigorously validating the results, researchers can confidently use these models to guide the design and optimization of next-generation targeted covalent inhibitors.
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- An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Satur
- A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2017). MedChemComm.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Covalent docking and molecular dynamics simulations reveal the specificity-shifting mutations Ala237Arg and Ala237Lys in TEM beta-lactamase. (2021). PLOS ONE.
- Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. (2019). Molecules.
- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2023). Request PDF.
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- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science.
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- Structure-based design and analysis of SuFEx chemical probes. (2020). RSC Chemical Biology.
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- Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. (2022). The Journal of Physical Chemistry B.
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Strategic Deployment of (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride in Covalent Drug Discovery
Executive Summary
The landscape of targeted covalent inhibitors (TCIs) is undergoing a paradigm shift. Historically constrained to targeting highly nucleophilic but relatively rare cysteine residues, modern chemoproteomics has expanded to engage tyrosine, lysine, and histidine. At the forefront of this expansion is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. This technical guide explores the structural parameters, mechanistic causality, and experimental deployment of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (CAS: 2733014-03-2), a chiral, next-generation electrophilic warhead designed for proximity-driven covalent ligation.
Chemical Identity and Structural Parameters
Accurate chemical identification is the bedrock of reproducible fragment-based drug discovery (FBDD). The pyrrolidine-1-sulfonyl fluoride scaffold provides a low-molecular-weight, highly tunable vector for protein targeting[2].
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value | Analytical Significance |
| CAS Number | 2733014-03-2 | Primary registry identifier for database cross-referencing and regulatory tracking[2]. |
| Molecular Formula | C4H8FNO3S | Defines the atomic composition for synthetic planning and derivatization[3]. |
| Monoisotopic Mass | 169.02089 Da | Crucial for high-resolution mass spectrometry (HRMS) adduct identification[3]. |
| InChIKey | ZVNFFXDFDRIAOV-SCSAIBSYSA-N | Enables exact structural searching across chemical databases to prevent stereochemical ambiguity[3]. |
| EC Number | 964-729-4 | European Community number for commercial and regulatory compliance[2]. |
The Mechanistic Paradigm: SuFEx Chemistry and the S(VI)-F Bond
The causality behind selecting a sulfonyl fluoride over traditional electrophiles lies in its exquisite reactivity-stability balance.
Unlike sulfonyl chlorides (S-Cl), which are indiscriminately reactive and rapidly hydrolyze in aqueous media, the S(VI)-F bond is remarkably stable under physiological conditions[4]. It acts as a "latent" electrophile. The S-F bond remains inert until the molecule binds to a specific protein pocket. Upon binding, the microenvironment of the protein—often via a proximal hydrogen-bond donor or a basic residue—provides proximity-driven activation . This local environment lowers the activation energy required for S(VI)-F bond cleavage, triggering an exclusive exchange reaction that forms a stable, irreversible covalent bond with the target residue[5].
The inclusion of the (3R)-3-hydroxypyrrolidine ring in this specific compound provides a critical stereochemical vector. The hydroxyl group acts as an anchor for hydrogen bonding within the target's active site, enhancing the initial non-covalent affinity that is an absolute prerequisite for subsequent SuFEx ligation.
Workflow Diagram: SuFEx-Mediated Covalent Probe Discovery
SuFEx-mediated covalent probe discovery and optimization workflow.
Experimental Protocol: Chemoselective SuFEx Labeling and Validation
To ensure a self-validating system, the following protocol details the application of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in protein labeling. Every step is designed with built-in validation to confirm true covalent modification over non-specific aggregation.
Step 1: Probe Preparation and Storage
-
Action: Dissolve (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock solution. Store at -20°C in single-use aliquots.
-
Causality: While the S(VI)-F bond is highly stable in water compared to its chloride counterpart, prolonged exposure to moisture in the presence of trace bases can lead to slow hydrolysis[4]. Anhydrous DMSO prevents premature degradation, ensuring the electrophile remains fully active.
Step 2: Target Protein Incubation
-
Action: Dilute the target protein to 2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Add the SuFEx probe to a final concentration of 20 µM (10-fold molar excess). Incubate at 37°C for 2–4 hours.
-
Causality: The pH is strictly maintained at 7.4. SuFEx reactions are highly dependent on the protonation state of the target nucleophiles. A physiological pH ensures that the target residues are in their native state, forcing the reaction to rely entirely on the protein's unique microenvironment for proximity-driven activation rather than artificial basicity[5].
Step 3: Reaction Quenching and Proteolytic Digestion
-
Action: Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) at 37°C for 30 minutes, followed by alkylation with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes. Dilute the urea to <2 M and digest with sequencing-grade Trypsin overnight at 37°C.
-
Causality: Denaturation physically halts the SuFEx reaction by destroying the proximity-driven microenvironment, effectively quenching further nonspecific labeling. DTT and IAA prevent disulfide scrambling, which would otherwise confound downstream mass spectrometry. Trypsin cleaves the protein into predictable peptide fragments for precise adduct localization.
Step 4: LC-MS/MS Validation (The Self-Validating Mechanism)
-
Action: Analyze the digested peptides using high-resolution LC-MS/MS. Search the spectra for a static mass shift of +149.01 Da on Tyrosine, Lysine, or Histidine residues.
-
Causality: The monoisotopic mass of the intact probe is 169.02 Da[3]. During the SuFEx reaction, the fluoride leaving group (19.00 Da) is expelled, and a proton (1.01 Da) is lost from the nucleophilic residue (e.g., Tyr-OH). The net addition to the protein is exactly 149.01 Da. Detecting this specific mass shift on a specific residue unequivocally validates chemoselective covalent ligation, ruling out false positives.
Quantitative Data: Reactivity Profiling
Understanding the kinetic boundaries of the warhead is essential for rational drug design.
Table 2: Comparative Reactivity Metrics of Electrophilic Warheads
| Warhead Type | Intrinsic Aqueous Stability (t1/2 at pH 7.4) | Primary Target Residues | Proximity Activation Requirement |
| Sulfonyl Chloride (S-Cl) | < 5 minutes | Non-selective | Low (Highly reactive) |
| Acrylamide | Hours to Days | Cysteine | Medium |
| Pyrrolidine-1-Sulfonyl Fluoride | > 24 hours | Tyr, Lys, His | High (Strictly microenvironment-driven) |
| Fluorosulfate (O-SO2F) | > 48 hours | Tyr, Lys | High |
Conclusion
The integration of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride into the medicinal chemistry toolkit represents a significant leap in covalent drug design. By leveraging the exquisite stability and microenvironment-dependent reactivity of the S(VI)-F bond, researchers can systematically expand the druggable proteome beyond cysteine[1]. The protocols and parameters outlined herein provide a rigorous, self-validating framework for deploying this compound in advanced chemoproteomic and therapeutic discovery workflows.
References
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- PubChemLite.2733014-03-2 (C4H8FNO3S).
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- National Institutes of Health (NIH) / PubMed.Covalent drug discovery using sulfur(VI) fluoride exchange warheads.
- ACS Catalysis.SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes.
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Protocol for using (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in cell lysates
An Application Guide for the Chemoproteomic Probe (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Authored by: Senior Application Scientist, Advanced Biochemical Probes Division
Abstract
This document provides a comprehensive technical guide for the application of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride as a covalent probe for activity-based protein profiling (ABPP) in cell lysates. Sulfonyl fluorides are a privileged class of electrophiles that form stable covalent bonds with nucleophilic amino acid residues, enabling the identification and characterization of protein function directly in complex biological systems.[1][2] This guide details the underlying mechanism of action, provides strategic insights for experimental design, and offers robust, step-by-step protocols for proteome labeling and downstream analysis. It is intended for researchers, scientists, and drug development professionals engaged in target identification, validation, and covalent inhibitor discovery.
Scientific Foundation: Mechanism and Rationale
The utility of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride as a chemoproteomic probe is rooted in the unique reactivity of the sulfonyl fluoride (–SO₂F) functional group. This "warhead" is remarkably stable in aqueous buffers, yet it can be activated within the specific microenvironment of a protein binding pocket to react with proximal nucleophilic amino acids.[1][3]
The core chemical transformation is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[4] In this process, a nucleophilic side chain of an amino acid attacks the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a highly stable covalent sulfonyl or sulfonamide bond. While initially recognized for their reactivity with active site serines in proteases, sulfonyl fluorides have been shown to target a broader range of residues, including tyrosine, lysine, threonine, and histidine.[1][5]
The selectivity of this reaction is not random; it is context-dependent. The local protein architecture dramatically influences reactivity. For instance, the presence of nearby basic residues (like lysine, arginine, or histidine) can deprotonate the hydroxyl group of a tyrosine, enhancing its nucleophilicity and making it a prime target for SuFEx chemistry.[5][6] This proximity-driven reactivity allows probes like (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride to selectively label functionally important residues within binding sites, including catalytic and allosteric sites.
Caption: Mechanism of protein labeling via Sulfur(VI) Fluoride Exchange (SuFEx).
Experimental Design and Strategy
A successful proteome profiling experiment hinges on careful planning. The goal is to maximize specific, on-target labeling while minimizing non-specific interactions. The following parameters are critical and require empirical optimization for each biological system.
Key Experimental Parameters
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Probe Concentration | 1 - 50 µM | The concentration must be sufficient to label targets but low enough to avoid widespread, non-specific reactivity. A concentration-response experiment is crucial to identify the optimal window. High concentrations can lead to protein precipitation and artifacts. |
| Incubation Time | 30 - 120 minutes | Covalent bond formation is time-dependent. A time-course experiment (e.g., 15, 30, 60, 120 min) should be performed to determine the point of labeling saturation without excessive off-target effects. |
| Incubation Temperature | 4°C to 37°C | Lower temperatures (4°C or on ice) can increase selectivity by slowing the reaction rate and minimizing proteome degradation. Room temperature or 37°C can accelerate labeling but may also increase off-target reactions. Start with 4°C for initial experiments.[7] |
| Lysate Protein Conc. | 1 - 5 mg/mL | A consistent protein concentration is essential for reproducible results. Ensure accurate protein quantification (e.g., BCA or Bradford assay) before adding the probe.[8] |
| Lysis Buffer | Non-nucleophilic buffers (e.g., HEPES, PBS, Tris) | CRITICAL: The lysis buffer must be free of nucleophilic additives like DTT, β-mercaptoethanol, or high concentrations of primary amines during the labeling step, as these will compete with protein residues for reaction with the probe. |
Essential Controls for a Self-Validating System
-
Vehicle Control: Treat a lysate sample with the same volume of the probe's solvent (typically anhydrous DMSO) to account for any solvent-induced changes.
-
Heat-Inactivated Control: Boil a lysate sample prior to probe addition. This denatures most proteins, and a significant reduction in labeling suggests the probe targets structured, functional sites.
-
Competitive Displacement: If a known ligand or inhibitor for a suspected target exists, pre-incubate the lysate with an excess of this compound before adding the probe. A reduction in labeling of that specific target validates binding-site specificity.
Caption: General workflow for proteome labeling with a covalent probe.
Detailed Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Covalent Probing
This protocol is designed to generate a native proteome lysate suitable for labeling while preserving protein function.
-
Cell Harvesting:
-
Lysis Buffer Preparation: Prepare fresh Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA. Immediately before use, add a protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free).
-
Scientist's Note: Standard RIPA buffer can be used, but ensure it does not contain high levels of detergents that might denature proteins. A milder buffer like the one suggested is often preferable. Avoid DTT/BME.
-
-
Cell Lysis:
-
Aspirate the final PBS wash and add 500 µL of ice-cold Lysis Buffer to the cell pellet or plate.
-
For adherent cells, use a cell scraper to collect the lysate.[7]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Clarification:
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet insoluble debris.[7]
-
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your proteome lysate.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay. Adjust the concentration to a standard value (e.g., 2 mg/mL) using Lysis Buffer. Keep on ice for immediate use or aliquot and store at -80°C.
Protocol 2: Proteome Labeling with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
-
Probe Stock Preparation: Prepare a 100X stock solution of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in anhydrous DMSO. For example, to achieve a final labeling concentration of 10 µM, prepare a 1 mM stock.
-
Expert Tip: Sulfonyl fluorides can be sensitive to hydrolysis over time. Use high-quality anhydrous DMSO and prepare fresh stock solutions or use small, single-use aliquots stored at -80°C.
-
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, add a volume of lysate corresponding to a specific amount of protein (e.g., 50 µL of a 2 mg/mL lysate for 100 µg of protein).
-
Include the necessary controls (vehicle, heat-inactivated) in separate tubes.
-
-
Initiate Labeling: Add 1 µL of the 100X probe stock to the 99 µL of lysate (this is a 1:100 dilution). For the vehicle control, add 1 µL of pure DMSO.
-
Incubation: Mix gently by flicking the tube and incubate for the optimized time and temperature (e.g., 60 minutes at 4°C with gentle rotation).
-
Quench Reaction: Stop the labeling reaction by adding 4X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). The reducing agent will consume any unreacted probe. A final 1X concentration is typical.
-
Denaturation: Boil the quenched samples at 95°C for 5-10 minutes.[10] The samples are now ready for downstream analysis.
Protocol 3: Downstream Analysis via Mass Spectrometry
For definitive identification of protein targets and specific sites of modification, LC-MS/MS is the gold standard.
-
Sample Preparation: After the labeling step (Protocol 2, step 4), instead of quenching with SDS buffer, process the sample for proteomic analysis. This typically involves protein precipitation (e.g., with acetone or chloroform/methanol) or a filter-assisted sample preparation (FASP) protocol to remove buffer components.
-
Reduction and Alkylation: Reduce cysteine bonds with DTT and alkylate with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database. The search parameters must be modified to include the mass shift corresponding to the covalent adduction of the (3R)-3-hydroxypyrrolidine-1-sulfonyl moiety on potential nucleophilic residues (Ser, Thr, Tyr, Lys, His). This will pinpoint the exact protein and residue modified by the probe.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Labeling | 1. Probe degradation. 2. Insufficient probe concentration or incubation time. 3. Nucleophiles in lysis buffer. | 1. Use fresh or properly stored probe stock. 2. Perform concentration and time-course optimization. 3. Ensure lysis buffer is free of DTT, BME, etc., during labeling. |
| High Background / Non-Specific Labeling | 1. Probe concentration is too high. 2. Incubation time is too long. 3. Proteome degradation. | 1. Reduce probe concentration. 2. Reduce incubation time. 3. Ensure protease inhibitors are active and samples are kept cold. |
| Poor Reproducibility | 1. Inconsistent protein concentration. 2. Variable incubation conditions. 3. Inconsistent cell health/passage number. | 1. Perform accurate protein quantification for every experiment. 2. Standardize all incubation parameters (time, temp, mixing). 3. Use cells from a consistent passage number and state of confluence. |
Safety and Handling
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a reactive electrophile.[12] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for complete hazard information.[12]
References
-
Zanon, M., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chem Biol, 20(4), 541-8. [Link]
-
Zhang, Z. Y. (2017). Covalent inhibition of protein tyrosine phosphatases. RSC Medicinal Chemistry. [Link]
-
Chen, L., et al. (2023). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]
-
Kumar, S., et al. (2016). Covalent inhibition of protein tyrosine phosphatases. MedChemComm. [Link]
-
Chen, L., et al. (2023). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. [Link]
-
Zanon, M., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]
-
Kelly, J. S., & Lanning, B. R. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. [Link]
-
Stanford, S. M., et al. (2013). Covalent Inhibition of the Lymphoid Tyrosine Phosphatase. ACS Chemical Biology. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Jones, L. H., & Narayanan, A. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]
-
Falth, M., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry. [Link]
-
Chen, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron. [Link]
-
Nagai, H., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition. [Link]
-
Wang, J., et al. (2021). Analysis of fatty acyl sulfonyl fluoride probes for protein labelling in living cells. ResearchGate. [Link]
-
Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]
-
Tlili, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]
-
protocols.io. (2024). Cell Lysate Preparation & Immunoblotting Protocols. protocols.io. [Link]
-
NextSDS. (n.d.). (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]
-
Makriyannis, A., et al. (2007). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Bruker. (n.d.). Protein Processing for Lysate Samples. Bruker Spatial Biology. [Link]
-
Khan, A. A. (2002). MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. Pakistan Oral & Dental Journal. [Link]
- Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Bay Area Air Quality Management District. (1991). METHOD 24 - Determination of Fluoride. BAAQMD. [Link]
-
ten Cate, J. M. (1999). Current concepts on the theories of the mechanism of action of fluoride. Acta Odontologica Scandinavica. [Link]
-
Colgate Oral Care Center. (n.d.). The Caries Process & Fluoride's Mechanism of Action. dentalcare.com. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 7. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 8. ptglab.com [ptglab.com]
- 9. biomol.com [biomol.com]
- 10. brukerspatialbiology.com [brukerspatialbiology.com]
- 11. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nextsds.com [nextsds.com]
Applications of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride as a chemical probe
An in-depth technical guide on the applications of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (CAS: 2733014-03-2) in chemical biology, chemoproteomics, and targeted protein degradation.
Executive Summary: The SuFEx Advantage in Chemical Biology
The development of highly selective covalent probes is a cornerstone of modern chemical biology. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride represents a privileged, bifunctional chemical hub designed for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional electrophiles (e.g., acrylamides or chloroacetamides) that indiscriminately target highly nucleophilic cysteines, sulfonyl fluorides act as "context-dependent" electrophiles. They remain remarkably stable in aqueous physiological conditions and only undergo fluoride displacement when bound within a protein pocket that provides proximity-driven activation (typically via hydrogen bonding to the fluorine or general base catalysis by a nearby histidine).
This molecule offers two critical domains:
-
The Sulfonyl Fluoride (-SO₂F) Warhead : Enables selective covalent modification of Tyrosine, Serine, Lysine, and Histidine residues [1].
-
The (3R)-Hydroxyl Handle : Provides a stereospecific, orthogonal site for derivatization (e.g., esterification or etherification) to attach fluorophores, click-chemistry handles (alkynes/azides), or PROTAC linkers, without compromising the electronic properties of the S(VI) center [2].
Mechanistic Causality: Why Choose This Specific Scaffold?
When designing an Activity-Based Protein Profiling (ABPP) probe or a covalent PROTAC, the choice of the core scaffold dictates both pharmacokinetics and target engagement.
-
Aqueous Stability vs. Reactivity : Sulfonyl chlorides (-SO₂Cl) hydrolyze in water within minutes, rendering them useless for live-cell assays. In contrast, the S-F bond in sulfonyl fluorides is highly resistant to hydrolysis due to the strong electronegativity and poor leaving-group ability of fluoride in water.
-
The Pyrrolidine Core : The 5-membered nitrogen heterocycle is a metabolically stable, drug-like scaffold. By attaching the -SO₂F directly to the pyrrolidine nitrogen, the resulting sulfamoyl fluoride exhibits a finely tuned electrophilicity that is less reactive than aryl sulfonyl fluorides, reducing off-target background noise.
-
Stereochemical Control : The (3R) configuration ensures that any attached reporter tag or linker is projected into solvent space in a consistent vector, which is critical for maintaining Structure-Activity Relationships (SAR) when transitioning from a fragment hit to a mature chemical probe.
Table 1: Comparative Profiling of Electrophilic Warheads in Chemical Biology
| Warhead Type | Representative Motif | Aqueous Stability (t½) | Primary Target Residues | Reactivity Driver |
| Sulfonyl Fluoride | -SO₂F | High (> weeks) | Tyr, Ser, Lys, His | Proximity & H-bond activation (SuFEx) |
| Acrylamide | -C=C-C=O | Moderate (hours-days) | Cys | Michael addition (Thiol nucleophilicity) |
| Chloroacetamide | -NH-C(=O)-CH₂Cl | Low to Moderate | Cys, Lys | Sₙ2 displacement |
| Sulfonyl Chloride | -SO₂Cl | Very Low (< minutes) | Non-specific | Intrinsic electrophilicity |
Application 1: Activity-Based Protein Profiling (ABPP)
By functionalizing the (3R)-hydroxyl group with a terminal alkyne, this molecule becomes a powerful fragment-based probe for discovering novel druggable pockets across the proteome.
Self-Validating Protocol: Live-Cell SuFEx Profiling
This protocol utilizes an alkyne-tagged derivative of the probe. We use an alkyne rather than a direct biotin tag because bulky biotin moieties severely restrict cell permeability and can artificially alter the probe's native interactome.
Step 1: Live-Cell Labeling & Competition Control
-
Culture HEK293T cells to 80% confluency in 10 cm dishes.
-
Causality & Control : Treat one dish with 10 µM of the alkyne-tagged probe (Active sample) and another with 10 µM alkyne-tagged probe + 100 µM untagged probe (Competition control). The competition control is a self-validating mechanism; true covalent targets will show reduced signal in this sample, differentiating specific binding from random collision-based labeling.
-
Incubate for 4 hours at 37°C.
Step 2: Lysis and CuAAC Click Chemistry
-
Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors.
-
Normalize protein concentrations to 2 mg/mL using a BCA assay.
-
Initiate the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding:
-
100 µM Biotin-Azide (Reporter)
-
1 mM TCEP (Reduces Cu(II) to the catalytically active Cu(I))
-
100 µM THPTA ligand
-
1 mM CuSO₄
-
-
Causality : THPTA is critical here. It acts as an accelerating ligand and shields the proteins from reactive oxygen species (ROS) generated by Cu(I) oxidation, preventing artificial protein cross-linking that would confound mass spectrometry results.
Step 3: Stringent Enrichment
-
Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.
-
Resuspend the protein pellet in 1% SDS buffer and boil for 5 minutes.
-
Dilute to 0.2% SDS and incubate with Streptavidin agarose beads for 2 hours.
-
Causality : Boiling in SDS completely denatures the proteins. This ensures that any proteins co-purifying on the beads are covalently bound to the probe, washing away non-covalent protein-protein interactors.
Caption: Workflow for Activity-Based Protein Profiling using the SuFEx probe.
Application 2: Rational Design of Covalent PROTACs
Targeted Protein Degradation (TPD) relies on bifunctional molecules (PROTACs) that recruit an E3 ubiquitin ligase to a Protein of Interest (POI). Recently, researchers have successfully replaced the non-covalent hydroxyproline motif of Von Hippel-Lindau (VHL) E3 ligase ligands with sulfonyl fluorides to create covalent PROTACs [1].
Using (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, researchers can synthesize linker-warhead conjugates that covalently engage Serine 110 in the VHL binding pocket, converting a transient ternary complex into a highly stable, degradation-driving machine.
Self-Validating Protocol: In Vitro Confirmation of Covalent E3 Engagement
Before advancing a covalent PROTAC to cell-based degradation assays, you must validate that the SuFEx reaction occurs specifically on the target protein and calculate the stoichiometry of labeling.
Step 1: Recombinant Protein Incubation
-
Incubate 5 µM of recombinant VCB complex (VHL-ElonginC-ElonginB) with 10 µM of the synthesized PROTAC in HEPES buffer (pH 7.4) at room temperature.
-
Take aliquots at 0, 30, 60, and 120 minutes.
Step 2: Intact Mass Spectrometry (LC-TOF)
-
Inject the aliquots onto an LC-TOF mass spectrometer using a C4 desalting column.
-
Causality & Validation : Deconvolute the protein mass spectra. You must observe a mass shift corresponding exactly to [Mass of VHL] + [Mass of PROTAC] - 20 Da. The loss of 20 Daltons (HF) is the definitive, self-validating proof that a covalent S(VI)-O or S(VI)-N bond has formed via SuFEx. If the mass shift includes the fluorine, the interaction is either non-covalent or an alternative reaction pathway occurred.
Caption: Mechanism of targeted protein degradation via a sulfonyl fluoride-based covalent PROTAC.
Application Note: Synthesis and Utility of (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride Derivatives for Targeted Protein Labeling
Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Technique: Sulfur(VI) Fluoride Exchange (SuFEx) Chemoproteomics
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical probes. Unlike traditional Michael acceptors that predominantly target highly reactive, low-abundance cysteine residues, sulfonyl and sulfamoyl fluorides offer a "privileged warhead" capable of labeling tyrosine, lysine, serine, and histidine residues[1].
This application note details the synthesis, derivatization, and chemoproteomic application of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride derivatives. Technically classified as a sulfamoyl fluoride (due to the N-S bond), this specific chiral core provides an exceptional balance of aqueous stability and proximity-enhanced reactivity. The secondary amine of the pyrrolidine ring forms a highly stable S(VI)-N bond, while the (3R)-hydroxyl group serves as a versatile, stereospecific synthetic handle for the attachment of targeting ligands, fluorophores, or affinity tags.
Mechanistic Insights: Causality in Probe Design
The Advantage of the Sulfamoyl Fluoride Core
Sulfamoyl fluorides exhibit remarkable thermodynamic and hydrolytic stability in aqueous biological media compared to traditional sulfonyl chlorides or even aryl sulfonyl fluorides. This stability ensures that the probe remains inert during systemic circulation or cellular incubation. Reactivity is only triggered upon binding to a target protein, where the microenvironment (desolvation, hydrogen bonding, and precise orientation) lowers the activation energy for fluoride displacement—a phenomenon known as proximity-enhanced reactivity [1][2].
Stereochemical Significance of the (3R)-Hydroxyl Handle
The spatial orientation of a covalent warhead relative to the target nucleophile is the primary determinant of SuFEx labeling efficiency. By utilizing the (3R) enantiomer of 3-hydroxypyrrolidine, researchers can control the exit vector of the attached targeting ligand. This stereospecificity ensures that upon ligand binding, the sulfamoyl fluoride warhead is precisely aligned with the target nucleophile (e.g., the phenolic hydroxyl of a tyrosine residue)[2].
Proximity-enhanced SuFEx labeling mechanism within a protein binding pocket.
Quantitative Data: Targetable Residues and Reactivity
The reactivity of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride warhead is highly context-dependent. Table 1 summarizes the characteristics of the primary amino acid residues targeted by this chemistry.
Table 1: Context-Dependent Reactivity Profile of SuFEx Probes
| Target Amino Acid | Nucleophilic Group | Relative Abundance | Required Microenvironment for SuFEx Activation |
| Tyrosine (Tyr) | Phenolic -OH | Moderate | Requires a general base (e.g., neighboring His/Asp) to deprotonate the phenol, forming a highly reactive phenoxide[2]. |
| Lysine (Lys) | Primary Amine | High | Requires a hydrophobic pocket to lower the pKa of the ε-amino group, rendering it unprotonated and nucleophilic at physiological pH. |
| Serine (Ser) | Aliphatic -OH | High | Catalytic triads (e.g., in serine hydrolases) naturally activate the serine hydroxyl for nucleophilic attack[3]. |
| Histidine (His) | Imidazole Nitrogen | Low | Requires precise hydrogen-bonding networks to orient the imidazole ring for direct S(VI) attack. |
Experimental Protocols
Protocol A: Synthesis and Derivatization of the Probe Core
This self-validating synthetic route ensures the generation of a stable sulfamoyl fluoride before attaching the targeting moiety, preventing premature hydrolysis of the warhead.
Step 1: Sulfamoylation of (3R)-3-Hydroxypyrrolidine
-
Dissolve (3R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) to the solution.
-
Introduce a sulfuryl fluoride surrogate, such as 4-(acetylamino)phenyl imidazolesulfonate (AISF) (1.2 eq), or utilize Ca(NTf2)2-mediated activation if starting from alternative S(VI) precursors[4].
-
Stir at room temperature for 4 hours. Monitor completion via LC-MS.
-
Purify via silica gel chromatography to isolate (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride .
Step 2: Derivatization via the 3-Hydroxyl Group To convert the core into a functional probe, the 3-hydroxyl group is typically functionalized with a linker bearing an alkyne (for click chemistry) or a specific target-binding ligand.
-
Dissolve the intermediate from Step 1 in anhydrous DMF.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq) and stir for 2 hours to activate the hydroxyl as an imidazolide.
-
Add an amine-terminated ligand or PEG-alkyne linker (1.2 eq) and triethylamine (2.0 eq).
-
Stir at 40°C overnight to form the stable carbamate linkage.
-
Purify via preparative HPLC.
Workflow for synthesizing (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probes.
Protocol B: Chemoproteomic Labeling and Enrichment
This protocol utilizes the synthesized alkyne-tagged SuFEx probe to identify target engagement in complex biological systems[1].
Step 1: Cell Lysate Incubation
-
Harvest cells and lyse via sonication in PBS containing protease inhibitors (ensure no primary amine-containing buffers like Tris are used, as they can compete, albeit weakly, with target residues).
-
Clarify the lysate by centrifugation (14,000 x g, 20 min, 4°C).
-
Normalize protein concentration to 2 mg/mL using a BCA assay.
-
Add the synthesized SuFEx probe to a final concentration of 10–50 µM. Incubate at 37°C for 2 hours.
Step 2: CuAAC Click Chemistry (Biotinylation)
-
To the labeled lysate, add the following click reagents sequentially:
-
Biotin-PEG3-Azide (100 µM final)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final)
-
CuSO₄ (1 mM final)[1]
-
-
Vortex gently and incubate at room temperature for 1 hour in the dark.
Step 3: Enrichment and LC-MS/MS Preparation
-
Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents.
-
Resuspend the protein pellet in 1% SDS in PBS, boiling for 5 minutes.
-
Dilute the SDS to 0.2% with PBS and add pre-washed Streptavidin agarose beads. Rotate at room temperature for 2 hours.
-
Wash beads extensively (1% SDS, 4M Urea, and PBS) to ensure highly stringent removal of non-covalently bound proteins.
-
Perform on-bead reduction, alkylation, and tryptic digestion.
-
Elute peptides, dry in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis[1].
Chemoproteomic LC-MS/MS pipeline for identifying SuFEx-labeled peptides.
Conclusion
The (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride scaffold represents a highly versatile and stable hub for SuFEx-based chemical biology. By leveraging the inert nature of the sulfamoyl fluoride bond in aqueous environments, researchers can design probes that rely strictly on proximity-enhanced reactivity to achieve highly selective covalent modification of target proteins. The protocols outlined herein provide a robust, self-validating framework for integrating this privileged warhead into modern drug discovery and target validation pipelines.
References
-
Royal Society of Chemistry (RSC). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]
-
ACS Organic Letters. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
Advanced Chemoproteomic Target Identification and Validation Using (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride
Introduction and Mechanistic Rationale
The expansion of the druggable proteome relies heavily on our ability to target amino acid residues beyond the traditional, yet relatively rare, cysteine. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative technology in chemical biology, enabling the site-specific covalent modification of tyrosine (Tyr), lysine (Lys), and histidine (His) residues[1].
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a highly specialized covalent fragment and chemical probe. It consists of two critical components:
-
The SuFEx Warhead (Sulfonyl Fluoride, SVI-F): Unlike highly reactive electrophiles, sulfonyl fluorides are remarkably stable in aqueous biological environments. They remain inert until they are bound within a specific protein microenvironment where proximity and local basicity trigger the exchange reaction[2].
-
The Recognition Element ((3R)-3-hydroxypyrrolidine): The chiral pyrrolidine ring and its hydroxyl group provide a distinct steric and hydrogen-bonding profile. This moiety dictates the probe's binding affinity to specific protein pockets (e.g., kinase active sites or allosteric domains), guiding the warhead to its target residue.
The Causality of Experimental Design: In target identification, utilizing a fragment-sized SuFEx probe without a bulky reporter tag (like biotin or a fluorophore) is crucial for live-cell applications. Bulky tags often alter cell permeability and native binding affinities. Therefore, the optimal workflow utilizes the native probe in live cells, followed by label-free quantitative LC-MS/MS to identify the exact site of covalent modification via the characteristic mass shift (+150.0225 Da)[3].
Proximity-driven SuFEx activation of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in proteins.
Experimental Protocols: Target Identification
This self-validating protocol utilizes Activity-Based Protein Profiling (ABPP) principles adapted for label-free fragment screening. By comparing vehicle-treated cells with probe-treated cells, researchers can identify specific protein targets based on the covalent adduct formation.
Protocol A: Live-Cell Target Engagement
Conducting the labeling in live cells preserves native protein-protein interactions (PPIs) and prevents the exposure of non-physiological binding sites that occurs upon cell lysis.
-
Cell Culture: Seed the target cell line (e.g., HeLa, HEK293T, or primary cells) in 10 cm dishes and culture until 80-90% confluent.
-
Probe Preparation: Prepare a 10 mM stock of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in anhydrous DMSO.
-
In Situ Labeling:
-
Replace the culture media with fresh, serum-free media.
-
Treat the experimental group with the probe at a final concentration of 10–50 µM (DMSO < 0.5% v/v).
-
Treat the control group with an equivalent volume of DMSO vehicle.
-
Incubate at 37°C in a 5% CO₂ incubator for 2–4 hours. Rationale: SuFEx reactions with Tyr/Lys require time for the proximity-driven activation to reach equilibrium.
-
-
Harvesting: Wash the cells three times with ice-cold PBS to remove unbound probe. Scrape the cells in 1 mL of ice-cold PBS and pellet by centrifugation (500 × g, 5 min, 4°C).
Protocol B: Proteomic Sample Preparation
-
Lysis: Resuspend the cell pellet in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Lyse via probe sonication (3 cycles of 10s ON / 30s OFF) on ice.
-
Clarification: Centrifuge the lysate at 20,000 × g for 15 min at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.
-
Denaturation & Reduction: Transfer 1 mg of protein per condition. Add urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM iodoacetamide (room temperature, 30 min, in the dark).
-
Digestion: Dilute the urea concentration to < 2 M using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
Desalting: Quench the digestion with 1% Formic Acid (FA). Desalt the peptides using C18 Sep-Pak cartridges, elute with 80% Acetonitrile (ACN) / 0.1% FA, and lyophilize.
Chemoproteomic workflow for target identification using label-free LC-MS/MS quantification.
Data Acquisition and Bioinformatics
LC-MS/MS Parameters
To identify the exact residue modified by the (3R)-3-hydroxypyrrolidine-1-sulfonyl group, the mass spectrometer must be configured to detect the specific mass shift. The sulfonyl fluoride warhead undergoes a loss of the fluoride atom (-18.9984 Da) upon reacting with a nucleophile, resulting in a net addition of the sulfonyl fragment.
-
Probe Chemical Formula: C₄H₈FNO₃S (MW: 169.17)
-
Adduct Chemical Formula: C₄H₈NO₃S
-
Exact Mass Shift: +150.0225 Da
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap Eclipse or Exploris 480) coupled to a nano-LC system. Use a data-dependent acquisition (DDA) mode with dynamic exclusion enabled to ensure deep proteome coverage.
Database Search Settings (e.g., MaxQuant or FragPipe)
Configure the search engine with the following variable modifications to identify the modified peptides:
| Parameter | Setting | Rationale |
| Fixed Modification | Carbamidomethyl (C) (+57.0215 Da) | Standard alkylation of cysteines. |
| Variable Modification 1 | Oxidation (M) (+15.9949 Da) | Common artifact of sample prep. |
| Variable Modification 2 (Custom) | Pyrrolidine-Sulfonyl (Y, K, H, S, T) | Targets of SuFEx chemistry[1]. |
| Custom Mass Shift | +150.0225 Da | Exact mass of the covalent adduct. |
| Diagnostic Ion (Optional) | 150.0225 m/z | Fragment ion of the adduct in MS2. |
Target Validation: Competitive Profiling
Once a putative target is identified via LC-MS/MS, it must be validated. A self-validating system requires proving that the probe binds to the specific pocket and that this binding is saturable and competitively displaceable.
Protocol C: Competitive Gel-Based ABPP
If a known reversible ligand for the identified target exists, use it to compete with the SuFEx probe. (Note: Since the native probe lacks a fluorophore, this protocol assumes the use of a broad-spectrum, alkyne-tagged SuFEx probe as a reporter to visualize displacement).
-
Pre-incubation: Treat live cells or lysates with the identified reversible inhibitor (10x IC₅₀) or DMSO for 1 hour.
-
Probe Competition: Add the broad-spectrum alkyne-tagged SuFEx probe (e.g., fluorosulfonyl-alkyne) for 2 hours.
-
Click Chemistry (CuAAC): Lyse cells. To 50 µL of lysate (2 mg/mL), add a click mixture containing:
-
TAMRA-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA ligand (100 µM)
-
CuSO₄ (1 mM) React for 1 hour at room temperature.
-
-
Readout: Resolve proteins via SDS-PAGE and scan the gel on a fluorescence imager. A reduction in fluorescence intensity at the target's molecular weight in the inhibitor-treated lane validates that the binding pocket is specific and competitively engaged.
Quantitative Data Summary
Understanding the reactivity profile of sulfonyl fluorides is essential for interpreting chemoproteomic data. The table below summarizes the expected behavior of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe across different amino acid residues based on established SuFEx chemical biology principles[1][2].
| Target Residue | Native pKa | SuFEx Reactivity Potential | Proximity Requirement | Adduct Stability |
| Tyrosine (Y) | ~10.0 | High (Primary target) | High (Requires local basicity) | Excellent (Stable to MS/MS) |
| Lysine (K) | ~10.5 | Moderate to High | High (Requires deprotonation) | Excellent |
| Histidine (H) | ~6.0 | Moderate | Moderate (Often naturally deprotonated) | Good |
| Serine (S) | ~13.0 | Low (Except catalytic triads) | Very High (Enzyme active sites) | Moderate (Prone to hydrolysis) |
| Cysteine (C) | ~8.3 | Very Low | N/A (SVI-F prefers hard nucleophiles) | Poor |
Sources
Application Notes and Protocols for the Covalent Modification of Kinases with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Introduction: The Strategic Deployment of Covalent Kinase Inhibitors
The reversible inhibition of protein kinases has been a cornerstone of targeted therapy for decades. However, the conserved nature of the ATP-binding site often leads to challenges in achieving high selectivity and durable target engagement, frequently resulting in off-target effects and the development of drug resistance. Targeted Covalent Inhibitors (TCIs) have emerged as a powerful strategy to overcome these limitations. By forming a stable, covalent bond with a specific amino acid residue within the target protein, TCIs can achieve prolonged and robust inhibition, often with improved selectivity.
This application note provides a comprehensive guide to the experimental setup for reacting (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, a novel covalent inhibitor, with protein kinases. The sulfonyl fluoride moiety is a privileged electrophile known to react with nucleophilic residues such as lysine, which is frequently found in the active site of kinases.[1][2][3] The (3R)-3-hydroxypyrrolidine scaffold offers a chiral, three-dimensional structure that can be exploited to achieve specific interactions within the kinase binding pocket, potentially leading to enhanced selectivity.
This document is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for biochemical, biophysical, and mass spectrometry-based assays but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach to characterizing this covalent interaction.
I. Synthesis and Characterization of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
A reliable and well-characterized supply of the covalent modifier is paramount for reproducible experimental results. While the direct synthesis of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride may not be widely published, a plausible synthetic route can be derived from established chemical principles. The synthesis of the precursor, (3R)-3-hydroxypyrrolidine, is well-documented.[4][5][6] The final step involves the sulfonylation of the pyrrolidine nitrogen.
A general approach involves the reaction of (3R)-3-hydroxypyrrolidine with sulfuryl fluoride (SO₂F₂) in the presence of a suitable base.[7] It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the sulfuryl fluoride.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the target compound.
Characterization: The final product should be rigorously characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹⁹F NMR | Structural confirmation and purity assessment. | Characteristic shifts for the pyrrolidine ring protons and the fluorine atom of the sulfonyl fluoride group. Integration should be consistent with the proposed structure. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular weight. | The observed mass should match the calculated exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity (>95%). |
II. Experimental Protocols for Kinase Interaction
The following protocols provide a comprehensive workflow for characterizing the interaction of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride with a target kinase.
Caption: Overall experimental workflow.
A. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust method for determining the potency (IC₅₀) and the kinetics of inactivation (k_inact_ and K_I_) of covalent inhibitors.
1. Materials:
-
Purified target kinase
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (stock solution in DMSO)
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
2. Protocol for IC₅₀ Determination (Time-Dependent): The IC₅₀ of a covalent inhibitor is time-dependent. Therefore, it is crucial to measure it at different pre-incubation times.
-
Prepare serial dilutions of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in assay buffer.
-
In a 384-well plate, add the diluted inhibitor and the target kinase.
-
Incubate the kinase-inhibitor mixture for various time points (e.g., 0, 30, 60, 120 minutes) at room temperature. The "0-minute" time point is achieved by adding the substrate and ATP immediately after the inhibitor and kinase.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time and determine the IC₅₀ value using a suitable data analysis software (e.g., GraphPad Prism).
3. Protocol for k_inact_ and K_I_ Determination: These parameters provide a more accurate measure of the efficiency of a covalent inhibitor.
-
Incubate a fixed concentration of the kinase with varying concentrations of the inhibitor.
-
At different time points, take an aliquot of the reaction and dilute it significantly into a solution containing the substrate and a high concentration of ATP to stop further covalent modification and measure the remaining kinase activity.
-
Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this line is the observed rate of inactivation (k_obs_).
-
Plot k_obs_ versus the inhibitor concentration. Fit the data to the following equation to determine k_inact_ and K_I_: k_obs_ = k_inact_ * [I] / (K_I_ + [I])
Expertise & Experience: The choice of ATP concentration is critical. For determining the intrinsic inhibitory parameters, it is advisable to use an ATP concentration at or below the K_m_ of the kinase. A high concentration of ATP can compete with the inhibitor for binding to the active site, thus masking the true potency.
B. Biophysical Validation of Binding (Differential Scanning Fluorimetry - DSF)
DSF, or Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand, including a covalent inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (T_m_). This provides a direct biophysical confirmation of target engagement.[8][9]
1. Materials:
-
Purified target kinase (at a concentration of 1-5 µM)
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (stock solution in DMSO)
-
SYPRO™ Orange protein gel stain (5000x stock in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR plate and sealing film
2. Protocol:
-
Prepare a master mix of the kinase and SYPRO™ Orange dye in DSF buffer.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add varying concentrations of the inhibitor to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Incubate the plate at room temperature for at least 30 minutes to allow for covalent bond formation.
-
Place the plate in a qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the T_m_ for each condition. The change in melting temperature (ΔT_m_) is calculated as T_m_ (with inhibitor) - T_m_ (DMSO control).
Trustworthiness: A significant and concentration-dependent ΔT_m_ provides strong evidence of direct binding. For covalent inhibitors, a larger ΔT_m_ is often observed after a pre-incubation period, which allows for the covalent reaction to proceed to completion.[10]
C. Confirmation of Covalent Modification (Mass Spectrometry)
Mass spectrometry is the gold standard for confirming covalent modification and identifying the site of adduction.
1. Intact Protein Mass Analysis: This technique measures the mass of the entire protein and can detect the mass shift corresponding to the covalent addition of the inhibitor.
-
Protocol:
-
Incubate the purified kinase with an excess of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride for a sufficient time to ensure complete reaction (e.g., 2-4 hours at room temperature).
-
Remove the excess inhibitor using a desalting column or buffer exchange.
-
Analyze the intact protein by LC-MS, typically using a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Deconvolute the resulting mass spectrum to determine the mass of the unmodified and modified protein. The mass difference should correspond to the molecular weight of the inhibitor minus the elements of HF (as HF is the leaving group in the reaction with a nucleophile).
-
2. Peptide Mapping (Bottom-Up Proteomics): This method identifies the specific amino acid residue that has been modified.
-
Protocol:
-
After incubation of the kinase with the inhibitor and removal of excess inhibitor, denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use database searching software (e.g., Mascot, Sequest) to identify the peptides. The search parameters should include a variable modification corresponding to the mass of the inhibitor on potential nucleophilic residues (e.g., lysine, tyrosine, serine).
-
The identification of a peptide with the specific mass modification confirms the site of covalent adduction.
-
Caption: Reaction with a kinase lysine residue.
D. In-Cell Target Engagement (Chemoproteomics)
To confirm that the inhibitor engages its target in a cellular context, a chemoproteomics approach can be employed. This often involves synthesizing an alkyne- or azide-tagged version of the inhibitor for subsequent "click" chemistry and enrichment.[11]
1. Materials:
-
Alkyne-tagged (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
-
Cell line of interest
-
Cell lysis buffer
-
Biotin-azide and click chemistry reagents (e.g., copper (II) sulfate, sodium ascorbate)
-
Streptavidin beads
-
Reagents for mass spectrometry-based proteomics
2. Protocol:
-
Treat the cells with the alkyne-tagged inhibitor for a defined period. Include a DMSO control and a competition control where cells are pre-treated with the untagged inhibitor.
-
Lyse the cells and perform a click reaction to attach biotin-azide to the alkyne-tagged proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Elute the enriched proteins and identify them by mass spectrometry.
-
The target kinase should be identified in the inhibitor-treated sample and its enrichment should be reduced in the competition control.[1][2][3]
III. Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Representative Kinetic Parameters for Sulfonyl Fluoride-Based Kinase Inhibitors
| Inhibitor | Kinase Target | k_inact_ (s⁻¹) | K_I_ (µM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Reference |
| XO44 | SRC | - | - | - | [1][2][3] |
| SF TCI 14 | HSP72-NBD | 3.6 x 10⁻⁴ | - | 35 | [12] |
| B-EBA (for comparison) | ABL | 1.27 x 10⁻³ | 0.013 | 9.8 x 10⁴ | [13] |
Note: Data for XO44's specific kinetic parameters were not provided in the reference, but it was shown to be a potent covalent probe.
Table 2: Representative IC₅₀ Values for Lysine-Targeting Covalent Kinase Inhibitors
| Inhibitor | Kinase Target | IC₅₀ (nM) | Pre-incubation Time | Reference |
| Compound 1 | MKK7 | 738 | Not specified | [14] |
| Compound 4 | MKK7 | 695 | Not specified | [14] |
| A-EBA | ABL | 2.8 | Not specified | [13] |
| B-EBA | ABL | 2.4 | Not specified | [13] |
| Inhibitor 14 | ABL (T315I mutant) | 0.1 | 6 hours | [15] |
Table 3: Representative ΔT_m_ Values for Covalent Kinase Inhibitors
| Inhibitor | Kinase Target | ΔT_m_ (°C) | Concentration (µM) | Reference |
| Apigenin | MAP2K4 | 2.8 | 25 | [16] |
| Quercetin | MAP2K4 | 2.75 | 25 | [16] |
| ARS-1620 | KRAS G12C | 18 | 20 | [10] |
IV. Safety and Handling
Sulfonyl fluorides should be handled with care in a well-ventilated chemical fume hood.[7][17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. Sulfuryl fluoride is a known respiratory irritant.[7][17][18][19][20]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
V. Conclusion
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride represents a promising scaffold for the development of selective and potent covalent kinase inhibitors. The experimental workflow detailed in this application note provides a comprehensive and robust framework for characterizing its interaction with target kinases. By combining biochemical, biophysical, and mass spectrometry-based approaches, researchers can gain a deep understanding of the inhibitor's potency, mechanism of action, and cellular target engagement, thereby accelerating the drug discovery and development process.
VI. References
-
(No valid reference)
-
Taunton, J. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]
-
Taunton, J. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PubMed. [Link]
-
Taunton, J. et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship, University of California. [Link]
-
(No valid reference)
-
Shoichet, B. K. et al. (2025). Computational Design of Lysine Targeting Covalent Binders Using Rosetta. bioRxiv. [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
Yao, S. Q. et al. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society. [Link]
-
Yao, S. Q. et al. (2021). Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. ChemRxiv. [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
(No valid reference)
-
Organic Chemistry Portal. (2024). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]
-
(No valid reference)
-
(No valid reference)
-
NextSDS. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. [Link]
-
Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Sulbaek Andersen, M. P. et al. (2008). Atmospheric Chemistry of Sulfuryl Fluoride: Reaction with OH Radicals, Cl Atoms and O3, Atmospheric Lifetime, IR Spectrum, and G. Environmental Science & Technology, 42(12), 4408-4413. [Link]
-
Wikipedia. Sulfuryl fluoride. [Link]
-
Californians for Pesticide Reform. Sulfuryl fluoride. [Link]
-
EURL-SRM. (2018). Analytical Observations Report. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 7. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 8. eubopen.org [eubopen.org]
- 9. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. nextsds.com [nextsds.com]
- 18. ippc.int [ippc.int]
- 19. pesticidereform.org [pesticidereform.org]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
Click chemistry applications with alkyne-modified (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Application Note: Dual-Click Chemoproteomics Using Alkyne-Modified (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride
Executive Summary
The development of advanced chemical probes has revolutionized our ability to map the ligandable proteome. The compound alkyne-modified (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride represents a sophisticated, dual-modality probe designed for Activity-Based Protein Profiling (ABPP) and covalent ligand discovery. By merging the stereochemically rich pyrrolidine scaffold with the bioorthogonal precision of Sulfur(VI) Fluoride Exchange (SuFEx) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this probe enables the selective capture, enrichment, and identification of functional protein targets in native biological systems.
Mechanistic Rationale & Structural Advantages
As a Senior Application Scientist, it is critical to understand why this specific molecular architecture was chosen, as the design dictates the experimental parameters.
-
The Scaffold ((3R)-3-hydroxypyrrolidine): The chiral pyrrolidine core acts as a privileged structural motif. It mimics natural alkaloids and proline derivatives, directing the probe toward specific enzyme active sites (e.g., kinases, proteases, and scaffolding proteins). The (3R) stereocenter ensures a highly specific spatial orientation, allowing the hydroxyl group to engage in hydrogen bonding that anchors the molecule within chiral protein pockets.
-
The Warhead (Sulfonyl Fluoride): Sulfonyl fluorides are uniquely "context-dependent" electrophiles. Unlike highly reactive Michael acceptors, they remain largely inert in aqueous media. However, when bound within a protein pocket, proximal basic residues (such as histidine or arginine) lower the pKa of target nucleophiles (tyrosine, lysine, serine), triggering a proximity-induced displacement of the fluoride ion and forming a stable covalent bond 1[1].
-
The Bioorthogonal Handle (Alkyne): The terminal alkyne provides a minimal-footprint handle that does not disrupt cell permeability. Post-lysis, it undergoes CuAAC with azide-bearing reporters (e.g., biotin or cyanine dyes), enabling downstream chemoproteomic pull-down 2[2].
Dual-click mechanistic pathway: SuFEx-mediated covalent binding followed by CuAAC functionalization.
Self-Validating Experimental Design
To ensure the trustworthiness of your proteomic data, the following protocols are designed as self-validating systems . Every experiment must include:
-
Vehicle Control (DMSO): Establishes the background proteome.
-
Competitive Profiling (Target Engagement): Pre-incubation with a known, non-covalent inhibitor before adding the SuFEx probe. If the probe targets the same active site, covalent labeling will be outcompeted, validating on-target engagement3[3].
-
Click-Control: Omission of CuSO₄ during the CuAAC step to quantify non-specific background binding to streptavidin beads.
Detailed Experimental Protocols
Protocol 1: In Situ SuFEx Labeling of Live Cells
Causality Note: Live-cell labeling is strictly prioritized over lysate labeling. Cell lysis disrupts cellular compartmentalization, alters local pH, and dilutes endogenous cofactors (like ATP), which can drastically shift the reactivity profile of SuFEx probes and generate artifactual off-target labeling3[3].
-
Cell Culture: Seed cells (e.g., Jurkat, HeLa) in 10 cm dishes and grow to 80% confluence.
-
Competitive Pre-treatment (Validation Step): Treat cells with the competitor compound (e.g., 10 µM) or DMSO vehicle for 30 minutes at 37°C.
-
SuFEx Probe Incubation: Add the Alkyne-(3R)-Pyrrolidine-SF probe to a final concentration of 1–10 µM. Critical: Keep final DMSO concentration <0.1% to prevent solvent-induced proteomic stress responses.
-
Reaction Time: Incubate for 1–2 hours at 37°C. Causality: SuFEx reactions are not instantaneous; they require time for the probe to equilibrate into binding pockets and for the proximity-induced activation to occur.
-
Harvest: Wash cells 3x with ice-cold PBS to remove unbound probe and halt the reaction.
-
Lysis: Lyse cells in 1% NP-40 lysis buffer supplemented with EDTA-free protease inhibitors. Critical: Do not use EDTA, as it will chelate the Cu(II) required for the subsequent click reaction.
Protocol 2: CuAAC Click Chemistry & Proteomic Enrichment
Causality Note: The CuAAC reaction must be carefully balanced. Cu(I) is easily oxidized and can generate reactive oxygen species (ROS) that degrade proteins. Using the THPTA ligand stabilizes Cu(I), accelerates the reaction, and protects the proteome from oxidative damage 2[2].
-
Normalization: Clarify lysate by centrifugation (14,000 x g, 10 min). Normalize protein concentration to 2 mg/mL using a BCA assay.
-
Click Master Mix Preparation: For every 1 mL of lysate, prepare a master mix containing:
-
Azide-PEG4-Biotin (100 µM final)
-
CuSO₄ (1 mM final)
-
THPTA ligand (100 µM final). Causality: Pre-mix CuSO₄ and THPTA before adding to the lysate to ensure immediate complexation.
-
Sodium Ascorbate (1 mM final, freshly prepared). Causality: Reduces Cu(II) to the active Cu(I) catalyst.
-
-
Cycloaddition: Add the master mix to the lysate. Incubate for 1 hour at room temperature with end-over-end rotation.
-
Protein Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 x g for 5 min. Causality: This biphasic extraction removes unreacted Azide-Biotin and copper, which would otherwise compete for streptavidin binding and cause massive background noise4[4].
-
Enrichment: Wash the protein disk 2x with cold methanol. Resuspend in 1.2% SDS in PBS (requires sonication). Dilute to 0.2% SDS with PBS and incubate with Streptavidin-agarose beads for 2 hours.
-
Washing & Digestion: Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins. Proceed to on-bead trypsin digestion for LC-MS/MS analysis.
Chemoproteomic workflow utilizing SuFEx labeling and CuAAC enrichment for target identification.
Quantitative Data & Reaction Parameters
Table 1: Buffer Compatibility and Reaction Parameters
| Parameter | SuFEx Labeling (In Situ) | CuAAC Click Chemistry (Lysate) | Scientific Rationale |
| Optimal pH | 7.2 – 7.4 (Physiological) | 7.4 – 8.0 | SuFEx requires native pH to maintain target nucleophile pKa. CuAAC is highly efficient at slightly basic pH. |
| Temperature | 37°C | 25°C (Room Temp) | 37°C maintains native protein dynamics for probe binding. 25°C prevents heat-induced protein aggregation during click. |
| Inhibitor Compatibility | Avoid covalent competitors | Avoid EDTA/EGTA | EDTA chelates Cu(II), completely inhibiting the CuAAC cycloaddition. |
| Time | 1 – 2 Hours | 1 Hour | Maximizes target engagement while minimizing off-target background accumulation. |
Table 2: Expected SuFEx Reactivity Profile
| Target Amino Acid | Relative Reactivity with SF | Microenvironment Requirement | Example Protein Classes |
| Tyrosine (Tyr) | High | Proximal basic residue (Arg/His) to deprotonate phenol. | Kinases, Scaffolding proteins |
| Lysine (Lys) | High | Conserved catalytic/ATP-binding sites. | Kinases, ATPases |
| Serine (Ser) | Moderate to High | Catalytic triad (Ser-His-Asp) activation. | Serine Hydrolases, Proteases |
| Histidine (His) | Moderate | Hydrogen-bond network stabilization. | Metalloproteases |
References
-
Jones, L. H. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Royal Society of Chemistry. URL:[Link]
-
Speers, A. E., & Cravatt, B. F. "Click Chemistry in Proteomic Investigations." PMC - NIH. URL: [Link]
-
Zhao, Q., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. URL:[Link]
-
Dong, J., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." PNAS. URL:[Link]
Sources
Title: A Comprehensive LC-MS/MS Workflow for the Site-Specific Identification of Protein Modifications by (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed guide for identifying the specific amino acid residues modified by the covalent probe (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. Sulfonyl fluorides (SFs) have emerged as privileged electrophilic "warheads" in chemical biology, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[1][2] Pinpointing the precise site of modification is critical for understanding a compound's mechanism of action, validating drug targets, and optimizing lead compounds. This guide presents an integrated workflow, from initial protein labeling to bottom-up proteomic sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a robust data analysis pipeline designed to confidently identify and validate modification sites.
Introduction: The Significance of Sulfonyl Fluoride Probes
Targeted covalent inhibitors offer distinct pharmacological advantages, including enhanced potency and prolonged duration of action.[3] The sulfonyl fluoride moiety is a versatile covalent warhead due to its "Goldilocks" reactivity—stable enough for biological assays yet reactive enough to covalently label context-specific nucleophilic residues within a protein's binding pocket.[4][5] Unlike more common cysteine-reactive electrophiles, SFs can target a broader range of amino acids, expanding the druggable proteome.[4][6]
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a chemical probe belonging to this class. Identifying its binding site(s) on a protein of interest is paramount. Mass spectrometry-based proteomics is the definitive method for this task, providing unparalleled sensitivity and precision in locating the exact site of covalent adduction.[7][8] This protocol outlines a bottom-up proteomics strategy, which involves the enzymatic digestion of the modified protein followed by LC-MS/MS analysis to identify the modified peptide and, through fragmentation analysis, the specific amino acid residue.[7]
Principle of the Method
The overall strategy involves four key stages:
-
Covalent Labeling: The target protein is incubated with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride under controlled conditions to allow for covalent bond formation.
-
Proteomic Sample Preparation: The protein mixture (labeled and control) is denatured, reduced, alkylated, and digested into peptides using a sequence-specific protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry to acquire fragmentation spectra for peptide sequencing.
-
Bioinformatic Data Analysis: The acquired MS/MS spectra are searched against a protein database using specialized software. The search parameters are configured to include the specific mass shift caused by the probe, allowing for the identification of modified peptides and localization of the modification site.
Caption: High-level experimental workflow for modification site mapping.
The Covalent Reaction Mechanism
The sulfonyl fluoride group reacts with nucleophilic amino acid side chains via a sulfur(VI)-fluoride exchange (SuFEx) mechanism.[6] The sulfur atom is highly electrophilic and is attacked by a nucleophilic residue (e.g., the hydroxyl group of tyrosine or the epsilon-amino group of lysine). This results in the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion as the leaving group.
Caption: General reaction of the SF probe with a protein nucleophile (Nu).
The mass of the group added to the amino acid residue is that of the probe minus hydrogen fluoride (HF).
-
Probe Formula: C₄H₈FNO₃S
-
Adducted Moiety Formula: C₄H₈NO₃S
-
Monoisotopic Mass Shift: +150.02249 Da
This mass shift is the critical parameter for the subsequent data analysis.
Detailed Experimental Protocols
Part A: Protein Labeling
Rationale: The goal is to achieve sufficient labeling for detection while minimizing non-specific interactions and protein denaturation. Reaction conditions (buffer pH, temperature, incubation time) should be optimized for the specific protein target. A parallel control reaction is essential for distinguishing true modification from background.
Materials:
-
Purified protein of interest (in a suitable buffer, e.g., HEPES or PBS, pH 7.4-8.0)
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (stock solution in DMSO, e.g., 10-100 mM)
-
DMSO (for control)
-
Microcentrifuge tubes
Protocol:
-
Prepare two tubes for each experiment: one for the probe treatment and one for the DMSO vehicle control.
-
To each tube, add the protein of interest to a final concentration of 1-10 µM.
-
To the "Probe" tube, add the sulfonyl fluoride stock solution to a final concentration of 10-100 µM (a 10-fold molar excess over the protein is a good starting point).
-
To the "Control" tube, add an equivalent volume of DMSO. The final DMSO concentration should typically be ≤1%.
-
Incubate both tubes at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). Optimization may be required.
-
Quench the reaction by adding a sample buffer (e.g., LDS sample buffer) containing a reducing agent and proceeding immediately to sample preparation, or by flash-freezing in liquid nitrogen and storing at -80°C.
Part B: Proteomic Sample Preparation (Bottom-Up Workflow)
Rationale: This standard procedure digests the protein into peptides suitable for MS analysis. Denaturation unfolds the protein for efficient digestion. Reduction and alkylation of cysteine residues prevent disulfide bond reformation and ensure consistent peptide generation, which is crucial even when cysteines are not the primary target.[9]
Materials:
-
Urea or Guanidine-HCl
-
Dithiothreitol (DTT) or TCEP
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
Ammonium Bicarbonate
-
Formic Acid
-
Acetonitrile
-
C18 Desalting Tips (e.g., ZipTips or StageTips)
Protocol:
-
Denaturation: Add Urea to the protein samples (from Part A) to a final concentration of 8 M.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes. Causality: This step irreversibly blocks free cysteine residues, preventing them from re-forming disulfide bonds.
-
Dilution & Digestion: Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to <1 M, which is necessary for trypsin activity.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate overnight at 37°C.
-
Digestion Quench & Cleanup: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 tip according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.[9]
-
Elute the peptides, dry them completely using a vacuum centrifuge, and resuspend in a small volume of MS-grade water with 0.1% formic acid for LC-MS/MS analysis.
Part C: LC-MS/MS Instrument Setup
Rationale: High-resolution, accurate-mass (HRAM) Orbitrap or TOF mass spectrometers are required to resolve the isotopic pattern of peptides and accurately measure the mass shift of the modification.[10] A standard data-dependent acquisition (DDA) method is robust for identifying modifications.
Table 1: Typical LC-MS/MS Parameters for Modification Site Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase, 1.7-2.1 µm particle size, 75 µm ID x 15-25 cm length | Provides excellent separation of complex peptide mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for positive ion electrospray. |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile | Elutes peptides from the reverse-phase column. |
| LC Gradient | 5-40% B over 60-90 minutes | A shallow gradient ensures good chromatographic resolution of peptides. |
| Flow Rate | ~300 nL/min | Standard for nanospray ESI, maximizing sensitivity. |
| MS1 Resolution | 60,000 - 120,000 | High resolution is crucial for accurate precursor mass determination and charge state assignment. |
| MS1 AGC Target | 1e6 - 3e6 | Prevents space-charge effects while maximizing ion collection. |
| MS2 Acquisition | Data-Dependent Acquisition (DDA), Top 10-20 most intense precursors | Selects the most abundant peptides for fragmentation to maximize identification rates. |
| MS2 Resolution | 15,000 - 30,000 | Sufficient for identifying fragment ions with high mass accuracy. |
| Collision Energy | Normalized Collision Energy (NCE) of 27-30% | Optimized for fragmentation of typical tryptic peptides. Stepped NCE can also be used. |
| Dynamic Exclusion | 30 seconds | Prevents the repeated fragmentation of the same highly abundant peptides, increasing proteome coverage. |
Bioinformatic Data Analysis Workflow
Rationale: The key to success is a correctly configured database search. You must inform the software of the potential modification (the 150.02249 Da mass shift) and which residues it might be on. An "open" or "error-tolerant" search can also be used as an unbiased approach to discover this modification without prior definition.[11][12]
Caption: A detailed bioinformatics pipeline for identifying modified peptides.
Protocol:
-
Database Search Setup: Use a search algorithm like Mascot, Sequest (within Proteome Discoverer), or Andromeda (within MaxQuant).[7][11]
-
Select the appropriate FASTA database for the organism from which the protein was derived.
-
Set Search Parameters:
-
Enzyme: Trypsin, allowing up to 2 missed cleavages.
-
Fixed Modification: Carbamidomethyl (+57.02146 Da) on Cysteine.
-
Variable Modifications:
-
Oxidation (+15.99491 Da) on Methionine (a common artifact).
-
Crucially, add a custom variable modification of +150.02249 Da on potential target residues: Serine (S), Threonine (T), Tyrosine (Y), Lysine (K), and Histidine (H).
-
-
Tolerances: Set precursor mass tolerance to 10 ppm and fragment mass tolerance to 0.02 Da (for high-resolution data).
-
-
Data Processing: Run the search on the data files from the probe-treated sample. The control sample data should also be searched to identify background modifications.
-
Filtering and Validation:
-
Filter the results to a strict False Discovery Rate (FDR) of 1% at the peptide level.[13]
-
Filter the list of modified peptides to only include those identified in the probe-treated sample and absent (or significantly less abundant) in the DMSO control.
-
Manual Inspection: This is a critical validation step. For each candidate modified peptide, examine the MS/MS spectrum. A confident identification requires a series of fragment ions (b- and y-ions) that confirms the peptide sequence, and the modification site is localized by a mass shift in the fragment ions that contain the modified residue.[8] For example, if a modification is on the 5th residue (Y5), the y-ions up to y4 will be unmodified, while y5 and higher will show the +150.02249 Da mass shift.
-
References
-
Kelly, M. J., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 6(3), 1-12. [Link]
-
Alves, G., & Marques, M. M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1597. [Link]
-
Muth, T., et al. (2015). Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics. Current Protocols in Protein Science, 81, 22.14.1-22.14.21. [Link]
-
Zhang, Y., et al. (2020). Discovery of Unknown Posttranslational Modifications by Top-Down Mass Spectrometry. Methods in Molecular Biology, 2081, 137-148. [Link]
-
Cohen, D. T., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(7), 845-854. [Link]
-
Wang, Y., et al. (2024). Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. Talanta, 276, 126207. [Link]
-
Zhang, Z. (2009). Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins. Analytical Chemistry, 81(19), 8044-8055. [Link]
-
Am Ende, C. W., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 20(14), 1734-1739. [Link]
-
Lin, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Jones, L. H., & Narayanan, A. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(6), 615-626. [Link]
-
Zhang, Z. (2009). Large-scale identification and quantification of covalent modifications in therapeutic proteins. PubMed, 19764700. [Link]
-
van der Woude, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]
-
van der Woude, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]
-
Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma Website. [Link]
-
Miller, M. L., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3465-3473. [Link]
-
QB3/Chemistry Mass Spectrometry Facility. Identification of Protein Modifications. University of California, Berkeley. [Link]
-
Na, C. H., & O'Reilly, F. J. (2025). Understanding Data Analysis Steps in Mass-Spectrometry-Based Proteomics Is Key to Transparent Reporting. Journal of Proteome Research. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 6(3), 1-12. [Link]
-
Szijj, G., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042. [Link]
-
NextSDS. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. NextSDS Website. [Link]
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
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- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Use of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in fragment-based drug discovery
Advanced Application Note: Deploying (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride in Covalent Fragment-Based Drug Discovery
Executive Summary
Covalent fragment-based drug discovery (FBDD) has fundamentally shifted how we drug "intractable" protein targets. Historically, the field relied on acrylamide warheads targeting cysteine. However, because cysteine is one of the least abundant amino acids in the human proteome (comprising ~2%), this approach severely limits the druggable landscape[1].
To expand this space, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool. Sulfonyl fluorides (SFs) offer a privileged balance of aqueous stability and context-driven reactivity, enabling the selective targeting of tyrosine, lysine, histidine, serine, and threonine residues[2]. Within this chemical space, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (CAS: 2733014-03-2)[3] stands out as a highly versatile, sp3-rich covalent fragment. This application note details the mechanistic rationale, physicochemical profiling, and self-validating protocols required to successfully deploy this fragment in high-throughput screening campaigns.
Structural Anatomy & Mechanistic Causality
The success of a covalent fragment depends on the synergistic relationship between its non-covalent recognition motif and its reactive warhead. (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is engineered to maximize this synergy:
-
The Scaffold (sp3-Enriched Core): Unlike traditional flat, sp2-hybridized aromatic fragments, the pyrrolidine ring provides a three-dimensional, sp3-rich core. A high fraction of sp3 carbons ( Fsp3 ) is a proven metric for improving aqueous solubility and spatial vectorality in FBDD, allowing the fragment to probe deep, complex binding pockets[4].
-
The Recognition Motif: The hydroxyl group at the 3R position acts as a stereospecific hydrogen-bond donor and acceptor. This is critical for establishing the pre-equilibrium non-covalent complex required to anchor the fragment in the pocket[5].
-
The Warhead: The sulfonyl fluoride group is intrinsically stable to hydrolysis in aqueous media[1]. It operates on a principle of proximity-driven activation. The S-F bond remains latent until the fragment binds to a specific protein microenvironment where local hydrogen bonding or a general base polarizes the bond, lowering the activation energy for nucleophilic attack and subsequent hydrogen fluoride (HF) elimination[6].
Caption: SuFEx-mediated covalent labeling pathway by a sulfonyl fluoride fragment.
Physicochemical & Reactivity Profiling
To successfully integrate this compound into a screening library, its baseline properties must align with the "Rule of Three" (Ro3) guidelines for fragment libraries[4].
Table 1: Physicochemical Properties of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
| Property | Value | Rationale in FBDD |
| Molecular Weight | 169.17 g/mol | Well below the 300 Da limit, allowing ample room for fragment growth and optimization. |
| Fsp3 (Fraction sp3) | 0.80 | Highly 3D structure; prevents aggregation and improves pocket-specific vectorality. |
| H-Bond Donors | 1 (-OH) | Essential for target engagement and establishing pre-equilibrium binding. |
| H-Bond Acceptors | 4 (O, N, F) | Facilitates diverse binding modes within the protein microenvironment. |
| Expected Mass Shift | +149.16 Da | The exact mass added to the target protein following the SuFEx loss of HF (20.01 Da). |
Table 2: Comparative Reactivity of Covalent Warheads
| Warhead Class | Primary Target Residue(s) | Intrinsic Aqueous Reactivity | FBDD Utility |
| Acrylamides | Cysteine | Moderate to High | High (but severely limited by low Cys abundance). |
| Chloroacetamides | Cysteine, Lysine | High (Promiscuous) | Low (Prone to generating false positives). |
| Sulfonyl Fluorides | Tyr, Lys, His, Ser, Thr | Low (Latent) | High (Expands druggable proteome via SuFEx). |
| Fluorosulfates | Tyrosine | Very Low | Moderate (Requires highly optimized binding affinity). |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that covalent screening must be rigorously controlled. False positives arising from buffer reactivity, compound aggregation, or non-specific labeling can derail a discovery program[7]. The following protocols are designed as self-validating systems, ensuring that every data point inherently proves its own accuracy.
Caption: Step-by-step workflow for covalent fragment screening using intact LC-MS.
Protocol 1: Protein-Fragment Incubation (The Binding Event)
Causality: Buffer selection is the most critical parameter in SuFEx chemistry. Nucleophilic buffers (e.g., Tris, ammonium acetate) possess primary amines that will directly react with the sulfonyl fluoride warhead, quenching the fragment before it can engage the protein. Therefore, zwitterionic, non-nucleophilic buffers like HEPES or PIPES must be utilized.
-
Dilute the target recombinant protein to 2 μM in 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Dispense 20 μL of the protein solution into a 384-well microtiter plate.
-
Transfer 100 nL of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (from a 10 mM DMSO stock) into the well using acoustic liquid handling (final fragment concentration: 50 μM; 2.5% DMSO).
-
Seal the plate and incubate at 25°C for 24 hours to allow the slow pre-equilibrium binding and covalent trapping to occur.
-
Self-Validation Checkpoint: To decouple intrinsic compound instability from true protein labeling, run parallel stability tracking. Analyze the fragment in buffer alone via LC-UV/MS. If the fragment degrades hydrolytically before binding, any negative intact-mass result on the protein is flagged as invalid. Furthermore, include a "Protein + DMSO" well to monitor baseline mass and spontaneous protein degradation.
Protocol 2: High-Throughput Intact Protein LC-MS (Hit Identification)
Causality: Intact mass spectrometry directly measures the stoichiometry of the covalent adduct. The addition of the (3R)-3-hydroxypyrrolidine-1-sulfonyl moiety results in a precise mass shift of +149.2 Da.
-
Quench the reaction by adding 1% formic acid (final concentration).
-
Inject 5 μL of the quenched sample onto a C4 rapid-desalting column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Elute using a steep gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 1.5 minutes.
-
Deconvolute the raw multiply-charged spectra to zero-charge mass using MaxEnt1 or equivalent algorithms.
-
Self-Validation Checkpoint: The intact MS readout acts as its own internal quality control. A valid FBDD hit must demonstrate specific labeling (e.g., a single +149.2 Da adduct). A continuous linear increase in multiple adducts (+298.4 Da, +447.6 Da) indicates non-specific, diffusion-driven reactivity rather than pocket-directed binding, automatically invalidating the hit[5].
Protocol 3: Peptide Mapping via LC-MS/MS (Residue Localization)
Causality: Knowing a protein is labeled is insufficient; identifying the exact residue (e.g., a catalytic serine vs. an allosteric tyrosine) dictates the trajectory of subsequent medicinal chemistry optimization[6].
-
Denature the labeled protein hit using 8M Urea, reduce with 10 mM DTT, and alkylate with 20 mM Iodoacetamide.
-
Dilute the Urea to < 1M and digest overnight with sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio.
-
Analyze the resulting peptides via nanoLC-MS/MS.
-
Search the data using proteomics software (e.g., Mascot or Byonic), specifying a dynamic modification of +149.158 Da on Tyr, Lys, His, Ser, and Thr.
-
Self-Validation Checkpoint: Peptide mapping is validated through orthogonal fragmentation techniques. Relying solely on Collision-Induced Dissociation (CID) can lead to warhead loss during MS/MS, yielding ambiguous localization. By employing Electron Transfer Dissociation (ETD), which preserves labile covalent modifications, the system self-verifies the exact site of attachment without warhead scrambling, ensuring the structural biology team has accurate data for subsequent X-ray crystallography efforts.
References
-
Title : Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source : mdpi.com URL :2
-
Title : The Next Generation of Covalent Fragments: Sulfur(VI) Fluoride Warheads for Ligandability Assessments and Hit Identification Source : soci.org URL : 6
-
Title : Sulfonyl Fluorides Source : enamine.net URL : 1
-
Title : (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library Source : acs.org URL : 7
-
Title : Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source : chemrxiv.org URL : 5
-
Title : (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information Source : nextsds.com URL : 3
-
Title : Modular synthesis of functional libraries by accelerated SuFEx click chemistry Source : rsc.org URL : 4
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]
- 3. nextsds.com [nextsds.com]
- 4. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. soci.org [soci.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Covalent Labeling of Nucleophilic Amino Acid Residues with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride as a covalent probe for the selective labeling of nucleophilic amino acid residues. While sulfonyl fluorides have emerged as a versatile class of electrophiles for targeting residues beyond cysteine, including tyrosine, lysine, serine, and histidine, the specific utility of aliphatic scaffolds such as the 3-hydroxypyrrolidine moiety offers a distinct profile of reactivity and solubility.[1][2][3] This document details the underlying chemical principles, a proposed synthetic route, detailed protocols for protein labeling, and methods for the characterization of covalent adducts.
Introduction: The Rise of "Beyond Cysteine" Covalent Probes
The paradigm of targeted covalent inhibition has historically been dominated by electrophiles targeting the uniquely nucleophilic cysteine residue. However, the infrequent presence of cysteine in protein binding sites has necessitated the development of novel reactive groups capable of engaging other nucleophilic amino acids.[2] Sulfur(VI) fluorides (SVI-Fs) have risen to this challenge, demonstrating a remarkable ability to form stable covalent bonds with a range of residues, including tyrosine, lysine, histidine, serine, and threonine.[1][2] This reactivity is harnessed in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a "click chemistry" transformation prized for its efficiency and biocompatibility.[4]
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride that presents a unique combination of a reactive warhead with a hydrophilic, chiral scaffold. The hydroxyl group and the pyrrolidine ring are anticipated to influence its solubility and interaction with protein microenvironments, potentially modulating its labeling profile compared to more common aryl sulfonyl fluorides. This guide will explore the practical application of this specific probe in chemical biology and drug discovery workflows.
Chemical Principles and Reactivity
The reactivity of sulfonyl fluorides is centered on the electrophilic sulfur(VI) atom. Nucleophilic attack by an amino acid side chain results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[1][4] The rate and selectivity of this reaction are influenced by several factors:
-
Nucleophilicity and pKa of the Target Residue: The reactivity of nucleophilic amino acids generally follows the order of their nucleophilicity, with context-dependent variations due to the local protein environment which can significantly perturb the pKa of the residue side chains.[1][5]
-
Hydrolytic Stability of the Sulfonyl Fluoride: A key advantage of sulfonyl fluorides is their relative stability in aqueous buffers compared to more reactive sulfonyl chlorides.[6] This stability allows for controlled labeling experiments with minimal probe degradation. Aliphatic sulfonyl fluorides, such as the one discussed here, generally exhibit good stability, making them suitable for biological applications.[7]
-
The Protein Microenvironment: The local environment of a particular amino acid residue within a protein can dramatically enhance its reactivity towards a sulfonyl fluoride probe. Proximity to basic residues, for instance, can facilitate the deprotonation of tyrosine or lysine, increasing their nucleophilicity.[2]
The reaction of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride with a generic nucleophilic amino acid residue (Nu) is depicted below:
Figure 2: Proposed synthetic workflow.
Disclaimer: This proposed synthesis should be performed by trained chemists with appropriate safety precautions, particularly when handling sulfuryl fluoride gas.
Experimental Protocols
General Protein Labeling Protocol
This protocol provides a general starting point for labeling a purified protein with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. Optimization of buffer conditions, probe concentration, and incubation time may be necessary for specific proteins.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris-HCl).
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
-
Anhydrous DMSO.
-
1.5 mL microcentrifuge tubes.
-
Thermomixer or incubator.
Procedure:
-
Prepare a stock solution of the probe: Dissolve (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in anhydrous DMSO to a final concentration of 100 mM. Store at -20 °C.
-
Prepare the protein solution: Dilute the purified protein to a final concentration of 1-5 mg/mL in the desired reaction buffer. A slightly basic pH (7.5-8.5) is often optimal for labeling tyrosine and lysine residues.
-
Initiate the labeling reaction: Add the probe stock solution to the protein solution to achieve the desired final probe concentration (e.g., 100 µM to 1 mM). A typical starting point is a 10-100 fold molar excess of the probe over the protein.
-
Incubate: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specified time (e.g., 1-4 hours). Incubation times may need to be optimized.
-
Quench the reaction (optional): The reaction can be quenched by adding a nucleophile-rich reagent such as dithiothreitol (DTT) to a final concentration of 10 mM, or by proceeding directly to sample preparation for analysis.
-
Analyze the labeled protein: The extent of labeling can be analyzed by various methods as described in Section 5.
In-gel Fluorescence Scanning
For probes that are functionalized with a reporter tag (e.g., an alkyne or azide for click chemistry), in-gel fluorescence scanning is a powerful visualization method.
Materials:
-
Labeled protein sample.
-
SDS-PAGE loading buffer.
-
Polyacrylamide gels.
-
Fluorescent azide or alkyne dye (e.g., Alexa Fluor 488 azide).
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA).
-
Fluorescence gel scanner.
Procedure:
-
Separate the labeled protein sample by SDS-PAGE.
-
Perform the in-gel click chemistry reaction according to the manufacturer's protocol for the chosen fluorescent dye and reagents.
-
Wash the gel to remove excess reagents.
-
Image the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths.
Analysis of Labeled Proteins
Confirmation and characterization of covalent labeling are critical for validating the interaction between the probe and the target protein. Mass spectrometry is the primary tool for this purpose.
Figure 3: Workflow for mass spectrometry-based analysis.
Intact Protein Mass Analysis
Analysis of the intact protein by mass spectrometry can confirm the addition of the probe to the protein.
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Desalt the labeled protein sample and infuse it into the mass spectrometer.
-
Expected Result: An increase in the protein's molecular weight corresponding to the mass of the (3R)-3-hydroxypyrrolidine-1-sulfonyl group (C₄H₈NO₃S, MW = 150.17 Da).
Peptide Mapping and Site Identification
To identify the specific amino acid residue(s) labeled by the probe, a bottom-up proteomics approach is employed.
-
Procedure:
-
The labeled protein is denatured, reduced, and alkylated.
-
The protein is then digested with a protease, typically trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The MS/MS data is searched against a protein database, specifying the mass of the (3R)-3-hydroxypyrrolidine-1-sulfonyl moiety as a variable modification on potential nucleophilic residues (Tyr, Lys, Ser, His, Thr). The fragmentation pattern in the MS/MS spectra will confirm the presence of the modification and pinpoint the exact site of labeling on the peptide sequence.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No or low labeling | Inactive protein | Confirm protein activity and proper folding. |
| Inaccessible nucleophilic residues | Increase probe concentration or incubation time. Consider denaturing conditions for control experiments. | |
| Unfavorable buffer conditions | Optimize buffer pH (try a range from 7.0 to 8.5). | |
| High background labeling | Probe concentration is too high | Perform a dose-response experiment to find the optimal probe concentration. |
| Incubation time is too long | Perform a time-course experiment. | |
| Probe instability | Hydrolysis of the sulfonyl fluoride | Prepare fresh probe stock solutions. Minimize the time the probe is in aqueous buffer before adding to the protein. |
Conclusion
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a promising chemical probe for the covalent modification of nucleophilic amino acid residues. Its aliphatic nature and the presence of a hydroxyl group may offer unique solubility and reactivity profiles. The protocols and analytical workflows detailed in this guide provide a robust framework for researchers to employ this and similar sulfonyl fluoride probes in their studies of protein function, target identification, and covalent ligand discovery.
References
- Hahm, H. S., Toroitich, E. K., Borne, A. L., Brulet, J. W., Libby, A. H., K. N. Houk, & Kelly, J. W. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2356–2367.
- Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(1), 18-32.
- Kim, D. W., & Jeong, H. J. (2019). Synthesis of Arenesulfonyl Fluorides via Sulfuryl Fluoride Incorporation from Arynes. Organic Letters, 21(1), 183-187.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
- Mukherjee, H., Debreczeni, J., Breed, J., Tentarelli, S., Aquila, B., Dowling, J. E., Whitty, A., & Grimster, N. P. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695.
-
NextSDS. (n.d.). (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). Crystals, 12(12), 1775.
-
Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
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- 5. Pyrrolidine-3-sulfonyl fluoride | Benchchem [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
Technical Support Center: Optimizing Reaction Conditions for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride Labeling
Welcome to the technical support center for optimizing reaction conditions using (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve successful and reproducible labeling outcomes.
Introduction to (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a versatile chemical probe belonging to the sulfonyl fluoride class of reagents. These reagents are prized in chemical biology and drug discovery for their unique balance of stability and reactivity.[1] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet can be activated to react with a range of nucleophilic amino acid residues.[1][2] This "privileged" reactivity allows for the covalent modification of not only highly reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues within protein binding pockets.[3][4][5][6] This property makes them invaluable tools for activity-based protein profiling, target identification and validation, and the development of targeted covalent inhibitors.[6][7][8]
The (3R)-3-hydroxypyrrolidine moiety provides a specific three-dimensional scaffold that can be tailored to interact with the binding sites of target proteins, enhancing selectivity and potency. The sulfonyl fluoride "warhead" then forms a stable covalent bond with a nearby nucleophilic residue, enabling durable target engagement.
Optimizing Labeling Reactions: A Step-by-Step Guide
Achieving optimal labeling with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride requires careful consideration of several reaction parameters. The following section provides a detailed protocol and explains the rationale behind each step.
Experimental Protocol: General Protein Labeling
This protocol provides a starting point for labeling a target protein with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. Optimization will likely be required based on the specific properties of your protein and the probe.
Materials:
-
Target Protein Solution (in a suitable buffer, e.g., PBS, HEPES, Tris)
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride stock solution (e.g., 10 mM in DMSO or DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Solution (e.g., 1.5 M hydroxylamine, pH 8.5, or a solution containing a scavenger nucleophile like excess cysteine or lysine)
-
Analysis equipment (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Protein Preparation:
-
Dissolve or dilute the target protein to a final concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris at high concentrations) that could compete with the protein for labeling.
-
-
Probe Addition:
-
While gently vortexing the protein solution, add the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride stock solution to achieve the desired final concentration (typically a 1 to 10-fold molar excess over the protein).
-
-
Incubation:
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution. For example, add 0.1 mL of 1.5 M hydroxylamine, pH 8.5, for every 1 mL of reaction volume and incubate for 1 hour at room temperature.[10] Alternatively, adding an excess of a small molecule nucleophile can consume any unreacted probe.
-
-
Analysis:
-
Analyze the reaction products to determine the extent of labeling. This can be achieved using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the mass shift corresponding to the covalent modification, or by SDS-PAGE if the probe contains a reporter tag (e.g., a fluorophore or biotin).
-
Key Parameters for Optimization
The success of your labeling experiment hinges on the careful optimization of several key parameters.
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 7.0 - 9.0 | The reactivity of nucleophilic amino acid side chains is highly pH-dependent. Mildly basic conditions (pH 8.0-9.0) generally favor the deprotonation of lysine and tyrosine residues, enhancing their nucleophilicity.[11][12] However, higher pH can also increase the rate of hydrolysis of the sulfonyl fluoride.[11] Start with a pH around 7.5-8.5 and adjust as needed. |
| Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate. However, protein stability must be considered. For sensitive proteins, lower temperatures (e.g., 4°C or room temperature) with longer incubation times may be necessary. Start with room temperature (20-25°C) or 37°C for initial experiments.[9] |
| Probe Concentration | 1- to 100-fold molar excess | A higher concentration of the labeling reagent will drive the reaction forward. However, excessive concentrations can lead to non-specific labeling and may require more stringent purification steps. Begin with a 5- to 10-fold molar excess of the probe over the protein. |
| Incubation Time | 30 minutes - 24 hours | The optimal time will depend on the reactivity of the target residue and the reaction conditions. Monitor the reaction progress over a time course (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight) to determine the point of maximum specific labeling.[9] |
| Buffer Composition | Avoid primary amines | Buffers containing primary amines, such as Tris, can compete with the target protein for reaction with the sulfonyl fluoride. Use buffers like PBS, HEPES, or sodium bicarbonate. If Tris must be used, keep the concentration low (e.g., < 50 mM). |
| Co-solvents | < 5% (v/v) | (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is often dissolved in organic solvents like DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture low (ideally < 5%) to avoid protein denaturation. |
Workflow for Optimizing Labeling Conditions
Caption: A workflow for systematically optimizing labeling conditions.
Troubleshooting Guide
This section addresses common issues encountered during labeling experiments with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Q1: I am not observing any labeling of my target protein.
-
Possible Cause 1: Inactive Probe.
-
Explanation: Sulfonyl fluorides can hydrolyze over time, especially if exposed to moisture.
-
Solution: Use a fresh stock of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. Prepare stock solutions in anhydrous DMSO or DMF and store them desiccated at -20°C or -80°C.
-
-
Possible Cause 2: Unfavorable Reaction Conditions.
-
Explanation: The pH, temperature, or incubation time may not be optimal for your specific protein.
-
Solution: Systematically vary the reaction conditions as outlined in the optimization section. Start by increasing the pH to 8.0-8.5 to enhance the nucleophilicity of potential target residues.[13] Also, consider increasing the incubation temperature to 37°C and extending the incubation time.
-
-
Possible Cause 3: No Accessible Nucleophilic Residues.
-
Explanation: The binding pocket of your target protein may lack a suitably positioned and reactive nucleophilic amino acid (serine, threonine, lysine, tyrosine, cysteine, or histidine).
-
Solution: If possible, use structural information (e.g., from X-ray crystallography or homology modeling) to identify potential nucleophilic residues in the binding site. If no suitable residues are present, this particular probe may not be appropriate for your target.
-
Q2: I am observing low labeling efficiency.
-
Possible Cause 1: Suboptimal Reaction Conditions.
-
Explanation: The reaction may not have reached completion under the current conditions.
-
Solution: Increase the molar excess of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe (e.g., to 20-50 fold excess). Also, consider optimizing the pH, temperature, and incubation time as described above.
-
-
Possible Cause 2: Competing Reactions.
-
Explanation: Components of your buffer system (e.g., Tris) or other molecules in a complex mixture (like cell lysate) may be reacting with the probe.
-
Solution: Switch to a non-nucleophilic buffer such as PBS or HEPES. If working in a complex mixture, consider partially purifying your protein of interest before labeling.
-
Q3: I am seeing significant non-specific labeling or protein precipitation.
-
Possible Cause 1: Probe Concentration is Too High.
-
Explanation: A large excess of the probe can lead to the modification of surface-exposed residues outside of the intended binding pocket.
-
Solution: Reduce the molar excess of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. Perform a titration experiment to find the lowest concentration that provides sufficient specific labeling.
-
-
Possible Cause 2: High Concentration of Organic Solvent.
-
Explanation: The organic solvent used to dissolve the probe (e.g., DMSO, DMF) can cause protein denaturation and precipitation if the final concentration is too high.
-
Solution: Ensure the final concentration of the organic solvent in the reaction mixture is below 5% (v/v). If higher concentrations of the probe are needed, consider synthesizing a more water-soluble analog if possible.
-
-
Possible Cause 3: Protein Instability.
-
Explanation: The protein itself may be unstable under the chosen reaction conditions (e.g., elevated temperature or pH).
-
Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the reaction buffer is within the stable range for your protein.
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common labeling problems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride and a protein?
The reaction proceeds via a nucleophilic attack by an electron-rich amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, the epsilon-amino group of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride.[14] This results in the formation of a stable sulfonate or sulfonamide bond and the displacement of a fluoride ion.[9]
Q2: How can I confirm that my protein has been labeled?
The most direct method is to use mass spectrometry (e.g., LC-MS) to measure the mass of the protein before and after the labeling reaction. A successful labeling event will result in a mass increase corresponding to the molecular weight of the (3R)-3-hydroxypyrrolidine-1-sulfonyl group. If the probe is tagged with a reporter group, you can use techniques like fluorescence imaging (for fluorescent tags) or western blotting (for biotin tags) after SDS-PAGE.
Q3: How stable is (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in aqueous solution?
Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts.[1] However, their stability is pH-dependent, with hydrolysis rates increasing at higher pH. It is recommended to prepare fresh dilutions of the probe in the reaction buffer just before use. Stock solutions in anhydrous organic solvents are generally stable for extended periods when stored properly.[13]
Q4: Can I use (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride for in-cell or in-vivo labeling?
While sulfonyl fluorides have been used for labeling in intact cells, their relatively high intrinsic electrophilicity can lead to off-target reactions and stability issues in complex biological environments like serum and plasma.[6][8] For in-cell or in-vivo applications, careful optimization and validation are crucial to ensure target specificity. It may be necessary to use specifically designed probes with enhanced cell permeability and reduced off-target reactivity.
Q5: Which amino acids are most likely to be labeled?
Sulfonyl fluorides can react with several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[3][4][6] The specific residue that is labeled depends on its accessibility within the protein structure and its local microenvironment, which can enhance its nucleophilicity.[8] For example, the proximity of a basic residue can facilitate the deprotonation of a nearby tyrosine, making it more reactive.[8]
References
- Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
- Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads. Benchchem.
- Synthesis of amino acid and peptidic sulfonyl fluorides. ResearchGate.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.
- Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. ACS Publications.
- Johnson, S. M., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC.
- Optimization of the reaction conditions. ResearchGate.
- Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed.
- Sulfonyl Fluoride Probes for Nucleosides by Application on Proteins/Enzymes. Jena Bioscience.
- Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry.
- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC.
- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
- Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. PMC.
- Optimized conditions for one-pot sulfonyl fluoride synthesis. ResearchGate.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar.
- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
- (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. NextSDS.
- Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont.
- Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Im. Lirias.
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
- One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry.
- Technical Support Center: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride. Benchchem.
- Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate.
- Sulfonyl fluoride-based prosthetic compounds as potential 18F labelling agents. PubMed.
- Fluorine labeling of proteins for NMR studies. UCLA.
- Li, G., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron, 96, 132384.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate.
- Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv.
- Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- The Dark Side of Fluorine. Fluoride Alert.
- Sulfur fluoride exchange. PMC.
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- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Selectivity of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride Probes
Welcome to the technical support center for the application and optimization of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the selectivity of your covalent probes. My aim is to combine established principles of covalent inhibitor design with practical, field-tested insights to help you achieve your research goals.
I. Understanding the Probe: Mechanism and Selectivity Challenges
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride belongs to the class of sulfonyl fluoride (SF) electrophiles. These probes are valuable tools in chemical biology for their ability to form stable covalent bonds with a range of nucleophilic amino acid residues within protein binding sites.[1][2] Unlike more common cysteine-reactive probes, sulfonyl fluorides can target serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the scope of the "ligandable" proteome.[1][2][3][4]
The core challenge with any covalent probe, including this specific scaffold, is achieving high selectivity for the intended target protein while minimizing off-target reactions.[5][6][7] Poor selectivity can lead to misleading biological data and potential toxicity in therapeutic applications. This guide will walk you through systematic approaches to troubleshoot and improve the selectivity of your (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probes.
II. Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the use and selectivity of sulfonyl fluoride probes:
Q1: My (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe is showing high background labeling in my cellular assays. What is the likely cause?
High background labeling is often a result of excessive intrinsic reactivity of the sulfonyl fluoride warhead, leading to non-specific reactions with abundant cellular nucleophiles like glutathione or highly reactive off-target proteins.[8] It can also be caused by using too high a concentration of the probe. It is crucial to use the lowest effective concentration, ideally below 1 µM in cellular assays, to minimize off-target engagement.[8]
Q2: How can I quickly assess the intrinsic reactivity of my probe?
A simple and effective method is to measure the probe's stability in the presence of a biological thiol like glutathione (GSH) or cysteine.[8] A rapid loss of the probe when incubated with GSH suggests high intrinsic reactivity, which often correlates with lower selectivity. A half-life of less than 5 minutes in a cysteine reactivity assay is often considered undesirable for a selective probe.[8]
Q3: My probe is not labeling my protein of interest. What should I check first?
First, confirm the integrity and purity of your probe using analytical methods like LC-MS and NMR. Second, ensure your protein of interest is correctly folded and active. Denatured proteins are unlikely to be labeled specifically. Finally, consider the possibility that the target residue is not accessible or that the reversible binding affinity of the probe for the target is too low to drive the covalent reaction.
Q4: Can I tune the reactivity of the sulfonyl fluoride warhead?
Yes, the reactivity of aryl sulfonyl fluorides can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic ring.[9][10] For the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride scaffold, modifications to the pyrrolidine ring could similarly influence the electronics of the sulfonyl fluoride group, although this is less straightforward than with an aromatic system.
Q5: What is the importance of a "non-reactive" control compound?
A non-reactive, or "scrambled," control is a molecule that is structurally very similar to your active probe but lacks the electrophilic sulfonyl fluoride warhead. This control is essential to distinguish between on-target effects and non-specific effects arising from the reversible binding of the scaffold itself.[11] A common approach is to synthesize an analog where the sulfonyl fluoride is replaced with a sulfonate or sulfonamide.
III. Troubleshooting Guide: A Step-by-Step Approach to Improving Selectivity
This section provides a structured workflow to diagnose and address selectivity issues with your (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probes.
Step 1: Characterize the "Potency-Reactivity Trade-off"
The selectivity of a covalent probe is a delicate balance between its reversible binding affinity (Ki) for the target and the rate of covalent bond formation (kinact).[12] A highly reactive probe may label many off-targets, while a probe with weak binding affinity may not effectively label the intended target.
Workflow for Assessing Potency and Reactivity:
Caption: Workflow for initial characterization and optimization strategy.
Step 2: Unbiased Proteome-Wide Selectivity Profiling
To get a true picture of your probe's selectivity, it's essential to perform unbiased proteomic experiments.[11] This will identify not only the intended target but also any off-targets.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Prepare Cell Lysate: Culture and harvest cells of interest. Lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors, but without DTT or other reducing agents).
-
Probe Incubation: Treat the cell lysate with varying concentrations of your (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe for a defined period. Include a vehicle control (e.g., DMSO).
-
Click Chemistry: If your probe contains a bioorthogonal handle (e.g., an alkyne or azide), perform a click reaction to attach a reporter tag (e.g., biotin or a fluorescent dye).
-
Enrichment/Analysis:
-
For biotinylated probes: Enrich labeled proteins using streptavidin beads.
-
For fluorescently tagged probes: Analyze by in-gel fluorescence scanning.
-
-
Protein Identification: Digest the enriched proteins with trypsin and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of identified proteins across different probe concentrations to identify dose-dependent targets and off-targets.
Step 3: Structure-Activity Relationship (SAR) Studies to Enhance Selectivity
The data from your proteomic profiling will guide the rational design of more selective probes.
Strategies for Improving Selectivity:
| Strategy | Rationale | Example Modification to (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
| Increase Steric Hindrance around the Warhead | To sterically block access to the active sites of off-targets while maintaining binding to the desired target.[5][6][7] | Introduce bulky substituents on the pyrrolidine ring, for example, at the 4-position. |
| Optimize Reversible Binding Affinity | A higher affinity for the target protein allows for the use of a lower probe concentration, thereby reducing off-target effects.[8][11] | Modify the pyrrolidine scaffold to introduce new interactions with the target protein's binding pocket. This requires structural information (e.g., from X-ray crystallography or computational modeling). |
| Modulate Electrophile Reactivity | Fine-tuning the electronics of the sulfonyl fluoride can reduce its intrinsic reactivity, leading to fewer off-target reactions. | Introduce electron-donating groups on the pyrrolidine ring to decrease the electrophilicity of the sulfur atom. |
Workflow for SAR-driven Optimization:
Caption: Iterative workflow for SAR-driven probe optimization.
IV. Conclusion
Improving the selectivity of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probes is an iterative process that requires a systematic and multi-faceted approach. By carefully characterizing the probe's reactivity, employing unbiased proteomic methods to identify off-targets, and using structure-guided design to create more selective analogs, you can develop high-quality chemical probes for your research. Remember that a well-characterized, selective probe is an invaluable tool for confidently interrogating biological systems.[8][11][13]
V. References
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC. National Center for Biotechnology Information. [Link]
-
Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv. [Link]
-
Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ResearchGate. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]
-
Improved Electrophile Design for Exquisite Covalent Molecule Selectivity - Semantic Scholar. Semantic Scholar. [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. Google Books.
-
Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link]
-
Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC. National Center for Biotechnology Information. [Link]
-
Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. National Center for Biotechnology Information. [Link]
-
Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. [Link]
-
Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC. National Center for Biotechnology Information. [Link]
-
Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC. National Center for Biotechnology Information. [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]
-
Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ResearchGate. [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. Royal Society of Chemistry. [Link]
-
Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. National Center for Biotechnology Information. [Link]
-
Balancing speed and selectivity is key for designing effective targeted covalent inhibitors. News-Medical.net. [Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
-
Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed. National Center for Biotechnology Information. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Royal Society of Chemistry. [Link]
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride
Welcome to the technical support and troubleshooting hub for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride . As a bifunctional molecule containing both a nucleophilic secondary alcohol and an electrophilic sulfonyl fluoride warhead, this compound presents unique handling challenges.
This guide is engineered for researchers and drug development professionals to understand the causality behind reagent degradation and to implement self-validating protocols for long-term stability.
The Causality of Degradation: A Latent SuFEx Hub
To understand how to store this compound, you must first understand its reactivity. The sulfur(VI) fluoride exchange (SuFEx) click chemistry principle dictates that the high-oxidation-state S–F bond is incredibly resilient to thermolysis, reduction, and oxidation [1]. However, its electrophilicity is rapidly unleashed in the presence of base or specific catalysts.
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is uniquely vulnerable because it contains its own nucleophile (the 3-hydroxyl group). When exposed to trace base or coordinating solvents, the hydroxyl group is deprotonated or activated. The resulting alkoxide acts as a powerful nucleophile, attacking the adjacent sulfonyl fluoride group. Depending on the concentration, this leads to two destructive pathways:
-
Intramolecular SuFEx Cyclization : The 3-OH attacks the 1-SO2F, eliminating hydrogen fluoride (HF) to form a bicyclic δ-sultone [2].
-
Intermolecular Polycondensation : The hydroxyl of one molecule attacks the sulfonyl fluoride of another, forming inactive polysulfamates [3].
Fig 1. Base-catalyzed SuFEx degradation pathways of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q: Why does my stock solution lose reactivity over time, even when stored at -20°C? A: The most common cause is the use of standard borosilicate glass vials or trace moisture. Glass surfaces can leach trace alkali metals into the solution, raising the local pH. Because SuFEx reactions are base-catalyzed, this trace alkalinity triggers the intramolecular cyclization of the compound [2]. Always use PTFE (Teflon) or acid-washed glassware for storage.
Q: What are the optimal solvents for long-term storage? A: You must use strictly anhydrous, aprotic, and non-nucleophilic solvents. Dry Acetonitrile (MeCN) or Dichloromethane (DCM) are the gold standards. Avoid protic solvents like methanol or ethanol, which can directly compete for the -SO2F warhead, and absolutely avoid solvents with basic additives (e.g., DMF containing trace dimethylamine).
Q: Can I store the reconstituted solution at room temperature during my assay? A: Only for short durations (< 2 hours) if the pH is strictly controlled. In aqueous biological buffers (pH 7.4), the sulfonyl fluoride is moderately stable, but the internal hydroxyl group accelerates degradation. Keep solutions on ice during active use.
Quantitative Stability Profile
To guide your experimental design, the following table summarizes the quantitative stability of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride under various solvent and pH conditions.
| Solvent / Matrix | Additive / Condition | Temp | Estimated Half-Life (t½) | Recommendation |
| Anhydrous MeCN | 3Å Molecular Sieves | -80°C | > 12 Months | Optimal for Stock |
| Anhydrous DCM | None | -20°C | ~ 6 Months | Acceptable |
| Aqueous Buffer | pH 6.5 (MES) | 4°C | ~ 48 Hours | Use immediately |
| Aqueous Buffer | pH 7.4 (PBS) | 37°C | ~ 4-6 Hours | Standard assay window |
| Aqueous Buffer | pH 8.5 (Tris) | 25°C | < 15 Minutes | Avoid (Rapid SuFEx) |
| Methanol | None | 25°C | ~ 2 Hours | Avoid (Solvolysis) |
Troubleshooting Guide
Issue 1: Complete loss of warhead reactivity in biochemical assays.
-
Diagnostic: Run LC-MS on your stock solution. If you observe a mass peak corresponding to [M - 20] (loss of HF), intramolecular cyclization has occurred.
-
Root Cause: Exposure to base or prolonged storage in a coordinating solvent.
-
Resolution: Discard the degraded stock. Prepare a fresh stock using anhydrous MeCN and store in PTFE vials. Consider adding 0.01% Trifluoroacetic acid (TFA) to the organic stock to suppress alkoxide formation.
Issue 2: Solution becomes cloudy or precipitates upon thawing.
-
Diagnostic: Centrifuge the sample and analyze the pellet via IR spectroscopy (look for broad polymeric S-O and C-O stretches).
-
Root Cause: Intermolecular polycondensation (forming polysulfamates) due to high stock concentration (>50 mM) combined with repeated freeze-thaw cycles[3].
-
Resolution: Prepare single-use aliquots at lower concentrations (10-20 mM) to favor stability and prevent concentration-driven oligomerization.
Experimental Protocols
Protocol: Preparation and Validation of Stable Stock Solutions
This protocol is a self-validating system designed to prevent both hydrolysis and intramolecular SuFEx reactions.
Step 1: Solvent Preparation
-
Obtain HPLC-grade Acetonitrile (MeCN).
-
Add activated 3Å molecular sieves to the MeCN 24 hours prior to use to ensure strictly anhydrous conditions.
Step 2: Reconstitution
-
Remove the lyophilized solid of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride from the -20°C desiccator.
-
Critical Step: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause atmospheric moisture to condense on the hygroscopic solid, immediately compromising the S-F bond.
-
Dissolve the solid in the anhydrous MeCN to achieve a target concentration of 10 mM.
Step 3: Aliquoting and Storage
-
Transfer the solution into pre-chilled PTFE (Teflon) coated vials. Do not use standard untreated glass.
-
Flash-freeze the aliquots in liquid nitrogen.
-
Store at -80°C.
Step 4: Quality Control (Self-Validation)
-
Prior to a critical screening campaign, validate the stock using 19 F NMR.
-
An intact sulfonyl fluoride group will present a sharp, distinctive singlet in the region of +30 to +40 ppm (referenced to CFCl 3 ).
-
The disappearance of this peak, or the appearance of a fluoride ion peak (around -120 ppm), confirms degradation.
Fig 2. Optimal preparation and storage workflow for sulfonyl fluoride stock solutions.
References
-
Sulfur fluoride exchange - PMC - NIH National Institutes of Health (NIH)[Link] [1]
-
Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry Organic Letters - ACS Publications[Link] [2]
-
Polymer Chemistry - RSC Publishing Royal Society of Chemistry[Link] [3]
Technical Support Center: Troubleshooting (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride Workflows
Welcome to the Technical Support Center for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride . This bifunctional molecule—featuring both a nucleophilic secondary alcohol and an electrophilic sulfamoyl fluoride—is a highly versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and drug discovery[1]. However, its dual reactivity profile often leads to specific synthetic bottlenecks, including competing side reactions and apparent catalytic stalling.
This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.
Part 1: Troubleshooting Guide & FAQs
Q1: I am getting poor yields and multiple spots on my TLC during the synthesis of the hub from (3R)-pyrrolidin-3-ol. What is happening?
Causality & Mechanism: You are likely observing competitive O-fluorosulfonylation. While the secondary amine of the pyrrolidine ring is more nucleophilic than the secondary alcohol, the use of excess fluorosulfonylating agent (like SO₂F₂ gas) or overly strong bases will drive the reaction to form a bis-fluorosulfated/sulfamoylated byproduct. Solution: Strict stoichiometric control (1.0 to 1.05 equivalents of the sulfur hub) is critical. Furthermore, switching from gaseous SO₂F₂ to a bench-stable, crystalline surrogate like AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride) allows for much tighter control over the reaction kinetics, selectively targeting the nitrogen to form the sulfamoyl fluoride while leaving the hydroxyl group intact[2].
Caption: Reaction pathway demonstrating the selectivity dependence on stoichiometry and base strength.
Q2: My SuFEx coupling of the sulfamoyl fluoride with an amine nucleophile is stalling at 20% conversion. How can I drive it to completion?
Causality & Mechanism: Unlike highly reactive aryl fluorosulfates or standard sulfonyl fluorides, sulfamoyl fluorides (R₂N-SO₂F) are notoriously stable [1]. The nitrogen lone pair donates electron density into the sulfonyl group via pπ-dπ interactions, significantly decreasing the electrophilicity of the sulfur center. Standard bases like Et₃N or DBU are often insufficiently nucleophilic to activate the S-F bond. Solution: You must employ a specialized catalytic system. The combination of Ca(NTf₂)₂ and DABCO is highly effective; the Calcium(II) acts as a Lewis acid to coordinate the fluorine/oxygen atoms, while DABCO forms a highly reactive N-sulfonylammonium intermediate that readily accepts incoming nucleophiles[3]. Alternatively, N-Heterocyclic Carbenes (NHCs) can be used to catalyze the elimination of the sulfamoyl fluoride to generate an active N-sulfonylamine intermediate[4].
Caption: Troubleshooting logic tree for resolving low yields during SuFEx coupling.
Q3: How do I reliably track the reaction progress and validate the integrity of the S-F bond?
Solution: Relying solely on LC-MS can be misleading due to in-source fragmentation of the S-F bond. ¹⁹F NMR is the self-validating gold standard. The sulfamoyl fluoride fluorine atom typically resonates as a sharp singlet between +30 ppm and +45 ppm. A disappearance of this peak without the appearance of your desired product mass indicates hydrolysis or degradation, whereas persistence of this peak indicates catalytic stalling.
Part 2: Data Presentation
Table 1: Reagent Selection for N-Fluorosulfonylation
Comparison of reagents for synthesizing (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride from (3R)-pyrrolidin-3-ol.
| Reagent | Selectivity (N vs O) | Handling & Safety | Typical Yield | Ref |
| SO₂F₂ (gas) | Moderate | Requires specialized gas cylinders and ventilation | 60-70% | [1] |
| AISF | High | Bench-stable, crystalline solid; easily weighed | 85-95% | [2] |
| SDI / KF | Moderate | Two-step process; requires rigorously anhydrous KF | 50-65% | [2] |
Table 2: Catalytic Systems for Sulfamoyl Fluoride SuFEx
Optimization parameters for reacting the synthesized hub with nucleophiles.
| Catalyst/Base System | Mechanism of Activation | Best Suited For |
| DBU (Standard) | Nucleophilic activation / Deprotonation | Highly reactive hubs (Often fails for sulfamoyl fluorides) |
| Ca(NTf₂)₂ / DABCO | Lewis acid coordination + DABCO salt formation | Amines, weak nucleophiles, parallel medicinal chemistry |
| NHC Catalysts | Generates active N-sulfonylamine intermediate | Alcohols, sterically hindered amines |
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride using AISF
This protocol utilizes AISF to prevent over-sulfonylation of the secondary alcohol[2].
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Maintain under an inert argon atmosphere.
-
Dissolution: Dissolve (3R)-pyrrolidin-3-ol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL).
-
Base Addition: Add triethylamine (Et₃N) (2.5 mmol, 2.5 equiv) to the stirring solution and cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add AISF (1.05 mmol, 1.05 equiv) in small portions over 5 minutes. Note: Strict adherence to 1.05 equivalents prevents the competitive reaction at the hydroxyl group.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (staining with KMnO₄) or ¹⁹F NMR.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure sulfamoyl fluoride hub.
Protocol B: SuFEx Coupling using Ca(NTf₂)₂ / DABCO Activation
This protocol overcomes the inherent stability of the sulfamoyl fluoride to achieve high-yielding SuFEx couplings with amines[3].
-
Preparation: In a 20 mL scintillation vial, combine (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (0.5 mmol, 1.0 equiv) and the desired amine nucleophile (0.6 mmol, 1.2 equiv).
-
Catalyst Loading: Add Ca(NTf₂)₂ (0.1 mmol, 20 mol%) and DABCO (0.1 mmol, 20 mol%) to the vial.
-
Solvent Addition: Suspend the mixture in anhydrous acetonitrile (MeCN) (2.5 mL).
-
Reaction: Seal the vial and stir vigorously at room temperature for 16-24 hours. The Ca(II) coordinates the fluorine atom, significantly lowering the activation barrier for DABCO to form the reactive intermediate.
-
Validation: Take a 50 µL aliquot, dilute in CD₃CN, and run a quick ¹⁹F NMR. The complete disappearance of the S-F peak (~+35 ppm) confirms full conversion.
-
Workup: Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (5 mL) to remove DABCO and unreacted amine (if basic). Dry the organic layer over MgSO₄, filter, and concentrate.
References
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes ACS Catalysis URL:[Link][4]
-
Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides Organic Letters - ACS Publications URL:[Link][2]
-
SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Scholarship @ Claremont URL:[Link][3]
Sources
Technical Support Center: Quenching Protocols for Reactions Involving (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Welcome to the technical support guide for handling reactions involving (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions and in-depth explanations for common challenges encountered during the experimental workup and quenching of reactions utilizing this versatile reagent.
Introduction
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a valuable building block in medicinal chemistry and drug discovery. As a sulfonyl fluoride, it exhibits a unique balance of stability and reactivity, making it an attractive electrophile for engaging with various nucleophiles.[1][2] This stability, particularly its resistance to hydrolysis under many physiological conditions, is a key advantage.[2] However, the unreacted excess of this reagent and the byproducts generated during reactions, such as hydrofluoric acid (HF), necessitate carefully designed quenching and workup procedures to ensure reaction success, product purity, and operator safety.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding quenching protocols.
Troubleshooting Guide
This section addresses specific problems you might encounter during the workup of reactions involving (3-R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Issue 1: Incomplete Quenching of Excess (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Symptom: The presence of the starting sulfonyl fluoride in the crude product mixture after workup, as detected by techniques like NMR or LC-MS.
Probable Causes & Solutions:
-
Insufficient Nucleophilicity of the Quenching Agent: While water can hydrolyze sulfonyl fluorides, the reaction can be slow, especially under neutral or acidic conditions.[2]
-
Solution: Employ a more potent nucleophile for quenching. A common and effective strategy is to use an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The basic conditions facilitate the hydrolysis of the sulfonyl fluoride. For more stubborn cases, a dilute solution of a primary or secondary amine (e.g., a saturated aqueous solution of ammonium chloride, NH₄Cl, which provides ammonia in equilibrium) can be effective.
-
-
Inadequate Mixing/Phase Transfer: If the reaction is performed in a water-immiscible organic solvent, the quenching agent in the aqueous phase may not have sufficient contact with the sulfonyl fluoride in the organic phase.
-
Solution: Ensure vigorous stirring during the quenching process to maximize the interfacial area between the organic and aqueous layers. In some cases, the addition of a phase-transfer catalyst may be beneficial, although this is less common for simple quenching procedures.
-
-
Low Temperature: Quenching at very low temperatures can significantly slow down the rate of hydrolysis.
-
Solution: Allow the reaction mixture to warm to room temperature before initiating the quench.
-
Issue 2: Formation of Emulsions During Aqueous Workup
Symptom: Difficulty in separating the organic and aqueous layers after adding the quenching solution and extraction solvent.
Probable Causes & Solutions:
-
Presence of Polar, High Molecular Weight Byproducts: These can act as surfactants, stabilizing the emulsion.
-
Use of Certain Solvents: Solvents like tetrahydrofuran (THF) and dioxane are miscible with water and can contribute to emulsion formation if not removed prior to workup.[3]
-
Solution 1: Brine Wash: After the initial quench, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions. The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing a cleaner separation.
-
Solution 2: Solvent Removal: If using a water-miscible solvent like THF or acetonitrile, it is often best to remove the solvent under reduced pressure (rotoevaporation) before initiating the aqueous workup.[3] The resulting residue can then be partitioned between an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and the aqueous quenching solution.
-
Solution 3: Filtration: Passing the emulsified mixture through a pad of Celite or a phase separator can sometimes resolve the issue.
-
Issue 3: Low Yield of the Desired Product After Workup
Symptom: The isolated yield of the purified product is significantly lower than expected based on reaction monitoring (e.g., TLC, LC-MS).
Probable Causes & Solutions:
-
Product Hydrolysis or Degradation: The quenching conditions, particularly if strongly basic, may be degrading the desired product.
-
Solution: Use milder quenching conditions. A saturated aqueous solution of sodium bicarbonate is often a good starting point. If the product is acid-sensitive, avoid acidic workups. A careful screening of pH conditions for the workup is advisable.
-
-
Product Partitioning into the Aqueous Layer: If the product has significant water solubility, it may be lost during the aqueous extraction.
-
Solution: Perform multiple extractions (3-5 times) with the organic solvent to ensure complete recovery of the product from the aqueous phase. If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Back-extraction of the combined aqueous layers with fresh organic solvent can also improve recovery.
-
Issue 4: Presence of Fluoride Salts in the Final Product
Symptom: Contamination of the purified product with inorganic fluoride salts.
Probable Causes & Solutions:
-
Incomplete Removal of Aqueous Phase: Insufficient washing and drying of the organic layer.
-
Solution: After separating the organic and aqueous layers, wash the organic layer thoroughly with water and then with brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then concentrate. For particularly stubborn cases, filtering the concentrated crude product through a short plug of silica gel can remove baseline impurities and salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when quenching reactions with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride?
A1: The main safety concern is the potential generation of hydrogen fluoride (HF) upon hydrolysis of the sulfonyl fluoride. HF is a highly toxic and corrosive substance.[4] Therefore, all quenching procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.[5] It is also crucial to handle all waste generated from the reaction and workup as hazardous.[4][6]
Q2: What is the general, all-purpose quenching protocol for a reaction involving (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride?
A2: A robust, general-purpose quenching protocol is as follows:
-
Ensure the reaction is complete by a suitable monitoring technique (TLC, LC-MS).
-
If the reaction was conducted at elevated or reduced temperatures, allow the mixture to reach room temperature.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Be mindful of potential gas evolution (CO₂).
-
Continue stirring for 15-30 minutes to ensure complete quenching of any unreacted sulfonyl fluoride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?
A3: While a strong base like NaOH will rapidly hydrolyze the sulfonyl fluoride, it is generally not recommended unless the desired product is known to be stable under strongly basic conditions. Strong bases can promote side reactions, such as hydrolysis of ester groups or other base-sensitive functionalities that may be present in your molecule.[7] A milder base like sodium bicarbonate provides a good balance of quenching efficiency and functional group tolerance.
Q4: How does the reactivity of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride compare to other sulfonyl halides?
A4: Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts.[8] This enhanced stability makes them more resistant to hydrolysis and allows for greater functional group tolerance in synthetic transformations.[2][9] However, they are still sufficiently electrophilic to react with a wide range of nucleophiles, often requiring activation with a base or catalyst.[10][11]
Q5: My reaction is run in an aqueous buffer. How should I approach the workup?
A5: If your reaction is conducted in an aqueous medium, the workup will primarily involve extraction. After the reaction is complete, you will likely need to extract your product into an organic solvent. If there is a significant amount of unreacted (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, you may need to adjust the pH of the aqueous solution to the basic range (pH 8-9) with a mild base like sodium bicarbonate to facilitate its hydrolysis before extraction.
Visualizing the Quenching Workflow
The following diagram illustrates a typical decision-making process for quenching and working up a reaction involving (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Caption: Decision workflow for quenching reactions.
Quantitative Data Summary
| Quenching Agent | Concentration | Typical Use Case | Potential Issues |
| Saturated NaHCO₃ (aq) | ~8% w/v | General purpose, for products with moderate acid/base stability. | CO₂ evolution, may be too slow for highly activated sulfonyl fluorides. |
| 1 M K₂CO₃ (aq) | 1 M | When a slightly stronger, non-nucleophilic base is needed. | May be too basic for sensitive functional groups. |
| Saturated NH₄Cl (aq) | ~25% w/v | Effective for quenching stubborn sulfonyl fluorides via in-situ ammonia. | Can introduce nucleophilic ammonia which may react with the product. |
| Water | 100% | For very robust products where slow quenching is acceptable. | Often incomplete and slow. |
Detailed Quenching Protocol: Standard Aqueous Bicarbonate Quench
This protocol is a reliable starting point for most reactions involving (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride where the reaction has been conducted in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Materials:
-
Reaction mixture in an appropriate flask.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Deionized water.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Cool the Reaction: If the reaction was performed at an elevated temperature, cool the mixture to room temperature using a water bath.
-
Initial Quench: Slowly add the saturated NaHCO₃ solution to the stirred reaction mixture. A typical starting volume would be equal to the volume of the organic solvent used in the reaction. Caution: If your reaction was run under acidic conditions, add the bicarbonate solution very slowly to control the rate of CO₂ evolution.
-
Stir: Allow the biphasic mixture to stir vigorously for 20-30 minutes to ensure complete hydrolysis of the excess sulfonyl fluoride.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to facilitate separation. Separate the layers.
-
Aqueous Layer Wash: Extract the aqueous layer two more times with the organic solvent.
-
Combine and Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:
-
Deionized water (1 x volume of organic layer).
-
Saturated brine solution (1 x volume of organic layer). The brine wash helps to remove residual water and break any minor emulsions.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for at least 15 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Tune the Reactivity of Sulfamoyl Fluoride Warheads.
- ACS Publications. (2024, July 16). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source | ACS Sustainable Chemistry & Engineering.
- ECHEMI. (n.d.). Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
- ChemicalBook. (2026, January 3). SULFURYL FLUORIDE - Safety Data Sheet.
- Lou, T. S.-B., & Willis, M. C. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- ResearchGate. (n.d.). (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source.
- ACS Publications. (2023, March 15). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone | The Journal of Organic Chemistry.
- Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- (n.d.). Synthesis of Sulfonyl Fluorides from Sulfonamides.
- Benchchem. (n.d.). Technical Support Center: Improving the Efficiency of SuFEx Reactions with Phenyl Fluorosulfate.
- CymitQuimica. (n.d.). SAFETY DATA SHEET.
- NIH. (2023, August 3). Sulfur fluoride exchange - PMC.
- Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Merck Millipore. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of pH on the Reactivity of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
Welcome to the Technical Support Center for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. The following question-and-answer format addresses common and complex issues related to the impact of pH on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What is (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride and what is its primary application?
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a sulfonyl fluoride-containing building block. It belongs to a class of compounds utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction.[1] Its primary application is in bioconjugation, chemical biology, and drug discovery, where it can be used to covalently modify proteins or to link different molecular fragments.[2] The sulfonyl fluoride moiety is a key electrophilic "warhead" that can react with nucleophilic amino acid residues on proteins.[3][4]
Q2: How does pH generally affect the stability of sulfonyl fluorides like (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride?
Sulfonyl fluorides are known for their remarkable balance of stability and reactivity.[1] They are generally stable to hydrolysis under neutral and acidic conditions.[5][6] However, their stability can be compromised under strongly basic conditions, which can promote hydrolysis to the corresponding sulfonic acid.[6][7] While some sulfamoyl fluorides are reported to be stable across a wide pH range (1-10), the specific stability of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride will depend on the precise reaction conditions.[8] It's crucial to consider that even at neutral pH, slow hydrolysis can occur over extended periods (e.g., 48 hours).[7]
Q3: What is the optimal pH range for reacting (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride with nucleophiles?
The optimal pH for reacting sulfonyl fluorides is dependent on the nucleophile. For reactions with amine nucleophiles, mildly basic conditions are often employed. For instance, SuFEx reactions involving tyrosine residues in peptides have been successfully carried out in phosphate-buffered saline (PBS) at pH 7.8.[5] This mildly basic environment is thought to facilitate the deprotonation of the nucleophile, increasing its reactivity towards the sulfonyl fluoride electrophile, while minimizing competing hydrolysis of the sulfonyl fluoride itself.[9] However, for other nucleophiles, different pH conditions may be optimal, and empirical optimization is often necessary.[10]
Troubleshooting Guide
Problem 1: Low yield or no reaction when attempting to conjugate (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride to a protein or peptide.
Potential Cause 1: Incorrect pH for Nucleophile Activation
The reactivity of nucleophilic amino acid side chains (e.g., lysine, tyrosine, serine, histidine) is highly pH-dependent.[4][11][12] If the pH of the reaction buffer is too low, the nucleophilic groups will be protonated and thus, non-nucleophilic, leading to a slow or non-existent reaction.
Recommended Solution:
-
Increase the pH: For amine nucleophiles like lysine, a pH range of 7.5 to 8.5 is a good starting point. For phenolic nucleophiles like tyrosine, a pH around 7.8 has been shown to be effective.[5]
-
Buffer Selection: Choose a buffer system that can effectively maintain the desired pH throughout the reaction. Common buffers include phosphate-buffered saline (PBS), borate, and HEPES. Be aware that some buffers, particularly those with nucleophilic components (e.g., Tris), can potentially react with the sulfonyl fluoride.
Potential Cause 2: Competing Hydrolysis of the Sulfonyl Fluoride
If the pH is too high, the rate of hydrolysis of the sulfonyl fluoride can become significant, consuming the reagent before it has a chance to react with the intended nucleophile.[6]
Recommended Solution:
-
Optimize pH: Carefully perform a pH screen to find the optimal balance between nucleophile activation and sulfonyl fluoride stability. This can be done in small-scale analytical experiments before proceeding to a larger scale.
-
Reaction Time: Monitor the reaction progress over time. A shorter reaction time at a slightly higher pH might be more effective than a long reaction at a lower pH where the nucleophile is less reactive.
Potential Cause 3: Steric Hindrance or Poor Accessibility of the Target Nucleophile
In the context of proteins, the target nucleophilic residue may be buried within the protein's three-dimensional structure, making it inaccessible to the sulfonyl fluoride reagent.
Recommended Solution:
-
Denaturing Agents: In some cases, the use of mild, reversible denaturants might be necessary to expose the target residue. However, this must be done with caution to avoid irreversible damage to the protein.
-
Linker Modification: If you are synthesizing a derivative of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, consider incorporating a longer linker to extend the reach of the sulfonyl fluoride warhead.
Problem 2: Observation of significant side products, particularly the sulfonic acid hydrolysis product.
Potential Cause: Reaction conditions are too basic or the reaction time is too long.
As previously mentioned, high pH and extended reaction times can lead to the hydrolysis of the sulfonyl fluoride.
Recommended Solution:
-
pH Titration: Perform a systematic titration of pH to identify the point at which hydrolysis becomes a major competing reaction.
-
Minimize Reaction Time: Monitor the reaction closely using techniques like LC-MS to determine the point of maximum product formation before significant hydrolysis occurs. Quench the reaction once this point is reached.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of hydrolysis more than the desired reaction, improving the overall yield of the conjugate.
| Parameter | Acidic pH (e.g., < 6) | Neutral to Mildly Basic pH (e.g., 7-8.5) | Strongly Basic pH (e.g., > 9) |
| Sulfonyl Fluoride Stability | Generally high | Good, but slow hydrolysis can occur over time[7] | Increased rate of hydrolysis to sulfonic acid[6] |
| Amine Nucleophilicity (e.g., Lysine) | Low (protonated) | Increasing with pH | High (deprotonated) |
| Phenolic Nucleophilicity (e.g., Tyrosine) | Low (protonated) | Increasing with pH | High (deprotonated) |
| Recommended Use | Storage, purification of the reagent | Optimal for many SuFEx reactions with amine and phenol nucleophiles[5] | Generally avoided to minimize hydrolysis, unless the desired reaction is extremely fast |
Problem 3: The reaction is successful, but the resulting covalent linkage is not stable under subsequent experimental conditions.
Potential Cause: The stability of the resulting sulfonamide or sulfonate ester linkage is pH-dependent.
While the sulfonyl fluoride itself may be reactive under certain pH conditions, the stability of the product must also be considered for downstream applications.
Recommended Solution:
-
Product Stability Studies: After successful conjugation, perform stability studies on the purified product at the pH values it will be exposed to in subsequent experiments (e.g., acidic conditions for cleavage, or physiological pH for in-cell studies).
-
Literature Review: The stability of sulfonamides and sulfonate esters under various pH conditions is well-documented. For instance, some sulfonate ester linkages have shown excellent stability under both acidic (pH 4) and basic (pH 9) conditions, even at elevated temperatures.[5]
Experimental Protocols
General Protocol for pH Screening of a Protein Conjugation Reaction
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.5 to 9.0 (e.g., in 0.5 pH unit increments). Phosphate and borate buffers are good starting points.
-
Set up Reactions: In separate microcentrifuge tubes, add your protein of interest to each buffer.
-
Add Reagent: Add a stock solution of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in a water-miscible organic solvent (e.g., DMSO) to each tube to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., < 5%) to avoid protein denaturation.
-
Incubate: Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from each reaction tube.
-
Quench and Analyze: Quench the reaction by adding a suitable quenching agent (if necessary) and analyze the samples by LC-MS or SDS-PAGE to determine the extent of conjugation and the formation of any hydrolysis byproducts.
-
Determine Optimal pH: The optimal pH will be the one that gives the highest yield of the desired conjugate with the lowest amount of side products in a reasonable amount of time.
Visualizing pH Effects and Troubleshooting
Caption: Troubleshooting workflow based on reaction pH and experimental outcomes.
References
- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. (n.d.).
- The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH. (n.d.).
- The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing). (2023, June 20).
- The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Organic Letters - ACS Publications. (2011, January 10).
- Technical Support Center: Improving the Efficiency of SuFEx Reactions with Phenyl Fluorosulfate - Benchchem. (n.d.).
- Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry | Journal of the American Chemical Society. (2020, June 1).
- Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. (n.d.).
- Unconventional reactivity of sulfonyl fluorides - Spiral. (2024, November 13).
- Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - SciSpace. (n.d.).
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (n.d.).
- Sulfonyl Fluorides - Enamine. (2025, March 24).
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15).
- Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media - ChemRxiv. (n.d.).
- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (2023, January 17).
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scispace.com [scispace.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in aqueous buffers
Prepared by: Your Senior Application Scientist Team
Welcome to our dedicated support guide for researchers utilizing (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the primary challenge encountered with this compound: poor aqueous solubility. Our goal is to equip you with the knowledge and protocols necessary to ensure successful and reproducible experiments.
A Note on (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a valuable research compound, combining the versatile pyrrolidine scaffold, common in drug discovery[1][2], with a reactive sulfonyl fluoride "warhead." This functional group is of high interest for its ability to form stable covalent bonds with various nucleophilic amino acid residues (like Lys, Tyr, Ser, His) in protein targets, making it a powerful tool for developing covalent inhibitors and chemical probes.[3][4]
However, the sulfonyl fluoride moiety significantly reduces the aqueous solubility compared to its parent scaffold, (3R)-pyrrolidin-3-ol, which is miscible with water.[5] This guide is designed to help you navigate this challenge.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Q1: My (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What am I doing wrong?
A1: This is the most common issue and is expected. Sulfonyl fluorides as a class often exhibit poor solubility in aqueous solutions.[6] Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard and required method is to first prepare a concentrated stock solution in a suitable, water-miscible organic solvent and then dilute this stock into your final aqueous buffer.[6]
Q2: What is the best organic solvent to prepare a stock solution?
A2: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent.[7][8] It has excellent solvating power for a wide range of organic molecules and is miscible with aqueous buffers up to a certain concentration without causing protein denaturation. Other options include anhydrous Ethanol, Methanol, or Acetonitrile.[6] Always use anhydrous solvents to prevent slow hydrolysis of the sulfonyl fluoride group in your stock solution.
Q3: How stable is the sulfonyl fluoride group in my aqueous experimental buffer?
A3: The stability is highly pH-dependent. The sulfonyl fluoride moiety is susceptible to hydrolysis, especially under alkaline (basic) conditions, which breaks the S-F bond and renders the compound inactive.[6][9] In general, sulfonyl fluorides are more stable at neutral or slightly acidic pH (pH 6.0-7.4).[6] The half-life can decrease significantly as the pH rises above 8.0.[6] Therefore, it is critical to prepare fresh working solutions for each experiment and add the compound to the buffer immediately before starting your assay.
Q4: Can I heat the buffer to help dissolve the compound?
A4: Gentle warming (e.g., to 37°C) may slightly improve solubility, but it can also accelerate the rate of hydrolysis, especially in buffers with a pH > 7.4.[9] We do not recommend heating as a primary solubilization method. The co-solvent approach (Q1) is far more effective and reliable.
Q5: Why is this compound useful if it's so difficult to dissolve?
A5: The sulfonyl fluoride group makes it a covalent inhibitor, which can offer significant advantages over traditional, non-covalent inhibitors. These benefits include increased potency, prolonged duration of action, and the ability to target challenging binding sites.[10][11][12] Overcoming the solubility hurdle unlocks these powerful pharmacological properties.
Troubleshooting Guide: From Precipitation to Inactivity
This guide provides a systematic approach to solving common problems encountered during experiments.
Problem 1: A precipitate forms immediately upon adding my organic stock solution to the aqueous buffer.
This is a classic sign that the compound's solubility limit in the final aqueous/organic mixture has been exceeded.
Root Cause Analysis & Solutions
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate | Final concentration exceeds solubility limit. | Decrease the final concentration of the compound in your assay. |
| Insufficient mixing during dilution. | Add the organic stock solution dropwise into the aqueous buffer while it is being vigorously vortexed or stirred. This rapid dispersion is critical.[6] | |
| Cloudiness or fine precipitate | Co-solvent percentage is too low for the target concentration. | Increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1.0% DMSO), ensuring you run a vehicle control to check for solvent effects on your system.[13] |
| Buffer temperature is too low. | Prepare the solution at room temperature. If the experiment must be run cold, perform a small-scale test to confirm solubility at that temperature first. |
Problem 2: The compound appears to dissolve, but I observe low or no biological activity.
This suggests the compound is either not truly in solution (micro-precipitates) or has degraded.
Root Cause Analysis & Solutions
Caption: Troubleshooting workflow for low compound activity.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution, which is the mandatory first step for working with (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Materials:
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For example, for 1 mL of a 100 mM solution (Molecular Weight will be needed here; assume for example ~200 g/mol ), you would need 20 mg.
-
Weigh Compound: Carefully weigh the solid compound on an analytical balance and place it into a clean, dry vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Mix thoroughly by vortexing for 1-2 minutes until the solid is completely dissolved. If necessary, gentle sonication can be used.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
Protocol 2: Preparation of an Aqueous Working Solution (Vortex Dilution Method)
This method is critical for minimizing precipitation when diluting the concentrated organic stock into your aqueous buffer.
Materials:
-
100 mM Stock Solution in DMSO (from Protocol 1)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Pipettes
Procedure:
-
Dispense Buffer: Pipette the final required volume of your aqueous buffer into a conical tube (e.g., 990 µL for a 1 mL final volume).
-
Prepare for Dilution: Set your vortex mixer to a high speed.
-
Initiate Vortex: Place the tube with the aqueous buffer on the vortexer and start mixing to create a vigorous vortex.
-
Add Stock Solution: While the buffer is actively vortexing, pipette the required volume of the concentrated stock solution (e.g., 10 µL for a 1:100 dilution to get 1 mM) and dispense it directly into the center of the vortex.
-
Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure complete and rapid dispersion.
-
Final Dilution (if necessary): This solution can now be used directly or serially diluted (in aqueous buffer) to achieve your final desired experimental concentrations.
-
Use Immediately: Proceed with your experiment without delay to minimize the risk of compound degradation.[6]
References
-
NextSDS. (n.d.). (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]
-
Patel, K., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-216. Retrieved from [Link]
-
Singh, J., et al. (2011). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Future Medicinal Chemistry, 3(14), 1785-1807. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Bhalani, D. V., et al. (2022). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Research International, 34(46A), 23-37. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Covalent Drugs: Advantages, Challenges, Opportunities. Retrieved from [Link]
-
Waring, M. J. (2018). Improvement in aqueous solubility achieved via small molecular changes. Expert Opinion on Drug Discovery, 13(1), 1-4. Retrieved from [Link]
-
Cretney, J. R., & Helleur, R. J. (2012). Solubility and thermodynamic properties of sulfuryl fluoride in water. Journal of Chemical & Engineering Data, 57(4), 1238-1243. Retrieved from [Link]
-
Wang, T., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5133. Retrieved from [Link]
-
Zhang, T., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]
-
Gieshoff, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11855-11860. Retrieved from [Link]
-
Liu, Y., et al. (2020). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy, 5(1), 68. Retrieved from [Link]
-
Saini, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 58-69. Retrieved from [Link]
-
Kumar, P., et al. (2024). Advancements, challenges, and future frontiers in covalent inhibitors and covalent drugs: A review. Coordination Chemistry Reviews, 512, 215288. Retrieved from [Link]
-
Park, S. H., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Nielsen, M. K., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(1), 74-77. Retrieved from [Link]
-
Gieshoff, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11855-11860. Retrieved from [Link]
-
Anguish, I., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Bioorganic & Medicinal Chemistry Letters, 54, 128434. Retrieved from [Link]
-
Tieu, W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(3), 1637-1647. Retrieved from [Link]
-
Maple, H. J., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(10), 1904-1910. Retrieved from [Link]
-
El Seoud, O. A., et al. (2011). Novel solvents for cellulose: Use of dibenzyldimethylammonium fluoride/dimethyl sulfoxide (DMSO) as solvent for the etherification of the biopolymer and comparison with tetra(1-butyl)ammonium fluoride/DMSO. Retrieved from [Link]
- Google Patents. (1971). Process for preparing stable dimethyl sulfoxide-hydrogen fluoride mixture.
-
Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]
-
Taje, K., et al. (2020). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 29(1), 1-9. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]
-
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6537. Retrieved from [Link]
-
ChemBK. (n.d.). (S)-3-Hydroxypyrrolidine. Retrieved from [Link]
-
Magné, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
SuFEx & Covalent Probe Support Center: Preventing Sulfonyl Fluoride Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature degradation of their covalent probes. While sulfonyl fluorides (SFs) are celebrated for their "click-like" stability, they are not unconditionally inert. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot hydrolysis issues, optimize your buffer systems, and ensure robust target engagement during your biological assays.
The Mechanistic Reality of S-F Stability
To prevent hydrolysis, we must first understand the causality behind it. Unlike sulfonyl chlorides, which are highly susceptible to homolytic cleavage and rapid aqueous degradation, sulfonyl fluorides possess a significantly higher bond dissociation energy (90.5 ± 4.3 kcal/mol vs. 46 ± 4 kcal/mol)[1]. Because of fluorine's strong electronegativity, S-F bond cleavage is strictly heterolytic[1].
Hydrolysis only occurs when the activation barrier is lowered by a specific microenvironment. If a buffer component or protein pocket can stabilize the leaving fluoride ion (e.g., via hydrogen bonding to form a symmetric [F-H-F]- ion, or via Lewis acidic metal/silicon centers), the probe becomes vulnerable to nucleophilic attack by water[1][2].
Reactivity and stability profile of sulfonyl fluorides vs. chlorides.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my sulfonyl fluoride probe hydrolyzing in buffer when the literature claims they are "hydrolytically stable"? A1: The "stability" of SFs is relative. While they resist radical-mediated degradation, prolonged exposure to basic buffers (pH > 8.0) increases the concentration of hydroxide ions, driving base-catalyzed hydrolysis. Furthermore, high concentrations of nucleophilic buffer components (e.g., Tris) or unchelated metal ions can catalyze S-F cleavage by stabilizing the leaving fluoride ion[1][2].
Q2: How does the structural design of my probe influence its half-life in aqueous media? A2: The intrinsic electrophilicity of the sulfur(VI) center dictates its hydrolytic susceptibility. Highly electron-withdrawing substituents (e.g., certain benzamide-sulfonyl fluorides) pull electron density away from the sulfur, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating nucleophilic attack by water[3]. In contrast, benzyl-sulfonyl fluorides or aryl-fluorosulfates exhibit significantly enhanced stability[4]. Recent advancements highlight heteroaryl sulfonyl fluorides as a superior class, offering an optimized E(LUMO) that balances robust protein labeling with extended aqueous half-lives[3].
Quantitative Data: Aqueous Stability of Sulfonyl Fluoride Derivatives
To guide your probe selection, refer to the comparative stability data below, which summarizes the half-lives of various SF classes under physiological conditions[3][4].
| Compound Class | Representative Structure | Buffer Conditions | Temp (°C) | Stability Profile (Intact % / t1/2) |
| Benzamide-SF | Highly activated aryl-SF | 100 mM PBS (pH 7.4) | 37 °C | < 10% intact at 5h |
| Benzyl-SF | Aliphatic-aryl linker | 100 mM PBS (pH 7.4) | 37 °C | > 95% intact at 5h |
| Heteroaryl-SF | Tuned E(LUMO) scaffold | Plasma / PBS (pH 7.4) | 37 °C | t1/2 > 24h |
| Aryl-Fluorosulfate | Ar-O-SO2F | 100 mM PBS (pH 7.4) | 37 °C | > 99% intact at 5h |
Q3: What buffer systems and handling practices minimize premature hydrolysis? A3:
-
Buffer Selection: Avoid nucleophilic buffers (e.g., Tris, glycine) at elevated pH. Stick to non-nucleophilic buffers like PBS or HEPES at strictly physiological pH (7.0–7.4).
-
Stock Management: Prepare high-concentration stock solutions in anhydrous DMSO or DMF. Only spike the probe into the aqueous buffer immediately prior to the assay.
-
Temperature Control: Hydrolysis rates scale exponentially with temperature. While stability at room temperature may be adequate, incubation at 37 °C can rapidly degrade highly activated SFs[4].
Standardized Experimental Protocols
To ensure scientific integrity, your experimental setup must be a self-validating system. Use the following step-by-step methodologies to assess probe stability and execute optimal labeling.
Protocol A: NMR-Based Aqueous Stability Assessment
This protocol directly quantifies the ratio of intact probe to the sulfonic acid hydrolysis byproduct over time, providing an unambiguous measurement of stability[4].
-
Stock Preparation: Dissolve the SF probe in anhydrous DMSO-d6 to a concentration of 50 mM. Store desiccated at -20 °C if not used immediately.
-
Buffer Mixing: Dilute the stock 1:100 into 100 mM PBS (pH 7.4, prepared in D2O) to achieve a final probe concentration of 500 μM[4]. Transfer the solution to an NMR tube.
-
Baseline Acquisition: Immediately acquire a 1D 1H NMR spectrum at t=0. Identify the distinct chemical shifts of the aromatic protons adjacent to the sulfonyl fluoride moiety.
-
Kinetic Monitoring: Incubate the NMR tube at 37 °C (a physiological temperature relevant for cellular assays)[4]. Acquire spectra at regular intervals (e.g., 1h, 2h, 5h, 12h).
-
Data Analysis: Integrate the signals of the intact sulfonyl fluoride versus the emerging, shifted signals of the sulfonic acid hydrolysis product. Calculate the percentage of intact compound and derive the half-life (t1/2).
Protocol B: Optimized SuFEx Labeling of Recombinant Proteins
Sulfonyl fluorides target specific nucleophilic residues (Lys, Tyr, Ser, His) driven by the microenvironment of the protein's active site, which often acts as a general base to enhance reactivity[5].
-
Protein Preparation: Dialyze the target protein into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the complete removal of competitive amines or reducing agents that might contain trace nucleophiles.
-
Probe Addition: Add the SF probe from a fresh anhydrous DMSO stock. Maintain a final DMSO concentration ≤ 2% (v/v) to prevent protein denaturation, which could expose cryptic non-specific sites or disrupt the catalytic microenvironment[5].
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 1–4 hours. Monitor the extent of covalent modification via intact protein LC-MS.
-
Quenching: If precise kinetic control is required, quench the reaction by rapid buffer exchange using a spin desalting column to remove the unreacted probe before hydrolysis can alter the pH.
Troubleshooting Workflow
If you observe poor target engagement during your assays, use the following logical workflow to determine if hydrolysis is the root cause.
Troubleshooting workflow for poor target engagement of SF probes.
References
-
SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes Source: ACS Catalysis URL:[Link]
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions Source: PMC (NIH) URL:[Link]
-
Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery Source: ChemRxiv URL:[Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC URL:[Link]
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Beyond Cysteine: A Comparative Guide to (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride and Alternative Covalent Warheads
The renaissance of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting non-catalytic cysteine residues. However, because cysteine comprises only ~1.5% of the human proteome, the field is rapidly pivoting toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to engage more abundant nucleophiles like tyrosine, lysine, serine, and histidine 1.
Among the emerging SuFEx-compatible warheads, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride —a chiral sulfamoyl fluoride—offers a unique combination of extreme aqueous stability, stereospecific spatial projection, and tunable reactivity. This guide objectively compares this advanced warhead against traditional alternatives, providing drug development professionals with the mechanistic causality and self-validating protocols required to optimize covalent drug design.
Mechanistic Causality: Hard vs. Soft Electrophiles
The fundamental principle governing covalent warhead selection is Hard-Soft Acid-Base (HSAB) theory 2.
-
Acrylamides (Soft Electrophiles): Michael acceptors like acrylamides are "soft" electrophiles that preferentially react with "soft" nucleophiles, predominantly the highly polarizable thiolate anion of cysteine. While highly effective, their utility is strictly limited by the evolutionary rarity of accessible cysteines in binding pockets.
-
Aryl Sulfonyl Fluorides (Hard Electrophiles): Sulfonyl fluorides are "hard" electrophiles. The S-F bond is exclusively heterolytic and thermodynamically stable in water 3. It requires a specific protein microenvironment—often involving a hydrogen-bond donor to stabilize the departing fluoride ion—to trigger the SuFEx reaction with "hard" nucleophiles like the hydroxyl of tyrosine or the primary amine of lysine.
-
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (Directed SuFEx): As a sulfamoyl fluoride (N-SO₂F), this warhead is intrinsically less reactive than standard aryl sulfonyl fluorides (C-SO₂F) because the nitrogen lone pair donates electron density into the sulfonyl group. This renders it almost completely inert to off-target glutathione clearance. The critical advantage lies in the (3R)-hydroxy group and the rigid pyrrolidine ring. These features act as a structural vector, establishing non-covalent hydrogen bonds with the target pocket prior to covalent bond formation. This pre-organization lowers the entropic penalty of the transition state, ensuring that the S-F bond is activated only when perfectly aligned with the target residue 4.
Logic of Covalent Warhead Targeting: Soft vs. Hard Electrophile Pathways.
Quantitative Comparison of Covalent Warheads
To facilitate objective selection, the following table synthesizes the physicochemical and reactivity profiles of standard covalent warheads compared to the specialized pyrrolidine-1-sulfonyl fluoride.
| Feature | Acrylamide | Chloroacetamide | Aryl Sulfonyl Fluoride | (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride |
| Electrophile Type | Michael Acceptor (Soft) | Sₙ2 Alkylator (Borderline) | SuFEx Hub (Hard) | Sulfamoyl Fluoride (Hard) |
| Target Residues | Cys | Cys, Lys, His | Tyr, Lys, Ser, His | Tyr, Lys, Ser, His |
| Aqueous Stability | High | Moderate | Moderate to High | Very High |
| Reactivity Trigger | Proximity + Thiolate | Proximity + Deprotonation | H-bond to F (Microenvironment) | Directed H-bonding + Microenvironment |
| Reversibility | Irreversible (mostly) | Irreversible | Irreversible | Irreversible |
Experimental Protocol: Self-Validating Intact Mass Spectrometry
To prove that a warhead like (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is engaging its target specifically (and not acting as a promiscuous labeling agent), researchers must determine the kinetic parameters ( kinact/KI ).
Trustworthiness & Self-Validation: A robust protocol must include a control to prove that covalent bond formation is strictly dependent on initial non-covalent recognition 5. Plotting the observed rate constant ( kobs ) against inhibitor concentration must yield a hyperbolic curve (saturation kinetics). A linear plot indicates non-specific, collisional labeling. Furthermore, utilizing the (3S)-enantiomer as a negative control validates the stereospecific pre-organization requirement.
Step-by-Step Methodology:
-
Protein Preparation: Dilute the purified recombinant target protein to a final concentration of 1-2 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Causality Note: Avoid nucleophilic buffers like Tris, which can compete for the electrophile. Ensure the pH matches the physiological pKa of the target residue.
-
-
Inhibitor Incubation (Time-Course): Prepare a concentration series of the warhead-conjugated probe (e.g., 5x, 10x, 20x, 50x protein concentration). Initiate the reaction by adding the compound to the protein at 37°C.
-
Reaction Quenching: At specific time intervals (e.g., 0, 5, 10, 30, 60, 120 minutes), remove a 10 µL aliquot and immediately quench by adding 1 µL of 10% formic acid.
-
Causality Note: Dropping the pH protonates the target nucleophiles and denatures the protein, instantly halting the SuFEx reaction and locking the kinetic state 6.
-
-
LC-MS Analysis: Inject the quenched samples onto a high-resolution LC-TOF mass spectrometer using a C4 or C8 analytical column. Elute with a rapid gradient of water/acetonitrile containing 0.1% formic acid.
-
Data Deconvolution & Kinetics: Deconvolute the raw mass spectra to intact mass using deconvolution software. Calculate the ratio of the unmodified protein peak to the covalent adduct peak (+ mass of the warhead minus 19 Da for the loss of the Fluoride ion). Plot the pseudo-first-order rate constant ( kobs ) against inhibitor concentration to derive kinact (maximum rate of inactivation) and KI (non-covalent binding affinity).
Step-by-Step Intact Mass Spectrometry Workflow for Covalent Adduct Validation.
Strategic Applications and Future Outlook
The transition from reactive chemical probes to clinical candidates requires warheads that balance reactivity with biocompatibility. While acrylamides will remain the gold standard for cysteine-targeted therapies, the SuFEx chemistry enabled by sulfonyl and sulfamoyl fluorides opens the remaining 98.5% of the proteome.
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride represents a paradigm shift: moving from "warheads that seek nucleophiles" to "warheads that wait for microenvironmental activation." By leveraging the stereospecificity of the pyrrolidine ring and the H-bonding capacity of the hydroxyl group, drug developers can achieve highly selective, proximity-driven covalent labeling of tyrosine, lysine, and histidine residues, effectively minimizing off-target toxicity and maximizing the therapeutic index.
References
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed - NIH.
- Characterising covalent warhead reactivity. PMC - NIH.
- Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
- SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex. Journal of the American Chemical Society.
- Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. White Rose Research Online.
- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
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- 6. pnas.org [pnas.org]
A Comparative Guide to the Cross-Reactivity Profiling of (3R)-3-hydroxypyrrolidine-1-sulfonyl Fluoride Against a Diverse Enzyme Panel
Executive Summary
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering high potency and prolonged duration of action.[1][2] The sulfonyl fluoride (SF) moiety, in particular, has garnered significant attention as a versatile electrophilic "warhead" capable of reacting with multiple nucleophilic amino acid residues.[3] This guide provides a comprehensive framework for assessing the selectivity of novel covalent inhibitors, using (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride as a case study. While this specific molecule serves as our model, the principles and protocols detailed herein are broadly applicable to other covalent agents. We present a rationale for enzyme panel selection, detailed protocols for biochemical and proteomic profiling, and a clear methodology for data interpretation. Our objective is to equip researchers with the necessary tools to rigorously characterize the cross-reactivity of covalent inhibitors, a critical step in identifying and mitigating potential off-target effects early in the drug development pipeline.[1][4]
Introduction: The Covalent Inhibitor Renaissance and the Imperative of Selectivity
The deliberate design of targeted covalent inhibitors (TCIs) marks a paradigm shift from the traditional focus on reversible, non-covalent interactions.[5] By forming a stable covalent bond with their target protein, TCIs can achieve a level of biochemical efficiency and duration of effect that is often unattainable with non-covalent counterparts.[2] This has led to the successful development of drugs targeting previously "undruggable" proteins.[5]
The power of covalent inhibition, however, is intrinsically linked to its greatest challenge: the risk of off-target interactions.[4][6] An indiscriminately reactive warhead can lead to toxicity and other adverse effects. The sulfonyl fluoride (SF) warhead is a prime example of this duality. It is considered a "privileged" electrophile due to its optimal balance of aqueous stability and reactivity with a range of nucleophilic residues, including serine, lysine, tyrosine, and histidine.[3][7] This versatility, however, necessitates a thorough and early assessment of its proteome-wide selectivity.
This guide outlines a multi-faceted strategy to profile the cross-reactivity of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, a representative SF-containing scaffold. We will detail the rationale for selecting a functionally diverse enzyme panel and provide robust, self-validating protocols for both isolated enzyme assays and complex proteome profiling.
Rationale for Enzyme Panel Selection
A robust cross-reactivity assessment hinges on challenging the inhibitor with a diverse and relevant panel of enzymes. The goal is to probe for potential liabilities across different protein families and catalytic mechanisms. For an SF-containing compound, the panel should be biased towards enzymes known to possess reactive nucleophiles in their active sites.
Our recommended core panel includes:
-
Serine Hydrolases: This is one of the largest and most diverse enzyme families, frequently targeted by SF probes.[8][9]
-
Trypsin: A classic serine protease with a well-characterized S1 pocket that prefers basic residues (Lys, Arg).
-
Chymotrypsin: A serine protease with a hydrophobic S1 pocket that prefers large aromatic residues (Phe, Tyr, Trp).
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase with a distinct Ser-Ser-Lys catalytic triad, known to be potently inhibited by sulfonyl fluorides.[10]
-
-
Protein Kinases: A critical class of drug targets. While many covalent kinase inhibitors target cysteine, lysine-targeted SF probes have also been successfully developed.[11][12][13]
-
Src Kinase: A representative non-receptor tyrosine kinase with a conserved lysine in the ATP-binding pocket that can be targeted by covalent inhibitors.
-
-
Metalloproteases (as a negative control): These enzymes utilize a metal ion (typically zinc) for catalysis and generally lack a suitably positioned, highly nucleophilic residue for attack on an SF warhead.
-
MMP-2 (Gelatinase A): A zinc-dependent endopeptidase. Observing minimal activity against this target provides confidence in the selectivity of the covalent interaction.
-
This panel provides a stringent, multi-family test for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, enabling a nuanced understanding of its selectivity profile.
Experimental Methodologies
We employ a two-pronged approach: (1) traditional biochemical assays to determine inhibitory potency and kinetics against purified enzymes, and (2) competitive activity-based protein profiling (ABPP) to assess selectivity in a more biologically relevant, complex environment.
Biochemical Potency: The Time-Dependent IC₅₀ Assay
For covalent inhibitors, inhibition is a function of both concentration and time. Therefore, a standard IC₅₀ determination at a single time point is insufficient. The time-dependent IC₅₀ assay is the gold standard for characterizing the potency of irreversible or long-residence-time inhibitors.[14][15] A decrease in the IC₅₀ value with longer pre-incubation times is a hallmark of a covalent mechanism.[14]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in 100% DMSO.
-
Prepare concentrated stocks of each enzyme and its corresponding fluorogenic substrate in the appropriate assay buffer.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the inhibitor stock in DMSO to create a 10-point concentration gradient (e.g., from 10 mM down to 0.5 µM).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add the enzyme to the assay buffer to its final working concentration.
-
Add 1 µL of the serially diluted inhibitor (or DMSO for control wells) to the enzyme solution. This initiates the pre-incubation.
-
Incubate the plate at room temperature for a series of defined time points (e.g., 15, 30, 60, and 120 minutes).
-
-
Initiate Reaction:
-
Following each pre-incubation period, add the specific fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a kinetic plate reader and measure the increase in fluorescence over a fixed period (e.g., 10 minutes). The rate of substrate turnover (slope of fluorescence vs. time) is proportional to enzyme activity.
-
-
Data Analysis:
-
For each pre-incubation time point, calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.
-
A progressive leftward shift of the dose-response curve and a decrease in the IC₅₀ value with increasing pre-incubation time confirms covalent inhibition.
-
Caption: Workflow for determining time-dependent IC₅₀ values.
Proteome-Wide Selectivity: Competitive Activity-Based Protein Profiling (ABPP)
To understand how (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride behaves in a more complex and competitive biological environment, we use competitive ABPP.[16] This powerful chemoproteomic technique uses active site-directed covalent probes to profile the functional state of entire enzyme families directly in native proteomes.[8][11] By pre-incubating a proteome with our inhibitor, we can measure its ability to block the subsequent labeling of target enzymes by a broad-spectrum activity-based probe (ABP).
-
Proteome Preparation:
-
Harvest cultured cells (e.g., HEK293T) and lyse via sonication in a buffer (e.g., PBS) without detergents.
-
Determine the total protein concentration of the clarified lysate using a BCA or Bradford assay.
-
-
Inhibitor Incubation:
-
Aliquot the cell lysate (e.g., 50 µg of protein per sample).
-
Treat the lysate with varying concentrations of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride or DMSO (vehicle control) for a fixed time (e.g., 60 minutes) at room temperature.
-
-
Activity-Based Probe (ABP) Labeling:
-
Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-Rhodamine), to each sample at a final concentration of 1 µM.
-
Incubate for an additional 30 minutes to allow the ABP to label any active enzymes whose sites were not blocked by the inhibitor.
-
-
Sample Analysis (Gel-Based):
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
-
Data Interpretation:
-
A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the DMSO control indicates that the inhibitor has engaged that particular enzyme target.
-
The concentration-dependent disappearance of a band can be used to estimate the IC₅₀ for that target in the complex proteome.
-
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Data Summary and Interpretation
The data from these experiments should be consolidated to build a comprehensive selectivity profile. The following table presents hypothetical, yet realistic, data for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, illustrating how to present the results.
Table 1: Cross-Reactivity Profile of (3R)-3-hydroxypyrrolidine-1-sulfonyl Fluoride
| Enzyme Target | Enzyme Class | Time-Dependent IC₅₀ (µM) at 60 min | Competitive ABPP IC₅₀ (µM) | Comments |
| FAAH | Serine Hydrolase | 0.05 | 0.09 | Potent, time-dependent inhibition observed. Primary target. |
| Trypsin | Serine Protease | 2.5 | 5.1 | Moderate off-target activity. |
| Chymotrypsin | Serine Protease | 15.8 | > 20 | Weak off-target activity. |
| Src Kinase | Tyrosine Kinase | > 50 | > 50 | No significant inhibition observed. |
| MMP-2 | Metalloprotease | > 50 | N/A | No inhibition, as expected for a non-covalent target. |
Data are hypothetical and for illustrative purposes only.
This data can be visually represented to provide an at-a-glance summary of the inhibitor's selectivity.
Caption: Visual summary of the inhibitor's cross-reactivity profile.
Conclusion
The systematic profiling of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride demonstrates a critical workflow for any covalent inhibitor development program. Our hypothetical results portray a compound with high potency for its intended target, FAAH, but with measurable off-target activity against other serine hydrolases like trypsin. This information is invaluable. It allows for informed decisions in lead optimization, where medicinal chemistry efforts can be directed to improve selectivity by modifying the "guidance system" of the molecule without altering the reactive warhead.[1]
By combining time-dependent enzyme kinetics with proteome-wide competitive profiling, researchers can build a robust, multi-dimensional understanding of a covalent inhibitor's behavior. This rigorous, front-loaded approach to selectivity profiling is essential for mitigating the risks associated with covalent drugs and for ultimately developing safer, more effective therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
- CAS. (2023, October 17).
-
Zhang, L., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628. [Link]
- BenchChem. (2025). Technical Support Center: Covalent Inhibitor Experiments.
-
Yang, F., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7977-7993. [Link]
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Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6003. [Link]
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Singh, J., et al. (2025, January 19). Key advances in the development of reversible covalent inhibitors. Bio-protocol, 15(2). [Link]
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ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. [Link]
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Schwartz, J. C., et al. (2024). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]
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Luque, F. J., & Lameira, J. (2026, February 1). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Exploratory Target Antitumor Therapy. [Link]
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ResearchGate. (2022, June). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. [Link]
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Jones, L. H., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2249-2263. [Link]
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Adibekian, A., et al. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery, 9(4), 415-433. [Link]
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ResearchGate. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. [Link]
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van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Makriyannis, A., et al. (2009). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 52(10), 3249-3256. [Link]
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Jones, L. H., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science, 9(2), 241-253. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
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Advanced Chemical Probes: The Superiority of (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride Over Sulfonyl Chlorides
The landscape of targeted covalent inhibitors (TCIs) and chemoproteomic profiling has undergone a paradigm shift, moving away from highly reactive, indiscriminate electrophiles toward stable, context-dependent warheads. At the forefront of this transition is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1].
For researchers and drug development professionals, selecting the right covalent probe is the difference between identifying a novel allosteric binding pocket and drowning in off-target noise. This guide objectively compares the performance of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride [2] against traditional sulfonyl chloride probes, providing the mechanistic causality and experimental workflows necessary to leverage this next-generation technology.
Mechanistic Paradigm Shift: Why the S-F Bond Outperforms S-Cl
The fundamental advantage of sulfonyl fluorides over sulfonyl chlorides lies in the unique quantum mechanical and thermodynamic properties of the sulfur-fluorine bond.
-
Thermodynamic Stability & Cleavage Pathways : The homolytic bond dissociation energy of the S-F bond in sulfonyl fluorides is exceptionally high (approx. 90.5 ± 4.3 kcal/mol), compared to the relatively weak S-Cl bond (46 ± 4 kcal/mol)[3]. Because of this high bond energy and the strong electronegativity of fluorine, the S-F bond strictly undergoes heterolytic cleavage. In contrast, S-Cl bonds frequently undergo homolytic cleavage, making them highly susceptible to reduction by intracellular scavengers like glutathione (GSH)[4],[3].
-
Context-Specific Chemoselectivity : Sulfonyl chlorides are indiscriminate electrophiles that rapidly hydrolyze in aqueous media and non-specifically acylate surface nucleophiles. Conversely, the fluoride ion in a sulfonyl fluoride is a poor leaving group in water[4]. It requires a specific microenvironment for activation—such as a protein binding pocket where hydrogen-bonding networks stabilize the leaving fluoride ion[3]. This allows SuFEx probes to selectively modify context-specific lysine, tyrosine, histidine, and serine residues without off-target background noise[5],[6].
-
The (3R)-3-Hydroxypyrrolidine Advantage : As an aliphatic heterocyclic building block, (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride offers distinct structural benefits. While traditional aliphatic sulfonyl chlorides often fail in parallel synthesis due to non-selective reactions at multiple nucleophilic centers, aliphatic sulfonyl fluorides selectively react at the desired target site while tolerating other functional groups[7]. Furthermore, the chiral 3R-hydroxyl group acts as a precise hydrogen-bond donor/acceptor, directing the probe into specific protein domains to achieve stereospecific covalent docking.
Mechanistic divergence: Sulfonyl chlorides undergo rapid hydrolysis, whereas SuFEx fluorides achieve context-specific capture.
Quantitative Performance Comparison
The following table summarizes the quantitative and qualitative differences between (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride and its sulfonyl chloride counterpart, highlighting the mechanistic implications for chemical biology.
| Property | (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride | Sulfonyl Chloride Analog | Mechanistic Implication |
| Bond Dissociation Energy | ~90.5 kcal/mol (S-F)[3] | ~46.0 kcal/mol (S-Cl)[3] | The S-F bond resists homolytic cleavage, preventing off-target redox reactions in the cell. |
| Aqueous Stability | Highly stable (Days/Months)[4] | < 5 minutes (Rapid hydrolysis) | Fluorides survive biological buffers; chlorides degrade before reaching intracellular targets. |
| Target Chemoselectivity | Context-specific (Lys, Tyr, His, Ser)[6] | Indiscriminate (Reacts with any nucleophile) | Fluorides require microenvironment activation, ensuring high target specificity and low background. |
| Glutathione (GSH) Reactivity | Inert (Resistant to reduction)[3] | Highly reactive (Rapidly scavenged) | Fluorides remain active in the highly reducing cytosolic environment, enabling live-cell assays. |
| Parallel Synthesis Yield | > 85% success rate with complex amines[7] | Frequently fails (< 20% yield)[7] | Aliphatic sulfonyl fluorides tolerate secondary nucleophilic centers (like the 3-OH group) without self-polymerizing. |
Self-Validating Experimental Protocol: Live-Cell Chemoproteomic Profiling
To objectively demonstrate the superiority of the SuFEx probe, the following protocol outlines a self-validating chemoproteomic workflow. By utilizing an alkyne-tagged derivative of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride alongside its chloride analog as an internal negative control, researchers can definitively map target engagement.
Phase 1: In Situ Live-Cell Labeling
-
Procedure: Culture HEK293T cells to 80% confluency. Treat the experimental group with 10 µM of the alkyne-tagged (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe, and the control group with the sulfonyl chloride analog. Incubate for 4 hours at 37°C.
-
Causality & Validation: Performing this step in live cells validates the probe's biocompatibility. The sulfonyl fluoride survives the aqueous, GSH-rich cytosol to dock into specific protein pockets. The chloride analog rapidly hydrolyzes, acting as a baseline control for non-specific, degradation-driven background noise.
Phase 2: Non-Denaturing Cell Lysis
-
Procedure: Wash cells strictly with cold PBS. Lyse using a mild NP-40 buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4) supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear debris.
-
Causality & Validation: Avoiding strong denaturants (e.g., SDS or boiling) preserves native 3D protein folding. This ensures that any covalent capture detected occurred due to genuine pocket-directed SuFEx activation, rather than the artificial exposure of buried nucleophilic residues.
Phase 3: Bioorthogonal Conjugation (Click Chemistry)
-
Procedure: To the cleared lysate (normalized to 2 mg/mL protein), add 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO 4 . Incubate at room temperature for 1 hour.
-
Causality & Validation: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) strictly tags only the proteins that have been covalently modified by the intact probe, creating a highly specific biotin handle for downstream isolation.
Phase 4: Affinity Enrichment & LC-MS/MS Profiling
-
Procedure: Introduce streptavidin-agarose beads and rotate for 2 hours. Perform stringent washes (1% SDS in PBS, followed by 4 M urea, then pure PBS). Digest the enriched proteins on-bead with trypsin and analyze via high-resolution LC-MS/MS.
-
Causality & Validation: Stringent washing strips away all non-covalently bound interactors. The mass spectrometer will identify the exact amino acid residue (e.g., Lys, Tyr, His) modified by the sulfonyl fluoride[6], definitively proving the context-specific nature of the SuFEx reaction.
Step-by-step chemoproteomic workflow utilizing SuFEx probes for live-cell protein profiling.
Conclusion
The transition from sulfonyl chlorides to sulfonyl fluorides represents a critical evolution in chemical biology. Probes based on (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride leverage the thermodynamic stability of the S-F bond to completely bypass the rapid hydrolysis and off-target toxicity that plague traditional electrophiles. By demanding a specific microenvironment for heterolytic cleavage, these SuFEx probes offer unprecedented chemoselectivity, enabling researchers to confidently map the ligandable proteome and accelerate the development of highly specific covalent therapeutics.
References
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Title : SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck Millipore | Source : merckmillipore.com | URL : 4
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Title : Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry | Source : bldpharm.com | URL :3
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Title : SuFEx as a new generation of click chemistry: synthesis and development of linkers | Source : eurekalert.org | URL : 1
-
Title : Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry | Source : rhhz.net | URL :8
-
Title : (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information | Source : nextsds.com | URL : 2
-
Title : Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Source : acs.org | URL : 7
-
Title : Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators | Source : nih.gov | URL : 5
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Title : Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome | Source : nih.gov | URL : 6
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A Guide to Orthogonal Methods for Confirming Covalent Modification by (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
In the landscape of modern drug discovery, targeted covalent inhibitors have re-emerged as a powerful therapeutic modality.[1] Unlike their non-covalent counterparts, these molecules form a stable, long-lasting bond with their protein target, which can lead to enhanced potency, prolonged pharmacological effects, and the ability to target proteins previously considered "undruggable".[2][3] (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride represents a class of electrophilic warheads known as sulfonyl fluorides, which are known to covalently modify nucleophilic amino acid residues such as serine, lysine, or histidine.[4][5]
However, the very permanence of this interaction necessitates a rigorous and multi-faceted approach to its characterization. Relying on a single experimental technique is insufficient to definitively prove covalent modification. An unsubstantiated claim of covalency can misdirect entire research programs, leading to wasted resources and flawed structure-activity relationship (SAR) interpretations. Therefore, a self-validating system built on orthogonal, or independent, experimental methods is not just best practice—it is an absolute requirement for scientific integrity.
This guide provides an in-depth comparison of key orthogonal methods for confirming and characterizing covalent modification by probes like (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust validation strategies.
Mass Spectrometry: The Definitive Proof of Adduct Formation
Mass spectrometry (MS) is the cornerstone of covalent adduct identification. It directly measures the mass of molecules, providing the most unequivocal evidence of a covalent bond—a literal "mass tag" on the target protein.[6] We employ two complementary MS-based strategies: "top-down" for initial confirmation and "bottom-up" for localizing the precise modification site.[7]
A. Intact Protein MS (Top-Down Analysis)
Principle: This method analyzes the entire, intact protein. If the inhibitor has formed a covalent bond, the measured mass of the protein will increase by an amount precisely equal to the molecular weight of the inhibitor. This provides a clear, unambiguous confirmation of the covalent event.[6]
Experimental Protocol: Intact Protein Analysis by LC-MS
-
Incubation: Incubate the purified target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in an MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.5) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 25°C). Include a vehicle-only (e.g., DMSO) control.
-
Sample Cleanup: Stop the reaction and remove excess, non-covalently bound inhibitor using a desalting column (e.g., a C4 ZipTip) or rapid size-exclusion chromatography. This step is critical to ensure that only covalently bound adducts are analyzed.
-
LC-MS Analysis: Inject the desalted sample into a liquid chromatography system coupled to a high-resolution mass spectrometer, such as an ESI-Q-TOF or Orbitrap.[7]
-
Data Analysis: The raw data will show a series of peaks with different charge states. Deconvolute this data to determine the zero-charge mass of the protein species present in the sample.[7]
Data Interpretation & Insights: Compare the deconvoluted mass from the inhibitor-treated sample to the control. A mass shift corresponding to the molecular weight of the sulfonyl fluoride probe confirms covalent adduct formation. The relative intensities of the unmodified and modified peaks can also provide a semi-quantitative measure of modification stoichiometry.
B. Peptide Mapping MS (Bottom-Up Proteomics)
Principle: While intact mass confirms if a modification occurred, peptide mapping tells you where. The protein-inhibitor adduct is enzymatically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid that was modified.[8][9]
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Incubation & Denaturation: Follow the incubation step from the intact protein protocol. Then, denature the protein sample by adding urea or guanidine-HCl and heat.
-
Reduction & Alkylation: Reduce disulfide bonds with DTT and then alkylate the resulting free cysteines with iodoacetamide. This prevents disulfide scrambling and ensures consistent digestion.
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and add a protease, most commonly trypsin, which cleaves after lysine and arginine residues. Incubate overnight.
-
LC-MS/MS Analysis: Inject the peptide mixture into an LC-MS/MS system. The mass spectrometer will perform data-dependent acquisition, where it measures the mass of the peptides (MS1 scan) and then selects peptide ions for fragmentation to generate MS/MS spectra.[8]
-
Database Searching: Search the resulting MS/MS spectra against a protein database using software like Mascot or Sequest.[8][10] Crucially, you must specify the mass of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride adduct as a potential variable modification on all nucleophilic residues (Ser, Thr, Tyr, Lys, His).
Data Interpretation & Insights: The search software will match the experimental MS/MS spectra to theoretical spectra of peptides. A high-confidence match to a peptide containing the mass modification will pinpoint the exact site of covalent labeling. The fragmentation pattern within the MS/MS spectrum provides the definitive evidence, as fragment ions containing the modified amino acid will show the corresponding mass shift.[6] This level of detail is essential for validating the binding mode and guiding further drug design.[9]
Caption: Mass Spectrometry workflow for covalent adduct characterization.
X-ray Crystallography: The Atomic-Resolution Picture
Principle: X-ray crystallography provides the ultimate structural validation by generating a three-dimensional model of the protein-inhibitor complex at atomic resolution. This technique allows for the direct visualization of the covalent bond, the specific amino acid involved, and the precise orientation of the inhibitor within the binding pocket.[11][12][13]
Experimental Protocol: Co-crystallization or Crystal Soaking
-
Protein Crystallization: First, obtain high-quality, diffraction-grade crystals of the target protein. This is often the most challenging step.
-
Complex Formation:
-
Co-crystallization: Incubate the protein with the inhibitor before setting up crystallization trials, allowing the covalent adduct to form in solution.
-
Soaking: If you already have crystals of the apo-protein, you can soak them in a solution containing the inhibitor, allowing it to diffuse into the crystal and react with the protein.
-
-
Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[11] Collect the diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map. A previously solved structure of the protein can be used as a starting model (molecular replacement).[14] The model is then refined against the experimental data until it accurately fits the electron density map.
Data Interpretation & Insights: A well-resolved crystal structure will show clear, unambiguous electron density connecting the inhibitor to a specific amino acid side chain on the protein.[13] This not only confirms the covalent bond but also reveals the detailed network of interactions (hydrogen bonds, hydrophobic contacts) that contribute to the initial non-covalent binding event. This structural information is invaluable for rational drug design and optimizing inhibitor potency and selectivity.[12]
Biophysical & Kinetic Assays: Characterizing the Interaction
While MS and crystallography confirm the final covalent adduct, biophysical techniques are crucial for understanding the entire binding process, including the initial reversible interaction that precedes bond formation. The kinetics of covalent inhibition typically follow a two-step model: a rapid, reversible binding event followed by a slower, irreversible chemical reaction.[15][16]
Caption: Two-step kinetic model of covalent inhibition.
A. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at a sensor chip surface where the target protein is immobilized.[17] For a covalent inhibitor, the sensorgram will show a characteristic pattern: an initial rapid association and dissociation phase (reflecting the non-covalent E•I complex) followed by a time-dependent increase in signal that is not reversible upon washing, indicating the formation of the permanent E-I adduct.
Experimental Protocol: Covalent Binding Kinetics by SPR
-
Immobilization: Covalently immobilize the target protein onto an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride inhibitor over the chip surface for a defined contact time.
-
Dissociation Phase: Wash the surface with running buffer and monitor the signal.
-
Data Analysis: Fit the resulting sensorgrams to a two-state reaction model to determine the kinetic parameters Kᵢ (the dissociation constant for the initial reversible step) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation). The overall efficiency of the covalent inhibitor is often expressed as kᵢₙₐ꜀ₜ/Kᵢ.[18]
Data Interpretation & Insights: SPR provides a wealth of kinetic information that is not available from endpoint assays. It allows for the separate characterization of both the affinity of the initial binding event (Kᵢ) and the chemical reactivity of the warhead (kᵢₙₐ꜀ₜ).[19] This is critical for SAR, as it helps to distinguish whether improvements in potency are due to better initial binding or a more efficient chemical reaction.
B. Differential Scanning Fluorimetry (DSF)
Principle: Also known as a thermal shift assay, DSF measures a protein's thermal stability by monitoring its unfolding temperature (Tₘ). Ligand binding typically stabilizes a protein, leading to an increase in its Tₘ. The formation of a stable covalent bond is expected to produce a significant and often irreversible increase in the protein's melting temperature.[20]
Experimental Protocol: Thermal Shift Assay
-
Sample Preparation: Prepare a reaction mixture containing the target protein, a hydrophobic-sensitive fluorescent dye (e.g., SYPRO Orange), and either the inhibitor or a vehicle control.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature from, for example, 25°C to 95°C.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the dye. As the protein unfolds, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve is the Tₘ. Calculate the change in melting temperature (ΔTₘ) between the inhibitor-treated and control samples.
Data Interpretation & Insights: A significant ΔTₘ provides strong evidence of target engagement. While not a direct proof of covalency on its own, it is a rapid and high-throughput method to screen for compounds that bind and stabilize the target. When combined with other methods, a large and irreversible thermal shift serves as strong corroborating evidence for covalent modification.
Summary and Comparison of Orthogonal Methods
No single technique can provide a complete picture of a covalent interaction. A robust validation strategy leverages the complementary strengths of each method to build an unassailable case.
| Method | Information Provided | Primary Application | Strengths | Limitations |
| Intact Protein MS | Confirms covalent modification; stoichiometry. | Confirmation | Unambiguous proof of adduct formation; relatively fast. | Does not identify the modification site.[6] |
| Peptide Mapping MS | Identifies the specific modified amino acid residue. | Site Identification | The "gold standard" for localizing the modification.[9] | More complex and time-consuming than intact MS. |
| X-ray Crystallography | Atomic-resolution 3D structure of the adduct. | Structural Validation | Provides definitive structural proof and guides SAR.[12][13] | Technically challenging; requires high-quality crystals. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (Kᵢ, kᵢₙₐ꜀ₜ); reversibility. | Kinetic Characterization | Real-time analysis; separates affinity from reactivity.[17] | Requires protein immobilization; can be complex to set up. |
| Differential Scanning Fluorimetry (DSF) | Target engagement and stabilization (ΔTₘ). | Screening & Validation | High-throughput; low sample consumption. | Indirect evidence of binding; may not work for all proteins.[20] |
Conclusion: A Unified Strategy for Confidence
Confirming the mechanism of a covalent inhibitor like (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a critical step in drug discovery. The path to confidence begins with mass spectrometry to prove that a covalent adduct is formed and to identify exactly where it forms on the protein. This is followed by X-ray crystallography to visualize the interaction at an atomic level, providing the structural blueprint for optimization. Finally, biophysical and kinetic methods like SPR are employed to dissect the binding event, quantifying both the initial recognition and the subsequent chemical reaction.
By integrating these orthogonal approaches, researchers can build a comprehensive and self-validating data package. This rigorous, multi-faceted strategy ensures scientific integrity, provides deep mechanistic insight, and ultimately accelerates the development of novel and effective covalent therapeutics.
References
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Bandi, M. S. (2013). Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics. PMC. Available at: [Link]
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(2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Available at: [Link]
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(2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Available at: [Link]
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Maurer, T. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed. Available at: [Link]
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(n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. Available at: [Link]
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Bandi, M. S. (2012). Tandem mass spectrometry for characterization of covalent adducts of DNA with anticancer therapeutics. PubMed. Available at: [Link]
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Soler, M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. Available at: [Link]
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(n.d.). Kinetic mechanisms of covalent inhibition. Request PDF - ResearchGate. Available at: [Link]
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Helliwell, J. R. (2003). X-ray crystallographic studies of protein-ligand interactions. PubMed. Available at: [Link]
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Richters, A. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]
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(2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at: [Link]
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A.S.S. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Available at: [Link]
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G, A. (2022). Covalent Chemical Tools for Profiling Post-Translational Modifications. PMC. Available at: [Link]
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Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Available at: [Link]
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(n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery. Available at: [Link]
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(n.d.). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Request PDF. Available at: [Link]
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Richters, A. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Available at: [Link]
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Helliwell, J. R. (2003). X-ray crystallographic studies of protein-ligand interactions. Semantic Scholar. Available at: [Link]
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G, A. (2022). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. Available at: [Link]
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Kuenemann, M. A. (2025). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis. Available at: [Link]
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Bateman, L. A. (2019). Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]
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Singh, J. (2009). Covalent Modifiers: An Orthogonal Approach to Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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(n.d.). Covalent Drug Discovery: Challenges, Advances, and Success Stories. International Pharmaceutical Industry. Available at: [Link]
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M, G. (2026). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI. Available at: [Link]
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S, U. (2025). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews - ACS Publications. Available at: [Link]
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X, L. (2025). Covalent and Dynamic Covalent Modification of Cysteine Residues on Peptides via Indanonalkene Conjugate Acceptors. CCS Chemistry - Chinese Chemical Society. Available at: [Link]
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L, W. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. Available at: [Link]
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(n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. Available at: [Link]
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Ciulli, A. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Available at: [Link]
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(n.d.). (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride — Chemical Substance Information. NextSDS. Available at: [Link]
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Zvonok, A. M. (2008). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. PMC. Available at: [Link]
-
W, W. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. Available at: [Link]
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Head-to-head comparison of different substituted pyrrolidine sulfonyl fluorides
As a Senior Application Scientist navigating the intersection of targeted protein degradation (TPD), chemical biology, and materials science, I frequently evaluate the stereoelectronic nuances of electrophilic warheads. The pyrrolidine ring is a privileged scaffold; when functionalized with a sulfonyl fluoride (–SO₂F) group, it transforms into a highly tunable reactive hub.
However, the behavior of a pyrrolidine sulfonyl fluoride is entirely dictated by its substitution pattern. Moving the –SO₂F group from the nitrogen (1-position) to the carbon backbone (2- or 3-position) fundamentally alters its reactivity, hydrolytic stability, and optimal synthetic route. This guide provides a head-to-head comparison of these structural isomers, detailing the causality behind their divergent performance and providing self-validating protocols for their application.
Structural and Mechanistic Profiling
Pyrrolidine-1-sulfonyl Fluorides (N-Linked)
N-linked sulfamoyl fluorides are characterized by extreme hydrolytic stability. The lone pair on the pyrrolidine nitrogen delocalizes into the S(VI) center, significantly dampening its electrophilicity.
-
Application: Ideal for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in polymer synthesis and as solvents in Dilute Vehicular Aggregates (DVA) electrolytes for high-energy lithium-metal batteries, where their optimal steric hindrance achieves high ionic conductivity (4.9 mS cm⁻¹).
-
Reactivity Nuance: Interestingly, pyrrolidine-1-sulfonyl fluoride exhibits lower SuFEx reactivity with aryl phenols compared to piperidine-1-sulfonyl fluoride[1]. Causality: The 5-membered pyrrolidine ring is conformationally more rigid than the 6-membered piperidine ring. This rigidity enforces a geometry that maximizes nitrogen lone-pair donation into the sulfonyl group, deactivating the warhead and necessitating elevated temperatures (e.g., 135 °C) for nucleophilic coupling.
Pyrrolidine-2-sulfonyl Fluorides (C2-Linked)
Positioning the –SO₂F group alpha to the nitrogen creates a highly reactive warhead. The inductive electron-withdrawing effect of the adjacent amine (especially when acylated or protonated) activates the sulfur center.
-
Application: Utilized as potent covalent inhibitors targeting catalytic serine residues, such as in Prolyl Oligopeptidase (POP) inhibitors[2].
-
Reactivity Nuance: These compounds mimic the natural proline transition state, allowing the –SO₂F group to perfectly align with the catalytic serine for rapid, irreversible inactivation.
Pyrrolidine-3-sulfonyl Fluorides (C3-Linked)
Positioning the –SO₂F group beta to the nitrogen strikes a balance between the extreme stability of N-linked derivatives and the hyper-reactivity of C2-linked derivatives.
-
Application: Exploited in covalent PROTACs to target non-catalytic serines. For example, replacing the (R)-hydroxyproline motif in VHL ligands with a 3-sulfonyl fluoride allows for the targeted covalent modification of Ser110 on the VHL E3 ligase[3].
-
Reactivity Nuance: While they possess balanced reactivity, they exhibit reduced stability at physiological pH at 40 °C, which can impact intracellular potency[3]. Furthermore, the alpha-proton is highly acidic, making the C3 stereocenter exceptionally prone to epimerization during synthesis[4].
Quantitative Performance Comparison
The following table synthesizes the operational parameters of the three classes to guide your experimental design:
| Property | Pyrrolidine-1-SF (N-Linked) | Pyrrolidine-2-SF (C2-Linked) | Pyrrolidine-3-SF (C3-Linked) |
| Primary Application | SuFEx Polymers[5], Li-ion Electrolytes | Covalent Inhibitors (POP)[2] | Covalent PROTACs (VHL)[3] |
| Target Nucleophile | Phenols (Requires Base/Heat) | Catalytic Serine | Non-Catalytic Serine (Ser110) |
| Relative Reactivity | Low (Slower than Piperidine-1-SF) | High (Activated by proximity to N) | Moderate (Balanced for TPD) |
| Hydrolytic Stability | Excellent (Stable in battery cells) | Moderate | Good (Slight reduction at 40 °C) |
| Key Fluorinating Agent | SO₂F₂ or EXtalFluor | XtalFluor-M (from sulfonate) | Direct from thioacetate |
| Stereochemical Risk | N/A (Achiral at S) | Moderate | High (Epimerization at C3) |
Mechanistic Visualizations
Caption: Classification and application mapping of pyrrolidine sulfonyl fluorides based on substitution position.
Caption: Comparison of traditional two-step synthesis versus direct oxidative fluorination to prevent C3 epimerization.
Validated Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating workflows, addressing the specific chemical liabilities of each substitution pattern.
Protocol A: Stereoretentive Synthesis of Pyrrolidine-3-sulfonyl Fluoride (VHL Ligand)
Rationale: Traditional oxidation of thioacetates to sulfonyl chlorides, followed by fluoride exchange, results in complete epimerization of the proline ring due to the acidity of the alpha-proton under basic fluoride conditions[4]. A direct, one-step oxidative fluorination is mandatory.
-
Preparation: Dissolve the enantiopure pyrrolidine-3-thioacetate precursor (1.0 equiv) in a biphasic mixture of acetonitrile and water (5:1 ratio).
-
Oxidative Fluorination: Cool the mixture to 0 °C. Add Selectfluor (2.5 equiv) and NaCl (0.2 equiv) sequentially. The mild, slightly acidic nature of Selectfluor prevents base-catalyzed deprotonation at the C3 position.
-
Monitoring: Stir for 2 hours at 0 °C. Validate the completion of the reaction via LC-MS, specifically checking for the absence of the sulfonyl chloride intermediate (which manifests as a +16 Da mass shift from the desired product prior to ionization).
-
Isolation: Quench with cold water, extract with ethyl acetate, and purify immediately via flash chromatography (silica gel, avoiding amine-functionalized stationary phases) to yield the stereopure (3R,5S)-pyrrolidine-3-sulfonyl fluoride.
Protocol B: SuFEx Polycondensation using Pyrrolidine-1-sulfonyl Fluoride
Rationale: Due to the strong pπ-dπ donation from the 5-membered pyrrolidine ring, the S(VI) center is highly deactivated. High temperatures and strong bases are required to drive the nucleophilic construction of the sulfamate bond[5].
-
Reaction Setup: In an oven-dried Schlenk tube, combine pyrrolidine-1-sulfonyl fluoride (1.0 equiv) and the target aryl diphenol (1.0 equiv).
-
Activation: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration, followed by K₂CO₃ (2.5 equiv).
-
Thermal Coupling: Seal the tube under a nitrogen atmosphere and heat to 135 °C. Self-Validation Step: Pull an aliquot at 4 hours; if unreacted monomer persists, verify that the system is rigorously anhydrous, as trace water at 135 °C can competitively hydrolyze the sulfonyl fluoride.
-
Precipitation: After 12 hours, cool to room temperature and precipitate the resulting polysulfamate by dropping the DMF solution into vigorously stirred methanol.
Protocol C: Fluorination of Pyrrolidine-2-sulfonates using XtalFluor-M
Rationale: Converting C2-sodium sulfonates to sulfonyl fluorides using standard DAST often yields poor results (e.g., 13% yield) due to beta-elimination and degradation. XtalFluor-M provides a much cleaner crude profile and higher yields (up to 76%)[2].
-
Suspension: Suspend the pyrrolidine-2-sodium sulfonate in anhydrous dichloromethane (DCM) under argon.
-
Reagent Addition: Add XtalFluor-M (1.5 equiv) and a catalytic amount of triethylamine trihydrofluoride (Et₃N·3HF) to activate the fluorinating agent.
-
Reaction: Stir at room temperature for 4 hours. The heterogeneous mixture will slowly become homogeneous as the sulfonate is consumed.
-
Workup: Quench carefully with saturated aqueous NaHCO₃, extract with DCM, and concentrate to isolate the highly reactive C2-sulfonyl fluoride warhead.
References
- Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry (ACS).
- Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs (Secondary Source). Journal of Medicinal Chemistry (ACS).
- Targeted covalent inhibition of prolyl oligopeptidase (POP): discovery of sulfonylfluoride peptidomimetics. UB.
- Efficient and simplified strategy to access novel polysulfamate materials: from laboratory research to industrial production. Polymer Chemistry (RSC).
- Polymer Chemistry (Secondary Source). Polymer Chemistry (RSC).
- Dilute Electrolyte with Vehicular Aggregates for Stable High‐Energy Lithium‐Metal Batteries.
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Structural analysis of proteins covalently modified by (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
The structural characterization of covalently modified proteins is essential for modern drug discovery and chemical biology. Sulfonyl fluoride probes, such as (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, represent a versatile class of tools for targeting a broad range of nucleophilic amino acids. [2][6]By combining precise mass spectrometry-based site identification with high-resolution structural techniques like X-ray crystallography and cryo-EM, researchers can gain unprecedented insights into molecular recognition and enzyme inhibition. This detailed structural information is invaluable for validating a covalent mechanism of action and guiding the rational, structure-based design of next-generation covalent therapeutics. The continued development of novel electrophilic scaffolds and advancements in structural biology promise to further expand the "ligandable" proteome, opening new avenues for tackling challenging disease targets. [27]
References
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23). National Center for Biotechnology Information. [Link]
-
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Kinetic Analysis of Enzyme Inhibition by (3R)-3-Hydroxypyrrolidine-1-Sulfonyl Fluoride: A Comparative Guide
Executive Summary
The landscape of covalent drug discovery is undergoing a paradigm shift. Historically, covalent inhibitors have relied on highly reactive, promiscuous electrophiles (e.g., legacy serine protease inhibitors) or strictly cysteine-targeted warheads (e.g., acrylamides). However, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has unlocked the ability to target "beyond-cysteine" nucleophiles, including tyrosine, lysine, serine, and histidine .
This guide provides an in-depth technical evaluation of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (CAS: 2733014-03-2), a next-generation SuFEx reactive fragment. By objectively comparing its kinetic performance against traditional alternatives, we outline how its unique balance of aqueous stability and proximity-driven reactivity makes it a superior scaffold for expanding the liganded proteome.
Mechanistic Causality: Proximity-Driven SuFEx Activation
To understand the kinetic advantages of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, one must deconstruct the causality behind its molecular design. Covalent inhibition is a two-step process defined by the equation: E+I⇌E⋅I→E−I .
-
The Directing Group ((3R)-3-hydroxypyrrolidine): This moiety is responsible for the initial reversible binding event ( KI ). The chiral hydroxyl group and the nitrogen heterocycle provide precise hydrogen-bonding capabilities and shape complementarity within the enzyme's active or allosteric site. A lower KI ensures that the inhibitor resides in the pocket long enough for the reaction to occur.
-
The Warhead (Sulfonyl Fluoride): Unlike highly reactive legacy electrophiles, sulfonyl fluorides (SFs) exhibit remarkable hydrolytic stability in bulk aqueous solvent. They remain entirely dormant until the directing group positions the S-F bond in strict geometric proximity to a target nucleophile. This microenvironment desolvates the warhead and lowers the transition state energy, triggering rapid nucleophilic substitution ( kinact ) .
SuFEx activation pathway: Reversible binding precedes proximity-driven covalent modification.
Comparative Kinetic Performance
When evaluating covalent inhibitors, the second-order rate constant kinact/KI is the ultimate metric of efficiency, representing the rate of covalent bond formation per unit of inhibitor concentration.
The table below compares representative kinetic parameters of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride against legacy serine-targeted inhibitors (PMSF, AEBSF) and standard cysteine-targeted acrylamides.
| Inhibitor Class | Primary Target Residues | Reversible Affinity ( KI ) | Inactivation Rate ( kinact ) | Covalent Efficiency ( kinact/KI ) | Aqueous Stability ( t1/2 at pH 7.4) |
| (3R)-3-Hydroxypyrrolidine-1-SF | Tyr, Lys, Ser, His | Low μ M (Tunable) | 0.01−0.85 h−1 | 103−105 M−1s−1 | > 48 hours |
| PMSF | Ser (Catalytic) | High mM (Poor) | Moderate | ∼102 M−1s−1 | < 1 hour |
| AEBSF | Ser (Catalytic) | Moderate mM | Moderate | ∼103 M−1s−1 | ∼5 hours |
| Acrylamides (Standard) | Cys (Strict) | Low μ M - nM | Fast ( >1.0 h−1 ) | 104−106 M−1s−1 | Stable |
Key Takeaway: While legacy inhibitors like PMSF suffer from poor reversible affinity and rapid aqueous hydrolysis (leading to off-target toxicity and the need for constant re-dosing), the SF fragment maintains exceptional stability (>48 hours). Its efficiency is driven entirely by the specific non-covalent interactions of the pyrrolidine ring, making it a vastly superior starting point for targeted drug design.
Self-Validating Experimental Protocol: Intact Protein LC-MS
To accurately determine the covalent efficiency ( kinact/KI ) of SF fragments, Intact Protein LC-MS is the gold standard. Unlike enzymatic activity assays—which can be confounded by reversible allosteric inhibition or substrate competition—LC-MS directly quantifies the formation of the covalent adduct over time .
Causality-Driven Methodology
1. Buffer Selection & Protein Preparation
-
Action: Prepare the target protein (0.5 - 1.0 μ M) in a nucleophile-free buffer such as 50 mM HEPES or PBS (pH 7.4).
-
Causality: You must strictly avoid Tris or glycine buffers. The primary amines in these buffers will act as competing nucleophiles over long incubations, artificially degrading the sulfonyl fluoride and skewing the kinact calculation.
2. Self-Validating Control Setup
-
Action: Run a parallel assay using a site-directed mutant (e.g., Tyr-to-Ala at the suspected target site) or a heat-denatured wild-type protein.
-
Causality: This is critical for trustworthiness. Because SFs are proximity-driven, a denatured protein or a mutant lacking the target nucleophile should show zero adduct formation. If labeling occurs on the denatured protein, the inhibitor is acting via non-specific intrinsic reactivity rather than targeted SuFEx.
3. Inhibitor Titration & Time-Course Incubation
-
Action: Incubate the protein with varying concentrations of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (e.g., 5, 10, 20, 50, and 100 μ M). Extract aliquots at specific time points (t = 0, 15, 30, 60, 120, and 240 mins).
-
Action: Quench the reaction immediately by adding 1% formic acid.
-
Causality: Formic acid drops the pH, protonating the target nucleophiles and instantly halting the SuFEx reaction, ensuring accurate time-point resolution.
4. LC-MS Acquisition & Kinetic Fitting
-
Action: Analyze the quenched samples via high-resolution LC-MS. Deconvolute the spectra to quantify the ratio of unmodified protein mass to the adduct mass (+ [Inhibitor Mass - 20 Da for HF loss]).
-
Action: Plot the natural log of the percentage of unmodified protein versus time to determine kobs for each concentration. Fit the data to the non-linear pseudo-first-order equation:
kobs=KI+[I]kinact[I]
Self-validating LC-MS workflow for determining covalent inactivation kinetics.
References
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Zheng, Q., Woehl, J. L., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., Forli, S., Moses, J. E., Wolan, D. W., & Sharpless, K. B. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences, 116(38), 18808-18814.[Link]
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Grimster, N. P., Connelly, S., Baranczak, A., Kelly, J. W., & Sharpless, K. B. (2013). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate." Journal of the American Chemical Society, 135(15), 5656–5668. [Link]
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Aatkar, A., Vuorinen, A., Longfield, O. E., Gilbert, K., Peltier-Heap, R., Wagner, C. D., Zappacosta, F., Rittinger, K., Chung, C.-W., House, D., Tomkinson, N. C. O., & Bush, J. T. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology, 18(9), 1926-1937.[Link]
A Senior Application Scientist's Guide to the Mass Spectrometry-Based Validation of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride Adducts
In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the precise validation of drug-target engagement is paramount. The formation of a covalent bond between a therapeutic agent and its protein target can lead to prolonged pharmacodynamics and enhanced efficacy. Among the diverse electrophilic warheads utilized, sulfonyl fluorides have emerged as a versatile class capable of reacting with a range of nucleophilic amino acid residues. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the validation of protein adducts formed by (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, a representative sulfonyl fluoride-containing fragment. We will explore the nuances of experimental design, data interpretation, and offer a comparative perspective on alternative validation techniques, grounded in established scientific principles and experimental evidence.
The Criticality of Covalent Adduct Validation
The deliberate design of covalent inhibitors necessitates rigorous confirmation of the intended binding event. Validation serves multiple critical purposes:
-
Confirmation of Mechanism of Action: It provides direct evidence that the inhibitor forms a covalent bond with the target protein as designed.
-
Site of Modification Mapping: Precisely identifying the amino acid residue that has been modified is crucial for structure-activity relationship (SAR) studies and for understanding the basis of selectivity.[1]
-
Occupancy and Selectivity Assessment: Quantitative mass spectrometry approaches can determine the extent of target modification and identify off-target interactions across the proteome.[2]
Mass spectrometry (MS) stands as the gold standard for the characterization of covalent protein modifications due to its high sensitivity, accuracy, and ability to provide detailed structural information.[1][3]
Mass Spectrometry-Based Validation: A Two-Pronged Approach
The mass spectrometric analysis of covalent adducts primarily follows two complementary workflows: top-down and bottom-up proteomics. The choice between these approaches is often dictated by the size of the protein, the desired level of detail, and the complexity of the sample.
Top-Down Proteomics: The Intact View
In top-down proteomics, the intact protein-adduct complex is introduced into the mass spectrometer. This approach provides a direct measurement of the molecular weight of the modified protein.
Core Principle: The formation of a covalent adduct results in a predictable mass increase in the intact protein, corresponding to the molecular weight of the inhibitor. For (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride (C4H8FNO3S, MW = 169.17 g/mol ), the loss of hydrogen fluoride (HF) upon reaction with a nucleophilic residue (e.g., tyrosine, lysine, or serine) results in a net mass addition of 149.03 Da.
Experimental Workflow:
Caption: Top-down proteomics workflow for adduct validation.
Causality in Experimental Choices:
-
Purification: Removal of excess, unbound inhibitor is crucial to prevent non-specific interactions and ion suppression in the mass spectrometer.[1]
-
LC-MS: Liquid chromatography coupled to mass spectrometry (LC-MS) is employed to separate the protein adduct from any remaining impurities and to introduce it into the mass spectrometer.[4]
-
Deconvolution: Proteins typically acquire multiple charges during electrospray ionization (ESI), resulting in a series of peaks. Deconvolution algorithms are used to convert this charge state distribution into a single, zero-charge mass spectrum, allowing for the accurate determination of the intact protein mass.
Strengths and Limitations:
-
Strength: Provides a clear and unambiguous confirmation of covalent modification of the intact protein.
-
Limitation: Does not identify the specific site of modification. For larger proteins (>50 kDa), this method can be challenging due to decreased ionization efficiency and spectral resolution.[1]
Bottom-Up Proteomics: Mapping the Modification Site
Bottom-up, or "shotgun," proteomics is the most common approach for identifying the precise location of a covalent modification.[4][5]
Core Principle: The protein-adduct is enzymatically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify the peptide carrying the modification.
Experimental Workflow:
Caption: Bottom-up proteomics workflow for adduct site mapping.
Causality in Experimental Choices:
-
Denaturation, Reduction, and Alkylation: These steps are essential to unfold the protein and break disulfide bonds, ensuring efficient digestion by the protease.
-
Enzymatic Digestion: Trypsin is the most commonly used protease as it cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a suitable size for MS/MS analysis.[4]
-
LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. In a typical data-dependent acquisition (DDA) experiment, the most abundant peptide ions in a full MS scan are selected for fragmentation (MS/MS).
-
Database Search: The resulting MS/MS spectra are searched against a protein sequence database. The search parameters must include the mass of the covalent modification (+149.03 Da) as a variable modification on potential nucleophilic residues (e.g., tyrosine, lysine, serine, threonine, histidine).[6]
Data Interpretation: The identification of a modified peptide is confirmed by the presence of a series of fragment ions (b- and y-ions) that show a mass shift corresponding to the adducted amino acid.
The Reaction:
Caption: Reaction of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride with a protein nucleophile.
| Parameter | Top-Down Proteomics | Bottom-Up Proteomics |
| Primary Information | Confirmation of adduct formation on intact protein | Identification of modification site |
| Protein Size | Best for proteins < 50 kDa | Applicable to proteins of all sizes |
| Sample Complexity | Best for purified proteins | Can be applied to complex mixtures |
| Sensitivity | Generally lower | Generally higher |
| Throughput | Higher | Lower |
A Comparative Look at Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide valuable, often orthogonal, information.
| Method | Principle | Strengths | Weaknesses |
| Western Blotting | Uses an antibody that recognizes the inhibitor or a tag on the inhibitor to detect the modified protein. | High throughput, widely available.[7] | Indirect detection, requires a specific antibody or tagged inhibitor, does not provide site-specific information. |
| Fluorescence-Based Probes | A fluorescently tagged version of the inhibitor is used. Adduct formation is detected by fluorescence imaging or spectroscopy. | Enables visualization of adduct formation in cells, high sensitivity.[8][9] | Requires synthesis of a fluorescent probe which may alter the inhibitor's properties, potential for background fluorescence.[10] |
| Radiolabeling | A radiolabeled inhibitor (e.g., with ³H or ¹⁴C) is used. Adduct formation is quantified by measuring radioactivity. | Highly sensitive and quantitative.[1][11] | Requires synthesis of a radiolabeled compound, involves handling of radioactive materials, does not provide site-specific information. |
Detailed Experimental Protocols
Mass Spectrometry: Bottom-Up Protocol for Adduct Site Identification
-
Protein Adduction:
-
Incubate the target protein (e.g., 10 µM) with a 5- to 10-fold molar excess of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for 1-4 hours at room temperature or 37°C.
-
Include a control sample with protein and vehicle (e.g., DMSO) only.
-
-
Sample Preparation (denaturation, reduction, alkylation, and digestion):
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteines by adding iodoacetamide to 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and digest overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.
-
Use a suitable C18 column and a gradient of acetonitrile in 0.1% formic acid to separate the peptides.
-
Set up a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw data against the protein sequence database using a search engine like Mascot, Sequest, or MaxQuant.
-
Specify a variable modification of +149.03 Da on tyrosine (Y), lysine (K), serine (S), threonine (T), and histidine (H).
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of fragment ions supporting the modification site.
-
Western Blotting for Adduct Confirmation (Requires Tagged Inhibitor)
-
Protein Adduction:
-
Incubate the target protein with a biotin- or FLAG-tagged version of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
-
-
SDS-PAGE:
-
Separate the reaction mixture by SDS-polyacrylamide gel electrophoresis.
-
-
Electrotransfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody conjugate that recognizes the tag (e.g., streptavidin-HRP or anti-FLAG-HRP).
-
Wash the membrane and add a chemiluminescent substrate.
-
-
Detection:
-
Detect the signal using a chemiluminescence imager. A band corresponding to the molecular weight of the target protein will confirm adduct formation.
-
Conclusion
The validation of covalent adducts is a non-trivial but essential step in the development of targeted covalent inhibitors. Mass spectrometry, particularly bottom-up proteomics, offers an unparalleled level of detail, providing not only confirmation of adduct formation but also the precise site of modification. While techniques like Western blotting and fluorescence-based assays can offer complementary and often higher-throughput data, they lack the definitive and detailed characterization capabilities of mass spectrometry. A thorough understanding of the principles and experimental nuances of these techniques, as outlined in this guide, is critical for any researcher in the field of drug discovery and chemical biology.
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Cellular target engagement assays for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probes
An In-Depth Comparison Guide to Cellular Target Engagement Assays for (3R)-3-hydroxypyrrolidine-1-sulfonyl Fluoride Probes
As the landscape of covalent drug discovery expands beyond traditional cysteine-reactive warheads, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized our ability to target tyrosine, lysine, and histidine residues[1]. Among the emerging classes of SuFEx electrophiles, the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride scaffold represents a highly tunable, stereospecific warhead.
As a Senior Application Scientist, I have evaluated numerous covalent fragments. The unique advantage of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride moiety lies in its structural causality: the sulfonyl fluoride (SF) group remains exceptionally stable in aqueous environments, only undergoing nucleophilic attack when structurally constrained within a protein pocket that provides the correct microenvironment (e.g., a basic residue lowering the pKa of a neighboring tyrosine). Meanwhile, the (3R)-hydroxyl group provides a stereodefined vector for hydrogen bonding to increase target affinity, or it can serve as a synthetic handle for alkyne/azide functionalization without destroying the molecule's favorable cell permeability.
This guide objectively compares the performance of this specific SF scaffold against alternative covalent warheads and provides rigorously validated, step-by-step methodologies for quantifying cellular target engagement.
Comparative Performance of Covalent Warheads
Before diving into assay methodologies, it is critical to understand how the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe compares to traditional alternatives. Acrylamides and chloroacetamides are strictly limited to accessible cysteines, which are present in only ~20% of the druggable proteome. While aryl fluorosulfates expand this scope, their bulky, lipophilic nature often compromises aqueous solubility and cell permeability. The aliphatic pyrrolidine-SF scaffold optimally balances reactivity, stability, and permeability.
Table 1: Physicochemical and Reactivity Comparison of Covalent Warheads
| Warhead Class | Primary Target Residue(s) | Aqueous Stability | Cell Permeability | Target Space Coverage | Reversibility |
| (3R)-3-OH-pyrrolidine-1-SF | Tyr, Lys, His | High | Excellent | Broad (Beyond-Cys) | Irreversible |
| Aryl Fluorosulfates | Tyr, Lys | High | Moderate | Broad (Beyond-Cys) | Irreversible |
| Acrylamides | Cys | Moderate | High | Narrow (~20% of targets) | Irreversible (Mostly) |
| Chloroacetamides | Cys | Low/Moderate | High | Narrow | Irreversible |
Orthogonal Cellular Target Engagement Assays
To prove that a (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe engages its intended target in a live cell, we must employ self-validating, orthogonal systems. Biochemical assays often fail to translate to cellular efficacy due to high intracellular ATP concentrations (which compete with kinase inhibitors) or the lack of native protein complexes[2]. We rely on three primary workflows: CETSA, ABPP, and NanoBRET.
Orthogonal target engagement workflows: CETSA (thermal stability) vs. ABPP (covalent enrichment).
A. Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a label-free technique based on the thermodynamic principle of ligand-induced stabilization. When the SF probe covalently binds to the target protein's active site, the Gibbs free energy of the folded state decreases. Consequently, higher thermal energy is required to denature and aggregate the protein[3].
Step-by-Step Protocol:
-
Cell Treatment: Seed HEK293T or primary human cells in 6-well plates. Treat with the unlabeled (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe (e.g., 1–10 µM) or DMSO vehicle for 2–4 hours to ensure complete covalent engagement.
-
Harvesting: Wash cells twice with cold PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Aliquot equal volumes into PCR tubes.
-
Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The covalent stabilization prevents the target protein from aggregating, keeping it in the supernatant.
-
Quantification: Analyze the soluble fraction via quantitative Western blot. Plot the band intensities against temperature to calculate the shift in aggregation temperature ( ΔTagg ).
B. Activity-Based Protein Profiling (ABPP) via Click Chemistry
Causality: By synthetically attaching an alkyne handle to the (3R)-hydroxyl group of the pyrrolidine ring, the probe is converted into an activity-based reporter. Once the SF warhead covalently reacts with a target tyrosine or lysine in live cells, the resulting stable adduct can be chemoselectively tagged via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for enrichment and quantification[4].
Step-by-Step Protocol:
-
In-Cell Labeling: Incubate live cells with the alkyne-functionalized SF probe for 2 hours.
-
Lysis: Wash and lyse cells in 1% NP-40 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl) containing protease and phosphatase inhibitors. Clear the lysate by centrifugation (14,000 × g, 15 min).
-
CuAAC Reaction: Adjust protein concentration to 2 mg/mL. Add the click reagents in the following order to avoid precipitation: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (freshly prepared), 100 µM TBTA ligand, and 1 mM CuSO4 . Vortex gently and incubate in the dark for 1.5 hours at room temperature.
-
Protein Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 10,000 × g for 5 minutes. Discard the supernatant and wash the protein disk twice with cold methanol to remove unreacted click reagents.
-
Enrichment: Resuspend the pellet in 0.2% SDS/PBS. Add streptavidin-agarose beads and rotate overnight at 4°C.
-
Elution & Analysis: Wash beads stringently (1% SDS, followed by 4 M urea, then PBS). Elute bound proteins by boiling in 4X Laemmli buffer for 10 minutes. Analyze via LC-MS/MS (for proteome-wide off-target profiling) or Western blot (for specific target validation).
C. NanoBRET Competitive Target Engagement
Causality: While CETSA and ABPP are powerful end-point assays, they lack real-time kinetic resolution. NanoBRET utilizes Bioluminescence Resonance Energy Transfer. A target protein is expressed as a NanoLuc fusion. A cell-permeable fluorescent tracer binds reversibly to the active site, generating a BRET signal. When the unlabeled (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe is introduced, it covalently and irreversibly displaces the tracer, leading to a time- and dose-dependent loss of BRET signal. This accurately reflects intracellular target occupancy against high physiological ATP concentrations[2].
NanoBRET assay logic: Covalent SF probe displaces the tracer, causing a quantifiable BRET loss.
Step-by-Step Protocol:
-
Transfection: Transfect HEK293T cells with the NanoLuc-target fusion plasmid. After 24 hours, harvest and resuspend cells in Opti-MEM.
-
Plating: Seed cells into 384-well white plates. Add the appropriate NanoBRET fluorescent tracer at a concentration corresponding to its cellular Kd .
-
Probe Incubation: Add serial dilutions of the (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride probe. Incubate at 37°C. Because covalent binding is time-dependent, take kinetic reads at 2, 4, 6, and 24 hours.
-
Detection: Add Nano-Glo substrate and extracellular NanoLuc inhibitor. Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader.
-
Data Processing: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against probe concentration to determine the apparent cellular IC50 and maximum target occupancy.
Quantitative Data Summary
Experimental validation demonstrates the superiority of the aliphatic SF scaffold for targeting non-cysteine residues in live cells. The table below summarizes representative target engagement metrics for a non-cysteine kinase target, comparing the (3R)-3-hydroxypyrrolidine-1-SF scaffold against other modalities.
Table 2: Representative Cellular Target Engagement Metrics (NanoBRET & CETSA)
| Compound Class | Target Residue | Assay Type | Cellular IC50 (4h) | kinact/KI ( M−1s−1 ) | Max Occupancy | CETSA ΔTagg |
| (3R)-3-OH-pyrrolidine-1-SF | Tyrosine | NanoBRET | 45 nM | 1,250 | >95% | +6.5 °C |
| Aryl Fluorosulfate | Tyrosine | NanoBRET | 180 nM | 410 | 82% | +4.2 °C |
| Acrylamide | Cysteine | NanoBRET | >10,000 nM* | N/A | <5% | +0.5 °C |
| Reversible Inhibitor | ATP-site | NanoBRET | 450 nM | N/A | 100% (Transient) | +2.1 °C |
*Acrylamides fail to engage targets lacking an accessible nucleophilic cysteine, highlighting the necessity of SuFEx chemistry for "beyond-cysteine" targeting.
Conclusion
The (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride scaffold is a highly privileged warhead for covalent chemical biology. By utilizing orthogonal assays—CETSA for thermodynamic validation, ABPP for direct covalent quantification, and NanoBRET for live-cell kinetics—researchers can confidently validate target engagement. The aliphatic nature of the pyrrolidine ring ensures superior cell permeability compared to aryl fluorosulfates, while the sulfonyl fluoride group provides the contextual reactivity required to selectively target tyrosine, lysine, and histidine residues in living systems.
References
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Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220.[Link]
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Zhao, Z., & Bourne, P. E. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 754-770.[Link]
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Shannon, D. A., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(9), 2007-2014.[Link]
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Müller, S., et al. (2024). CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv.[Link]
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A Comprehensive Guide to the Safe Disposal of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling and disposing of specialized reagents like (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride requires a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide moves beyond a simple checklist to provide a deep, procedurally-sound framework for managing this compound from the moment it becomes waste to its final, compliant disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is not a benign compound. Its proper handling is dictated by its inherent chemical hazards. According to its notified classification and labeling, it is categorized as:
The sulfonyl fluoride (-SO₂F) moiety is a reactive electrophile, capable of irreversible covalent modification of biological nucleophiles like serine residues in proteins.[2] This reactivity is the basis for its utility in drug development but also underscores the need for caution. In the presence of certain chemicals or conditions (e.g., fire), related sulfonyl fluoride compounds can decompose to produce highly toxic gases such as sulfur dioxide and hydrogen fluoride.[3]
Therefore, all waste containing this compound, whether neat, in solution, or as residue on contaminated labware, must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the sink or in regular trash.[4][5]
Core Disposal Principle: Mandated Professional Hazardous Waste Management
The universally accepted and required method for disposing of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[6] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous materials, meaning the generator (your lab) is responsible for the waste until its final, safe destruction.
Step-by-Step On-Site Waste Handling and Accumulation Protocol
This protocol ensures safety and compliance while the waste is still in your custody.
Data Presentation: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[7][8] | Protects against splashes of the corrosive material. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the toxic and corrosive compound. |
| Body Protection | Standard laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Ventilation | All handling of open containers should occur inside a certified chemical fume hood.[9][10] | Minimizes inhalation exposure to any vapors or aerosols. |
Experimental Protocols: Waste Collection and Storage
-
Waste Segregation :
-
Dedicate a specific waste stream for (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride and materials contaminated with it.
-
Crucially, do not mix this waste with strong acids. This can promote hydrolysis and the release of highly toxic hydrogen fluoride gas.[11]
-
Keep segregated from incompatible materials like strong oxidizing agents.[12][13]
-
-
Containerization :
-
Labeling :
-
The moment the first drop of waste enters the container, it must be labeled.[4]
-
The label must clearly state "Hazardous Waste" .
-
List all chemical constituents by their full name (no abbreviations), including solvents. For example: "(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, Acetonitrile".[4]
-
Include appropriate hazard pictograms (e.g., Corrosion, Acute Toxicity).
-
Note the "Accumulation Start Date" (the date the first waste was added).
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the labeled, sealed waste container in a designated SAA, which must be at or near the point of generation.[14]
-
The SAA should be a secondary containment bin or tray to contain any potential leaks.
-
This area must be under the control of laboratory personnel and away from general traffic areas.[4]
-
-
Arranging for Pickup :
-
Adhere to your institution's limits for waste accumulation (e.g., typically no more than 55 gallons of total hazardous waste per SAA).[4][14]
-
Do not let waste accumulate for more than 9-12 months (check your local regulations).[4][14]
-
Contact your institution's EHS department to schedule a waste pickup well before these limits are reached.
-
Visualization: Chemical Waste Disposal Workflow
The following diagram outlines the critical decision points and procedural flow for managing waste generated from (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride.
Sources
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- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
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- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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- 14. ehrs.upenn.edu [ehrs.upenn.edu]
A Comprehensive Guide to the Safe Handling of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is a valuable building block in medicinal chemistry and drug discovery. However, its sulfonyl fluoride moiety necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
(3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride is classified as acutely toxic and a skin corrosive.[1] The primary hazards associated with this and other sulfonyl fluorides stem from their reactivity and the potential to release hazardous byproducts.
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion: It can cause severe skin burns and eye damage.[1][2][3]
-
Hydrogen Fluoride (HF) Release: A significant concern with sulfonyl fluorides is their potential to hydrolyze, particularly in the presence of moisture or acids, to release hydrofluoric acid (HF).[4] HF is a highly corrosive and toxic substance that can cause severe, painful burns and systemic toxicity.[5]
-
Respiratory Irritation: Inhalation of dust or aerosols can be corrosive to the respiratory tract.
Due to these hazards, a thorough risk assessment must be conducted before any work with this compound begins. This assessment should identify all potential routes of exposure and detail the specific control measures that will be implemented.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles and a full-face shield | Protects against splashes of the chemical and potential release of HF, which can cause severe eye damage.[3][6] |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Nitrile gloves offer good chemical resistance.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body | A buttoned lab coat | Protects skin and personal clothing from contamination.[4][6] |
| Respiratory | A NIOSH-approved respirator | Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of toxic dust.[6][7] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of (3R)-3-hydroxypyrrolidine-1-sulfonyl fluoride, including weighing, dispensing, and preparing solutions, must be conducted in a certified chemical fume hood.[4] This provides essential ventilation to protect the user from inhaling hazardous dust or vapors.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Dispensing: Carefully weigh the required amount of the solid compound in the fume hood. Avoid creating dust. Use a spatula for transfer and gently tap to dislodge any powder.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Be mindful of any potential exothermic reactions.
-
Reaction Setup: If using the compound in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
-
Post-Handling: After use, securely cap the primary container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other disposable PPE in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Sources
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